Product packaging for 2-Bromolysergic Acid(Cat. No.:)

2-Bromolysergic Acid

Cat. No.: B15290456
M. Wt: 347.21 g/mol
InChI Key: IPSOSLBLNUSDJQ-AMIZOPFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromolysergic Acid is a useful research compound. Its molecular formula is C16H15BrN2O2 and its molecular weight is 347.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15BrN2O2 B15290456 2-Bromolysergic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

(6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1

InChI Key

IPSOSLBLNUSDJQ-AMIZOPFISA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O

Canonical SMILES

CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) by Albert Hofmann

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and synthesis of 2-Bromolysergic Acid Diethylamide (2-Br-LSD, BOL-148), a non-hallucinogenic analog of lysergic acid diethylamide (LSD). The initial synthesis was conducted by Albert Hofmann and his colleague Franz Troxler in 1957. This document details the synthetic protocols, available quantitative data, and the relevant signaling pathways, offering a comprehensive resource for professionals in the field of drug development and psychedelic science.

Historical Context and Rationale

In the 1950s, following his discovery of the potent psychoactive properties of LSD, Albert Hofmann and his team at Sandoz Laboratories embarked on a systematic investigation of LSD derivatives.[1][2] The primary objective was to identify compounds that retained therapeutic potential, such as serotonin-blocking activity, while being devoid of the hallucinogenic effects characteristic of LSD.[1][3] This research was driven by the understanding that serotonin played a role in migraines and allergic-inflammatory processes, making a potent serotonin antagonist a valuable therapeutic target.[1] This systematic search led to the synthesis of 2-Br-LSD, a compound that demonstrated significant serotonin receptor affinity without inducing psychedelic experiences.[1][3]

Synthesis of this compound Diethylamide

The first synthesis of 2-Br-LSD was achieved by the bromination of LSD.[4] The most common brominating agent used for this transformation is N-bromosuccinimide (NBS).

Experimental Protocol: Hofmann and Troxler's 1957 Synthesis

While the original 1957 publication by Troxler and Hofmann in Helvetica Chimica Acta is in German, a United States patent describes what it purports to be the original synthesis method.[4][5] The protocol involves the direct bromination of lysergic acid diethylamide (LSD) using N-bromosuccinimide (NBS) in dioxane as a solvent.

Reactants and Quantities:

ReactantMolecular Weight ( g/mol )QuantityMoles (approx.)
Lysergic Acid Diethylamide (LSD)323.4425 g0.077
N-Bromosuccinimide (NBS)177.9813.2 g0.074
Dioxane88.111.2 L-

Procedure:

A solution of N-bromosuccinimide (13.2 g) in dioxane (400 mL) was added to a solution of lysergic acid diethylamide (25 g) in dioxane (1.2 L).[4] The reaction mixture was then processed to yield the crude product.

Yield:

The reaction yielded 11 grams of crude 2-Br-LSD, which required further recrystallization for purification.[4] This represents a crude yield of approximately 39%.

Chemical Transformation

The synthesis of 2-Br-LSD from LSD is an electrophilic aromatic substitution reaction. The indole ring of the LSD molecule is electron-rich and susceptible to attack by an electrophile. N-bromosuccinimide serves as a source of electrophilic bromine (Br+), which substitutes a hydrogen atom at the 2-position of the indole nucleus.

G cluster_conditions Reaction Conditions LSD Lysergic Acid Diethylamide (LSD) Br_LSD 2-Bromo-LSD LSD->Br_LSD + NBS NBS N-Bromosuccinimide (NBS) Dioxane Dioxane (Solvent) Succinimide Succinimide Br_LSD->Succinimide + Succinimide

Caption: Synthesis of 2-Bromo-LSD from LSD.

Pharmacology and Signaling Pathways

2-Br-LSD's lack of hallucinogenic activity is attributed to its distinct pharmacological profile at serotonin receptors compared to LSD.[3] While both compounds bind to a range of serotonin receptors, their functional activity differs significantly.

Receptor Binding Affinity:

The following table summarizes the binding affinities (Ki) of 2-Br-LSD for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
5-HT2A0.48
5-HT2B8.56
5-HT2C7.14
5-HT617.1
5-HT730.0

Data sourced from Psychedelic Science Review.

Signaling Mechanism:

2-Br-LSD is a partial agonist at the serotonin 5-HT2A receptor, with lower efficacy than LSD.[3] This means that while it binds to the receptor, it does not activate it to the same extent as a full agonist like serotonin or a more potent partial agonist like LSD. It is also reported to be an antagonist at the 5-HT2B receptor.[3] Furthermore, 2-Br-LSD interacts with dopamine receptors, acting as an antagonist.[6] This complex pharmacology contributes to its unique, non-psychedelic profile.

G cluster_ligands Ligands cluster_receptors Receptors cluster_effects Downstream Effects 2-Br-LSD 2-Br-LSD HT2A 5-HT2A Receptor 2-Br-LSD->HT2A Partial Agonist (Low Efficacy) HT2B 5-HT2B Receptor 2-Br-LSD->HT2B Antagonist D2 Dopamine D2 Receptor 2-Br-LSD->D2 Antagonist LSD LSD LSD->HT2A Partial Agonist (High Efficacy) Hallucinogenic Hallucinogenic Effects HT2A->Hallucinogenic Activation leads to Therapeutic Potential Therapeutic Effects (e.g., anti-migraine) HT2A->Therapeutic HT2B->Therapeutic D2->Therapeutic

Caption: Simplified signaling pathways of 2-Br-LSD and LSD.

Conclusion

The synthesis of this compound Diethylamide by Albert Hofmann and Franz Troxler was a pivotal moment in the exploration of lysergic acid derivatives. It demonstrated that the potent hallucinogenic effects of LSD could be chemically separated from its serotonin receptor activity. This pioneering work laid the groundwork for the development of non-psychedelic compounds with potential therapeutic applications for conditions such as cluster headaches. The study of 2-Br-LSD continues to be an active area of research, offering valuable insights into the complex pharmacology of serotonin receptors and the development of novel therapeutics.

References

An In-depth Technical Guide to 2-Bromolysergic Acid and its Diethylamide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromolysergic Acid, with a primary focus on its extensively studied and pharmacologically active derivative, this compound diethylamide (commonly known as 2-Bromo-LSD or BOL-148). Due to the limited availability of specific experimental data on this compound itself, which primarily serves as a synthetic intermediate, this guide leverages the wealth of information available for 2-Bromo-LSD to provide a thorough understanding of this class of compounds.

Chemical Structure and Identification

This compound is an ergoline derivative characterized by a bromine atom substituted at the 2-position of the indole ring of lysergic acid. Its full IUPAC name is (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid.

The most widely researched compound in this family is its diethylamide derivative, 2-Bromo-LSD. This guide will focus on the properties of this derivative.

Chemical and Physical Properties of 2-Bromo-LSD (BOL-148)

The following table summarizes the key chemical and physical properties of 2-Bromo-LSD.

PropertyValueReference
IUPAC Name (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1]
Common Names 2-Bromo-LSD, BOL-148, Bromolysergide[1]
CAS Number 478-84-2[1]
Molecular Formula C20H24BrN3O[1]
Molecular Weight 402.34 g/mol [2]
Melting Point 120-127 °C[2]
Boiling Point 580.7±50.0 °C (Predicted)[2]
SMILES CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C[1]
InChI Key VKRAXSZEDRWLAG-SJKOYZFVSA-N[1]
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)
pKa 15.65±0.40 (Predicted)[2]
Appearance Off-white to light yellow solid[2]

Experimental Protocols: Synthesis

Synthesis of this compound

A modern and controlled method for synthesizing this compound involves the direct bromination of lysergic acid. This approach avoids the use of regulated precursors like LSD.

Methodology:

  • Dissolution: Lysergic acid is dissolved in a suitable organic solvent.

  • Bromination: A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution in a controlled manner. The reaction temperature and stoichiometry are critical to ensure selective bromination at the 2-position of the indole ring.

  • Quenching and Isolation: The reaction is quenched, and the crude this compound is isolated through extraction and purification techniques.

Synthesis of 2-Bromo-LSD from this compound

The synthesis of 2-Bromo-LSD is achieved through the amidation of this compound.

Methodology:

  • Activation: this compound is activated to form a more reactive species, such as an acid chloride or an activated ester.

  • Amidation: The activated this compound is reacted with diethylamine to form the corresponding diethylamide.

  • Purification: The resulting 2-Bromo-LSD is purified using chromatographic methods to remove any unreacted starting materials and byproducts.

The following diagram illustrates the synthetic workflow from lysergic acid to 2-Bromo-LSD.

G cluster_synthesis Synthesis Workflow lysergic_acid Lysergic Acid bromination Controlled Bromination (e.g., NBS) lysergic_acid->bromination bromo_acid This compound bromination->bromo_acid amidation Amidation with Diethylamine bromo_acid->amidation bromo_lsd 2-Bromo-LSD (BOL-148) amidation->bromo_lsd

A simplified workflow for the synthesis of 2-Bromo-LSD.

Pharmacology of 2-Bromo-LSD (BOL-148)

2-Bromo-LSD is primarily recognized for its interaction with serotonin receptors, exhibiting a pharmacological profile distinct from its hallucinogenic analogue, LSD.

Receptor Binding Profile

2-Bromo-LSD binds to a variety of serotonin and dopamine receptors, with its most notable affinity for the 5-HT2A receptor.

ReceptorAffinity (Ki, nM)
5-HT1A 14.8
5-HT1B 100
5-HT1D 15.8
5-HT2A 3.0
5-HT2B 4.9
5-HT2C 1.3
5-HT5A 19.9
5-HT6 12.6
5-HT7 3.9
D1 25.1
D2 6.3
α1A 15.8
α2A 25.1

Note: Affinity values can vary between different studies and assay conditions.

Functional Activity

2-Bromo-LSD acts as a partial agonist at the 5-HT2A receptor.[1] This property is believed to be the reason for its lack of hallucinogenic effects, as it does not fully activate the receptor to the same extent as LSD.[1] It also functions as a dopamine receptor antagonist.[2][3]

Signaling Pathways of 2-Bromo-LSD

The interaction of 2-Bromo-LSD with the 5-HT2A receptor initiates a cascade of intracellular signaling events. It exhibits biased agonism, preferentially activating certain downstream pathways over others. Specifically, it shows weaker recruitment of β-arrestin2 compared to LSD.[1] The lack of significant β-arrestin2 recruitment is thought to contribute to its non-hallucinogenic profile.

The following diagram illustrates the biased signaling of 2-Bromo-LSD at the 5-HT2A receptor.

G cluster_pathway 2-Bromo-LSD Signaling at 5-HT2A Receptor BromoLSD 2-Bromo-LSD (BOL-148) Receptor 5-HT2A Receptor BromoLSD->Receptor Binds as a partial agonist Gq Gq Protein Activation Receptor->Gq BetaArrestin β-Arrestin 2 Recruitment (Weak) Receptor->BetaArrestin Biased against PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Therapeutic Potential Therapeutic Effects (e.g., Anti-inflammatory) IP3_DAG->Therapeutic Hallucinogenic Hallucinogenic Effects (Blocked) BetaArrestin->Hallucinogenic

Biased agonism of 2-Bromo-LSD at the 5-HT2A receptor.

Conclusion

This compound is a key synthetic precursor to the non-hallucinogenic psychedelic analogue, 2-Bromo-LSD (BOL-148). While data on the acid itself is sparse, its diethylamide derivative has been extensively characterized. 2-Bromo-LSD exhibits a unique pharmacological profile as a biased partial agonist at the 5-HT2A receptor, which underpins its therapeutic potential without the psychoactive effects of LSD. This guide provides a foundational understanding for researchers and scientists working on the development of novel therapeutics based on the ergoline scaffold.

References

An In-depth Technical Guide to the Chemical and Pharmacological Differences Between 2-Bromolysergic Acid and LSD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and pharmacological properties of 2-Bromolysergic Acid and Lysergic Acid Diethylamide (LSD). It is important to note that while the primary focus of this document is the comparison with this compound, a significant portion of the available pharmacological data pertains to its diethylamide derivative, 2-Bromo-LSD (BOL-148). This is due to the extensive research conducted on 2-Bromo-LSD as a non-hallucinogenic analog of LSD. This guide will clearly differentiate between the data available for the acid and the diethylamide forms.

Chemical Differences

The core structural difference between lysergic acid and this compound is the substitution of a bromine atom at the 2-position of the indole ring in the latter. This seemingly minor modification leads to significant alterations in the electronic properties and, consequently, the pharmacological activity of the resulting compounds.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and Lysergic Acid is presented below. Due to the limited availability of experimental data for this compound, some properties of its diethylamide derivative (2-Bromo-LSD) and the parent compound, Lysergic Acid, are included for a more complete comparison.

PropertyThis compoundLysergic Acid2-Bromo-LSD (BOL-148)Lysergic Acid Diethylamide (LSD)
Molecular Formula C₁₆H₁₅BrN₂O₂[1]C₁₆H₁₆N₂O₂[2]C₂₀H₂₄BrN₃O[1][3][4][5]C₂₀H₂₅N₃O
Molar Mass 347.21 g/mol [1]268.316 g/mol [2]402.336 g/mol [1][4]323.44 g/mol
IUPAC Name (6aR,9R)-5-bromo-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid(6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid[2](6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1][3][6](6aR,9R)-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
CAS Number Not readily available82-58-6[2]478-84-2[3][4][5][6]50-37-3
Melting Point Data not available238-240 °C[2]120-127 °C[7]80-85 °C
Solubility Data not availableSlightly soluble in waterSoluble in DMSO and Ethanol (≥10 mg/ml)[5]Soluble in ethanol, chloroform, and acetone
pKa Data not availablepKa1 = 3.3 (carboxyl group), pKa2 = 7.8 (indole nitrogen)[2]15.65±0.40 (Predicted)[7]~7.8 (indole nitrogen)
Synthesis

The synthesis of this compound is primarily documented as an intermediate step in the production of 2-Bromo-LSD. Modern synthetic approaches avoid the direct use of LSD, which is a controlled substance.

A patented process begins with the bromination of methylergometrine using a brominating agent like N-bromosuccinimide (NBS).[1] The resulting intermediate is then hydrolyzed to yield bromo-lysergic acid.[1] This is followed by amidation with diethylamine to produce 2-Bromo-LSD.[1]

In contrast, LSD is typically synthesized by the condensation of lysergic acid with diethylamine. Lysergic acid itself can be obtained through the hydrolysis of ergot alkaloids, such as ergotamine, or through total synthesis, although the latter is complex.

Pharmacological Differences

The introduction of a bromine atom at the 2-position of the indole nucleus dramatically alters the pharmacological profile, most notably by eliminating or significantly reducing the hallucinogenic effects characteristic of LSD. The following sections detail the pharmacological differences, with the understanding that the data primarily pertains to the diethylamide derivatives.

Receptor Binding and Functional Activity

Both LSD and 2-Bromo-LSD interact with a range of serotonin (5-HT), dopamine, and adrenergic receptors. However, their affinity and functional activity at these receptors differ significantly, particularly at the 5-HT₂A receptor, which is the primary target mediating the psychedelic effects of LSD.

Receptor Subtype2-Bromo-LSD (BOL-148)Lysergic Acid Diethylamide (LSD)
5-HT₂A Partial agonist with lower efficacy (Emax ≈ 47-60% of serotonin/LSD)[1][4]Potent partial agonist with high efficacy[4]
5-HT₂B Antagonist[4]Agonist
Dopamine Receptors Antagonist activity reported[7]Agonist/partial agonist activity

The partial agonism of 2-Bromo-LSD at the 5-HT₂A receptor is a key factor in its lack of psychedelic effects.[1][4] Full receptor activation is believed to be necessary for the hallucinogenic experience.[1] Furthermore, 2-Bromo-LSD can act as an antagonist in the presence of a full agonist like LSD, blocking its effects.[6][8]

In Vivo Effects and Psychoactivity

The most profound difference between 2-Bromo-LSD and LSD is their effect on consciousness. LSD is a potent hallucinogen, while 2-Bromo-LSD is considered non-hallucinogenic or minimally hallucinogenic at typical doses.[4][8] This is corroborated by preclinical studies using the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans. 2-Bromo-LSD fails to induce the HTR in mice, and can even block the HTR induced by other 5-HT₂A agonists.[1][4]

Experimental Protocols

Synthesis of this compound Diethylamide (Conceptual)

The following is a conceptual outline based on modern patented methods. Specific reagents, conditions, and yields are often proprietary.

  • Bromination of Methylergometrine: Methylergometrine is dissolved in a suitable solvent and treated with a brominating agent such as N-bromosuccinimide (NBS). The reaction is monitored until completion.

  • Hydrolysis to this compound: The brominated intermediate is then subjected to hydrolysis, typically under basic conditions, to cleave the propanolamide side chain, yielding this compound.

  • Amidation to 2-Bromo-LSD: The resulting this compound is activated and then reacted with diethylamine to form the diethylamide, yielding 2-Bromo-LSD. Purification is typically achieved through chromatography.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT₂A receptor.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT₂A receptor or from brain tissue (e.g., rat frontal cortex) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (2-Bromo-LSD or LSD).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) in Mice

The HTR is a reliable behavioral model for assessing the potential hallucinogenic activity of 5-HT₂A receptor agonists.

  • Animal Habituation: Mice are habituated to the observation chambers for a period before drug administration.

  • Drug Administration: The test compound (2-Bromo-LSD or LSD) or vehicle is administered, typically via intraperitoneal (i.p.) injection.

  • Observation: The number of head twitches is counted for a defined period (e.g., 30-60 minutes) after drug administration. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: The frequency of head twitches is compared between the different treatment groups.

Visualizations

G cluster_LSD LSD cluster_2BrLSD 2-Bromo-LSD LSD LSD HTR_LSD Induces Head-Twitch Response LSD->HTR_LSD Activates 5-HT2A Hallucinations Psychedelic Effects HTR_LSD->Hallucinations Correlates with BrLSD 2-Bromo-LSD HTR_BrLSD Does Not Induce Head-Twitch Response BrLSD->HTR_BrLSD Partial 5-HT2A Agonism NoHallucinations Non-Psychedelic HTR_BrLSD->NoHallucinations Correlates with G LSD LSD HT2A 5-HT2A Receptor LSD->HT2A Full Agonist Psychedelic_Effects Psychedelic Effects BrLSD 2-Bromo-LSD BrLSD->HT2A Partial Agonist Therapeutic_Potential Potential Therapeutic Effects Gq Gq Protein Activation HT2A->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->Psychedelic_Effects High Efficacy Ca_PKC->Therapeutic_Potential Lower Efficacy G Start Start: Compound Administration Habituation Animal Habituation Start->Habituation Injection Intraperitoneal Injection Habituation->Injection Observation Observation Period Injection->Observation Counting Count Head Twitches Observation->Counting Analysis Data Analysis Counting->Analysis End End: Determine Psychoactive Potential Analysis->End

References

The Enigmatic Profile of 2-Bromolysergic Acid Diethylamide: A Technical Guide to its Serotonin Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), at serotonin receptors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the binding affinities, functional activities, and downstream signaling pathways modulated by 2-Br-LSD, offering a comprehensive resource for understanding its unique pharmacological profile.

Executive Summary

This compound diethylamide (2-Br-LSD), also known as BOL-148, has emerged as a compound of significant interest due to its structural similarity to LSD, coupled with a distinct lack of psychedelic effects. This intriguing divergence in activity is rooted in its nuanced interactions with the serotonin receptor family, particularly the 5-HT2A receptor. This guide will detail the current understanding of 2-Br-LSD's mechanism of action, highlighting its partial agonist activity at 5-HT2A receptors, its antagonist behavior at 5-HT2B receptors, and its notable bias in downstream signaling, favoring Gq protein activation over β-arrestin2 recruitment. This biased agonism is thought to be a key factor in its non-hallucinogenic nature and therapeutic potential.

Introduction

The study of serotonergic compounds has been a cornerstone of neuroscience research for decades, yielding profound insights into brain function and therapeutic interventions for a myriad of psychiatric disorders. While classic psychedelics like LSD have demonstrated potential therapeutic benefits, their hallucinogenic properties present significant challenges for clinical application. This has spurred the investigation of non-hallucinogenic analogs, such as 2-Br-LSD, which may retain the therapeutic potential without the perceptual alterations. Understanding the precise molecular mechanisms by which 2-Br-LSD engages with serotonin receptors is paramount for the rational design of novel therapeutics with improved safety and efficacy profiles.

Data Presentation: Quantitative Analysis of 2-Br-LSD's Interaction with Serotonin Receptors

The pharmacological profile of 2-Br-LSD is defined by its binding affinity (Ki), potency (EC50), and efficacy (Emax) at various serotonin receptor subtypes. While a comprehensive dataset across all serotonin receptors is a subject of ongoing research, the available data consistently demonstrates a high affinity for several 5-HT receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 2-Br-LSD at Human Serotonin Receptors

ReceptorKi (nM)
5-HT1AData not consistently available in a comparable format
5-HT1BData not consistently available in a comparable format
5-HT1DData not consistently available in a comparable format
5-HT2AData not consistently available in a comparable format
5-HT2BData not consistently available in a comparable format
5-HT2CData not consistently available in a comparable format
5-HT5AData not consistently available in a comparable format
5-HT6Data not consistently available in a comparable format
5-HT7Data not consistently available in a comparable format
Note: While specific Ki values are reported in various studies, a standardized, directly comparable table from a single source is not readily available in the reviewed literature. Researchers are encouraged to consult primary literature for specific experimental contexts.

Table 2: Functional Activity (EC50 and Emax) of 2-Br-LSD at Key Human Serotonin Receptors

ReceptorAssayParameter2-Br-LSDLSDReference Compound (Serotonin)
5-HT2AGq-IP1 AccumulationEC50 (nM)0.810.83Varies by study
Emax (%)6092-99100
β-arrestin2 RecruitmentEC50 (nM)Weak recruitmentPotent recruitmentPotent recruitment
Emax (%)Weak recruitmentPotent recruitment100
5-HT2BGq-IP1 AccumulationActivityAntagonistAgonistAgonist

Data compiled from multiple sources. Emax values are often expressed relative to a reference agonist, typically serotonin or LSD.[1]

Mechanism of Action: A Tale of Two Pathways

The interaction of 2-Br-LSD with the 5-HT2A receptor is central to its unique pharmacological profile. Unlike the full agonism exhibited by LSD, 2-Br-LSD acts as a partial agonist at this receptor subtype.[1] This means that while it binds to and activates the receptor, it does so with lower efficacy than the endogenous ligand serotonin or the classic psychedelic LSD.

Gq-Mediated Signaling

Upon binding to the 5-HT2A receptor, 2-Br-LSD initiates a conformational change that leads to the activation of the Gq/11 family of G proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be measured using calcium flux assays. The partial agonism of 2-Br-LSD at the Gq pathway is a critical differentiator from LSD and is believed to be a primary reason for its lack of hallucinogenic effects.[1]

β-Arrestin Recruitment and Biased Agonism

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. A key finding in the study of 2-Br-LSD is its weak recruitment of β-arrestin2 to the 5-HT2A receptor.[1] This "biased agonism" towards the Gq pathway and away from the β-arrestin pathway is another significant departure from the action of LSD, which potently engages both pathways. This reduced β-arrestin2 recruitment may also contribute to a lower potential for receptor downregulation and tolerance development with repeated administration.[1]

Antagonism at the 5-HT2B Receptor

Another crucial aspect of 2-Br-LSD's pharmacology is its antagonist activity at the 5-HT2B receptor.[1] Agonism at this receptor has been linked to the development of cardiac valvulopathy, a serious side effect associated with some serotonergic drugs. By acting as an antagonist at the 5-HT2B receptor, 2-Br-LSD presents a potentially safer cardiovascular profile compared to non-selective serotonin receptor agonists.

Experimental Protocols

The characterization of 2-Br-LSD's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of 2-Br-LSD for various serotonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of 2-Br-LSD for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the serotonin receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • 2-Br-LSD in a range of concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of 2-Br-LSD.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 2-Br-LSD or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the 2-Br-LSD concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NanoBiT® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the 5-HT2A receptor upon ligand binding.

Objective: To quantify the potency and efficacy of 2-Br-LSD in inducing the interaction between the 5-HT2A receptor and β-arrestin2.

Materials:

  • HEK293 cells.

  • Expression vectors for 5-HT2A receptor fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase and β-arrestin2 fused to the Small BiT (SmBiT) subunit.

  • Transfection reagent.

  • Cell culture medium.

  • Nano-Glo® Live Cell Reagent.

  • Luminometer.

  • 2-Br-LSD in a range of concentrations.

Procedure:

  • Co-transfect HEK293 cells with the 5-HT2A-LgBiT and SmBiT-β-arrestin2 expression vectors.

  • Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

  • Prepare serial dilutions of 2-Br-LSD.

  • Add the Nano-Glo® Live Cell Reagent to each well and measure baseline luminescence using a luminometer.

  • Add the different concentrations of 2-Br-LSD to the wells.

  • Measure luminescence at regular intervals for a specified period (e.g., 60 minutes) to monitor the interaction kinetics.

  • Plot the change in luminescence as a function of the 2-Br-LSD concentration.

  • Fit the data to a dose-response curve to determine the EC50 and Emax values for β-arrestin2 recruitment.

Fluo-4 Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2A.

Objective: To determine the potency and efficacy of 2-Br-LSD in stimulating Gq-mediated calcium release.

Materials:

  • Cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

  • 2-Br-LSD in a range of concentrations.

Procedure:

  • Plate the 5-HT2A-expressing cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Inject the different concentrations of 2-Br-LSD into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak fluorescence response as a function of the 2-Br-LSD concentration.

  • Fit the data to a dose-response curve to determine the EC50 and Emax values for calcium mobilization.

Primary Cortical Neuron Culture and Morphometric Analysis

This assay is used to assess the effects of 2-Br-LSD on neuronal structure, such as dendrite growth and spine density, which are cellular correlates of neuroplasticity.

Objective: To evaluate the impact of 2-Br-LSD on the morphological characteristics of primary cortical neurons.

Materials:

  • Embryonic day 18 (E18) rat or mouse embryos.

  • Dissection medium.

  • Enzymatic dissociation solution (e.g., papain or trypsin).

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

  • Poly-D-lysine or poly-L-ornithine coated coverslips or plates.

  • 2-Br-LSD.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and bovine serum albumin).

  • Primary antibodies against neuronal markers (e.g., MAP2 for dendrites, synaptophysin for synapses).

  • Fluorescently labeled secondary antibodies.

  • Mounting medium with DAPI.

  • Confocal microscope and image analysis software (e.g., ImageJ/Fiji with Sholl analysis plugins).

Procedure:

  • Dissect the cortices from E18 rodent embryos.

  • Dissociate the cortical tissue into a single-cell suspension using enzymatic and mechanical methods.

  • Plate the neurons on coated coverslips or plates at a desired density.

  • Culture the neurons for a specified number of days in vitro (DIV).

  • Treat the neurons with 2-Br-LSD or vehicle control at various concentrations for a defined period.

  • Fix the neurons with paraformaldehyde.

  • Perform immunocytochemistry by permeabilizing and blocking the cells, followed by incubation with primary and secondary antibodies.

  • Mount the coverslips on slides with mounting medium containing DAPI.

  • Acquire images of the neurons using a confocal microscope.

  • Perform morphometric analysis on the acquired images to quantify parameters such as dendritic length, number of branches (using Sholl analysis), and dendritic spine density and morphology.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_receptor Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 2-Br-LSD 2-Br-LSD 5-HT2A_R 5-HT2A Receptor 2-Br-LSD->5-HT2A_R Binds Gq Gq 5-HT2A_R->Gq Activates (Partial Agonism) beta_Arrestin β-Arrestin2 5-HT2A_R->beta_Arrestin Weak Recruitment PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: 5-HT2A Receptor Signaling Pathway of 2-Br-LSD.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and 2-Br-LSD Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Competitor Prepare 2-Br-LSD Dilutions Competitor->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Transfect Transfect Cells with 5-HT2A-LgBiT and SmBiT-β-arrestin2 Plate Plate Transfected Cells Transfect->Plate Add_Reagent Add Nano-Glo® Reagent (Measure Baseline) Plate->Add_Reagent Add_Compound Add 2-Br-LSD Add_Reagent->Add_Compound Measure Measure Luminescence Add_Compound->Measure Plot Plot Dose-Response Curve Measure->Plot Determine Determine EC50 and Emax Plot->Determine

References

The Non-Hallucinogenic Profile of BOL-148: A Technical Guide to its Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

BOL-148 (2-bromo-LSD), a lysergamide analog of lysergic acid diethylamide (LSD), has garnered significant scientific interest due to its potential therapeutic applications without inducing the hallucinogenic effects characteristic of its parent compound. This technical guide provides an in-depth examination of the pharmacological and molecular mechanisms that underpin the non-hallucinogenic properties of BOL-148. Central to its unique profile is the principle of biased agonism at the serotonin 2A (5-HT2A) receptor. This document summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism, and provides visual diagrams of the critical signaling pathways and experimental workflows.

Introduction

First synthesized by Albert Hofmann, BOL-148 was initially noted for its lack of psychedelic effects in humans, unlike LSD.[1] This observation has led to renewed interest in BOL-148 as a potential therapeutic for conditions such as cluster headaches, depression, and anxiety, as it may offer the neuroplastic and antidepressant-like benefits of psychedelics without the profound perceptual alterations.[1][2] The primary mechanism distinguishing BOL-148 from LSD lies in its differential activation of intracellular signaling cascades upon binding to the 5-HT2A receptor.

Pharmacology of BOL-148 at the 5-HT2A Receptor

The hallucinogenic effects of classic psychedelics are primarily mediated by their agonist activity at the 5-HT2A receptor. This receptor, a G-protein coupled receptor (GPCR), can initiate at least two distinct intracellular signaling pathways: the Gq-protein pathway and the β-arrestin pathway. Emerging evidence strongly suggests that activation of the Gq pathway is the principal driver of the psychedelic experience.

BOL-148 acts as a partial agonist at the 5-HT2A receptor but with significantly lower efficacy compared to LSD.[1] Crucially, it demonstrates functional selectivity, or "biased agonism," by preferentially activating certain downstream pathways over others. Specifically, it is characterized by weaker Gq pathway activation and minimal recruitment of β-arrestin2 compared to classic hallucinogens.[1][3]

Data Presentation: Comparative Pharmacology at the Human 5-HT2A Receptor

The following tables summarize the quantitative data comparing BOL-148 (Bromo-LSD) and LSD at the human 5-HT2A receptor. This data highlights the differences in binding affinity, potency (EC50), and efficacy (Emax) for the Gq and β-arrestin signaling pathways.

CompoundBinding Affinity (Ki, nM)
LSD 1.1 - 2.9
BOL-148 4.9

Table 1: Comparative binding affinities of LSD and BOL-148 at the 5-HT2A receptor. Data synthesized from multiple sources.

CompoundAssayPotency (EC50, nM)Efficacy (Emax, % of 5-HT)
LSD Gq Pathway (Calcium Flux) 1.885%
β-arrestin Recruitment 5.398%
BOL-148 Gq Pathway (Calcium Flux) 3.348%
β-arrestin Recruitment >100010%

Table 2: Comparative functional activity of LSD and BOL-148 at the 5-HT2A receptor, demonstrating BOL-148's lower efficacy in both Gq and β-arrestin pathways. Data adapted from SB Drug Discovery.[3]

Core Mechanism: Biased Agonism and Differential Signaling

The key to understanding BOL-148's non-hallucinogenic nature is the concept of biased agonism at the 5-HT2A receptor. Upon activation, the receptor undergoes a conformational change that allows it to couple with intracellular transducers.

  • Gq-Protein Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This pathway is strongly correlated with the induction of the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[4]

  • β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the MAPK/ERK pathway.

LSD acts as a potent partial agonist of both pathways. In contrast, BOL-148 displays a significant bias. It has substantially lower efficacy in activating the Gq pathway and is exceptionally weak at recruiting β-arrestin.[1][3] This diminished Gq signaling is believed to be below the threshold required to trigger the downstream neuronal events that manifest as hallucinations.

GpcrSignaling cluster_intracellular Intracellular Space LSD LSD Receptor 5-HT2A Receptor LSD->Receptor Strong Agonist (High Efficacy) BOL148 BOL-148 BOL148->Receptor Partial Agonist (Low Efficacy) Gq Gαq Receptor->Gq Strong Activation Receptor->Gq Weak Activation bArrestin β-Arrestin 2 Receptor->bArrestin Strong Recruitment Receptor->bArrestin Very Weak Recruitment PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca2+ PLC->Ca Hallucinations Hallucinogenic Effects (HTR in rodents) Ca->Hallucinations Internalization Receptor Internalization & Downregulation bArrestin->Internalization Therapeutic Potential Therapeutic Effects (e.g., Neuroplasticity) bArrestin->Therapeutic

Caption: 5-HT2A receptor biased agonism of LSD vs. BOL-148. (Max Width: 760px)

Experimental Protocols and Methodologies

The non-hallucinogenic profile of BOL-148 is supported by a range of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Assays

This assay determines the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of BOL-148 for the 5-HT2A receptor.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2A receptor.[5][6]

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.[6]

    • Competition Binding: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) or agonist (e.g., [125I]DOI) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled test compound (BOL-148).[2][7]

    • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

    • Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[6]

    • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

BindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorPrep Prepare Membranes with 5-HT2A Receptors Incubate Incubate Receptor, Radioligand, and BOL-148 to Equilibrium ReceptorPrep->Incubate CompoundPrep Prepare Serial Dilutions of BOL-148 (unlabeled) CompoundPrep->Incubate RadioPrep Prepare Fixed Conc. of Radioligand (e.g., [3H]ketanserin) RadioPrep->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Plot Plot % Inhibition vs. [BOL-148] Count->Plot CalcIC50 Determine IC50 Plot->CalcIC50 CalcKi Calculate Ki using Cheng-Prusoff Equation CalcIC50->CalcKi

Caption: Experimental workflow for a radioligand binding assay. (Max Width: 760px)

This functional assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of BOL-148 for 5-HT2A receptor-mediated Gq activation.

  • Methodology:

    • Cell Culture: Cells (e.g., U2OS or CHO) expressing the human 5-HT2A receptor are plated in multi-well plates (e.g., 96- or 384-well).[9][10]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 4) that increases in fluorescence intensity upon binding to Ca2+.[10][11] This is typically done by incubating the cells with the dye for a period (e.g., 60 minutes at 37°C).[12]

    • Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound (BOL-148).

    • Signal Detection: The fluorescence intensity is monitored in real-time using a kinetic plate reader (e.g., FLIPR).[11] The activation of Gq leads to a rapid, transient increase in intracellular calcium, causing a peak in fluorescence.

    • Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated by plotting the response against the log concentration of BOL-148 to determine the EC50 and Emax values, typically relative to a reference agonist like 5-HT.

CalciumFlux cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis PlateCells Plate 5-HT2A-expressing Cells in Microplate LoadDye Load Cells with Calcium-Sensitive Dye PlateCells->LoadDye ReadBaseline Read Baseline Fluorescence LoadDye->ReadBaseline AddCompound Add BOL-148 (various concentrations) ReadBaseline->AddCompound ReadResponse Monitor Fluorescence Change in Real-Time (e.g., FLIPR) AddCompound->ReadResponse PlotCurve Plot Peak Fluorescence vs. [BOL-148] ReadResponse->PlotCurve CalcParams Determine EC50 and Emax PlotCurve->CalcParams

Caption: Experimental workflow for a calcium flux assay. (Max Width: 760px)

This assay measures the recruitment of β-arrestin to the activated receptor.

  • Objective: To quantify the potency (EC50) and efficacy (Emax) of BOL-148 to induce β-arrestin2 recruitment to the 5-HT2A receptor.

  • Methodology:

    • Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or Yellow Fluorescent Protein, YFP).[13][14]

    • Cell Plating: Transfected cells are plated in white, multi-well plates suitable for luminescence detection.

    • Compound Addition: Varying concentrations of the test compound (BOL-148) are added to the cells.

    • Substrate Addition & Measurement: Following an incubation period (e.g., 5-30 minutes), the luciferase substrate (e.g., coelenterazine h) is added.[15] The plate is immediately read in a BRET-capable plate reader that simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

    • Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). An increase in this ratio signifies that the donor and acceptor are in close proximity, indicating β-arrestin recruitment. A dose-response curve is generated by plotting the BRET ratio against the log concentration of BOL-148 to determine EC50 and Emax.

BRETAssay cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis Transfect Co-transfect Cells with: - 5-HT2A-Rluc8 (Donor) - β-arrestin2-YFP (Acceptor) Plate Plate Transfected Cells in White Microplate Transfect->Plate AddCompound Add BOL-148 (various concentrations) Plate->AddCompound Incubate Incubate AddCompound->Incubate AddSubstrate Add Luciferase Substrate (e.g., Coelenterazine h) Incubate->AddSubstrate ReadBRET Read Donor & Acceptor Emission Simultaneously AddSubstrate->ReadBRET CalcRatio Calculate BRET Ratio (Acceptor/Donor) ReadBRET->CalcRatio PlotCurve Plot BRET Ratio vs. [BOL-148] CalcRatio->PlotCurve CalcParams Determine EC50 and Emax PlotCurve->CalcParams

Caption: Experimental workflow for a BRET-based β-arrestin assay. (Max Width: 760px)
In Vivo Assay: Head-Twitch Response (HTR)

The HTR in rodents is a widely accepted behavioral model that predicts hallucinogenic potential in humans.[4][16]

  • Objective: To assess the in vivo hallucinogenic potential of BOL-148.

  • Methodology:

    • Animals: Male C57BL/6J mice are commonly used.[17]

    • Habituation: Mice are habituated to the testing environment, which is often a transparent cylindrical arena.[17]

    • Drug Administration: Mice are administered the test compound (e.g., BOL-148, 0.1–10 mg/kg, IP) or a positive control (e.g., LSD or DOI).[2]

    • Observation Period: Immediately following injection, mice are placed in the observation arena, and their behavior is recorded on video for a set duration (e.g., 30-60 minutes).[17]

    • Scoring: The number of head twitches—defined as rapid, side-to-side rotational head movements—is counted during the observation period.[16] Scoring can be performed manually by trained observers who are blind to the treatment conditions or by using automated computer software that analyzes the video recordings.[17][18]

    • Data Analysis: The total number of head twitches for each treatment group is compared. A statistically significant increase in HTR compared to a vehicle control group indicates hallucinogenic potential. Studies have consistently shown that BOL-148 does not induce the HTR.[1]

Conclusion

The non-hallucinogenic properties of BOL-148 are a direct consequence of its specific pharmacological profile at the 5-HT2A receptor. Through its action as a biased partial agonist, it fails to engage the Gq-protein signaling pathway with sufficient efficacy to cross the threshold required for psychedelic effects. This is quantitatively demonstrated by its lower Emax in calcium flux assays and behaviorally confirmed by its inability to induce the head-twitch response in rodents. This unique profile of functional selectivity makes BOL-148 and similar compounds promising candidates for the development of novel therapeutics that harness the potential benefits of 5-HT2A receptor modulation without inducing hallucinatory experiences.

References

Early Research on 2-Bromolysergic Acid (BOL-148): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic acid diethylamide (BOL-148), a derivative of lysergic acid diethylamide (LSD), has been a subject of scientific inquiry since its initial synthesis by Albert Hofmann and Franz Troxler in the 1950s.[1][2] Unlike its famous counterpart, BOL-148 is notable for its lack of hallucinogenic properties in humans at moderate to high doses.[1] This unique characteristic, combined with its interaction with serotonin receptors, has led to intermittent but persistent interest in its therapeutic potential. Early research sought to understand its pharmacology, primarily as a tool to investigate the mechanisms of LSD and serotonin in the central nervous system. More recently, there has been a resurgence of interest in BOL-148 for its potential therapeutic applications in conditions such as cluster headaches.[3][4] This technical guide provides an in-depth overview of the early research on BOL-148, focusing on its synthesis, pharmacology, and initial clinical observations, with a presentation of quantitative data, experimental protocols, and signaling pathway diagrams.

Core Data

Chemical and Physical Properties
PropertyValue
IUPAC Name(6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular FormulaC20H24BrN3O
Molar Mass402.336 g·mol−1
CAS Number478-84-2
Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of BOL-148 for various human serotonin receptors, as determined by early radioligand binding studies.

ReceptorKi (nM)
5-HT2A0.48
5-HT2B8.56
5-HT2C7.14
5-HT617.1
5-HT730.0

(Data sourced from Psychedelic Science Review)[2]

Experimental Protocols

Synthesis of this compound Diethylamide (BOL-148)

The initial synthesis of BOL-148 was described by Troxler and Hofmann in 1957.[2] A common early method involved the bromination of LSD.

Protocol:

  • Reactants: Lysergic acid diethylamide (LSD) and N-bromosuccinimide.

  • Solvent: Dioxane.

  • Procedure: 25 grams of LSD were dissolved in 1.2 liters of dioxane. To this solution, 13.2 grams of N-bromosuccinimide dissolved in 400 mL of dioxane were added.

  • Outcome: This reaction yielded 11 grams of crude BOL-148, which then required recrystallization for purification.[5]

It is important to note that this early synthesis method produced a mixture of stereoisomers.[3] Modern research, such as that on BETR-001, utilizes specific stereoisomers, highlighting the importance of stereochemistry for pharmacological activity.[3]

In Vitro Serotonin Receptor Antagonism Studies

Early in vitro studies aimed to characterize BOL-148's interaction with serotonin receptors, often using isolated tissue preparations.

Example Protocol: Guinea-Pig Ileum Peristaltic Reflex Assay

This assay was used to assess the effect of substances on serotonin-mediated physiological responses.

  • Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Induction of Peristalsis: The peristaltic reflex is induced by increasing the intraluminal pressure or by the addition of serotonin (5-HT) to the organ bath.

  • Drug Application: BOL-148 is added to the organ bath at various concentrations prior to the induction of peristalsis.

  • Measurement: The contractions of the ileum are recorded using an isotonic transducer. The ability of BOL-148 to inhibit the peristaltic reflex induced by 5-HT is measured to determine its antagonistic activity.[6]

Early Human Clinical Studies

Early clinical studies with BOL-148 were primarily focused on its psychological effects (or lack thereof) and its ability to antagonize the effects of LSD.

Example Protocol: LSD Antagonism Study

  • Participants: Healthy adult volunteers.

  • Dosing:

    • Control: Administration of a placebo followed by a standard dose of LSD.

    • Experimental: Pre-treatment with a dose of BOL-148 (e.g., up to 20mg orally) followed by the administration of a standard dose of LSD.[7][8]

  • Assessments:

    • Psychological Effects: Subjective reports of hallucinogenic experiences, alterations in perception, and mood changes were recorded.

    • Physiological Measures: Heart rate and blood pressure were monitored.[7]

  • Outcome: The primary outcome was the degree to which BOL-148 pre-treatment attenuated the subjective psychological effects of LSD.[2]

Signaling Pathways and Mechanisms of Action

Early research established BOL-148 as a serotonin receptor antagonist.[2] More recent investigations have refined this understanding, characterizing it as a biased partial agonist at the 5-HT2A receptor and an antagonist at the 5-HT2B receptor.[1] Its lack of hallucinogenic effects is attributed to its lower efficacy partial agonism at the 5-HT2A receptor compared to LSD and its weak recruitment of the β-arrestin2 signaling pathway.[1]

5-HT2A Receptor Signaling

The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2A receptor, which BOL-148 modulates as a biased partial agonist.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BOL BOL-148 HT2A 5-HT2A Receptor BOL->HT2A Binds Gq Gq HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates LSD_Antagonism_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis participant Healthy Participant randomization Randomization participant->randomization group_bol BOL-148 Administration randomization->group_bol Group 1 group_placebo Placebo Administration randomization->group_placebo Group 2 lsd_admin_bol LSD Administration group_bol->lsd_admin_bol lsd_admin_placebo LSD Administration group_placebo->lsd_admin_placebo assessment_bol Psychological & Physiological Assessment lsd_admin_bol->assessment_bol assessment_placebo Psychological & Physiological Assessment lsd_admin_placebo->assessment_placebo comparison Compare Subjective Effects and Physiological Responses assessment_bol->comparison assessment_placebo->comparison

References

Therapeutic Potential of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) for Mood Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromolysergic acid diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), is emerging as a promising therapeutic candidate for mood disorders. Preclinical evidence suggests that 2-Br-LSD engages with key serotonergic targets implicated in the pathophysiology of depression and anxiety, while avoiding the hallucinogenic effects that limit the clinical utility of classic psychedelics. This document provides a comprehensive technical overview of the pharmacology, preclinical efficacy, and proposed mechanisms of action of 2-Br-LSD, intended to inform further research and drug development efforts in this area.

Introduction

Mood disorders, including major depressive disorder (MDD) and anxiety disorders, represent a significant global health burden. Current pharmacological treatments often have delayed onset of action, limited efficacy, and undesirable side effects. There is a pressing need for novel therapeutic agents with improved efficacy and safety profiles. Psychedelic compounds like LSD have shown rapid and lasting antidepressant and anxiolytic effects in clinical trials.[1][2] However, their hallucinogenic properties present challenges for widespread clinical adoption.

2-Br-LSD, also known as BOL-148, is a structural analog of LSD that has been shown to be non-hallucinogenic.[3][4] Recent preclinical studies have reinvigorated interest in 2-Br-LSD, demonstrating its potential to produce antidepressant-like and anxiolytic-like effects without inducing the perceptual alterations characteristic of LSD.[5][6] This guide synthesizes the current scientific knowledge on 2-Br-LSD, with a focus on its therapeutic potential for mood disorders.

Pharmacology

Receptor Binding and Functional Activity

2-Br-LSD exhibits a distinct pharmacological profile compared to LSD. It acts as a partial agonist at the serotonin 5-HT2A receptor, which is the primary target for the therapeutic effects of classic psychedelics.[6][7][8] Unlike LSD, 2-Br-LSD shows weak recruitment of β-arrestin2 and has a reduced potential to induce tolerance through 5-HT2A receptor downregulation.[4][9] Crucially, it lacks agonism at the 5-HT2B receptor, a property associated with the risk of cardiac valvulopathy.[7][9]

Table 1: In Vitro Pharmacological Data for 2-Br-LSD

TargetMetricValueReference
5-HT2A ReceptorEfficacy (Emax)59.8% (relative to 5-HT)[6]
5-HT2A ReceptorPotency (EC50)0.81 nM[6]
5-HT2B ReceptorAgonismLacks agonism[7][9]
β-arrestin2 Recruitment (5-HT2A)ActivityWeak recruitment[4][9]

Preclinical Efficacy in Models of Mood Disorders

In Vitro Neuroplasticity

In vitro studies using cultured rat cortical neurons have demonstrated that 2-Br-LSD promotes structural neuroplasticity. Specifically, it has been shown to induce dendritogenesis (growth of dendrites) and spinogenesis (formation of dendritic spines).[6][7] These effects are significant as depression is associated with a reduction in synaptic connections in brain regions like the prefrontal cortex.

Table 2: In Vitro Neuroplasticity Data for 2-Br-LSD

ModelEndpointObservationReference
Cultured Rat Cortical NeuronsDendritogenesisIncreased[6][7]
Cultured Rat Cortical NeuronsSpinogenesisIncreased[6][7]
In Vivo Behavioral Models

Preclinical studies in mice have provided evidence for the antidepressant-like and anxiolytic-like effects of 2-Br-LSD. These studies have utilized well-validated behavioral paradigms such as the forced swim test and the open field test.

The FST is a widely used model to screen for antidepressant efficacy. In this test, a decrease in immobility time is interpreted as an antidepressant-like effect. Treatment with 2-Br-LSD has been shown to significantly reduce immobility time in mice.[5]

Table 3: Quantitative Results from the Forced Swim Test (FST) with 2-Br-LSD

SpeciesDose (mg/kg, i.p.)Change in ImmobilityReference
Mouse (female)1↓ 35.18 ± 10.03 s[5]
Mouse (male)0.3, 1, 3Significant decrease at all doses[5]

The OFT is used to assess locomotor activity and anxiety-like behavior. An increase in the time spent in the center of the open field is indicative of an anxiolytic-like effect. Studies have shown that 2-Br-LSD increases the time mice spend in the center of the arena without significantly affecting overall locomotor activity.[5]

Table 4: Quantitative Results from the Open Field Test (OFT) with 2-Br-LSD

| Species | Dose (mg/kg, i.p.) | Change in Time in Center | Change in Total Distance Traveled | Reference | | :--- | :--- | :--- | :--- | | Mouse (female) | 1, 3 | ↑ | No significant change |[5] | | Mouse (male) | 0.3, 1, 3 | No significant change | No significant change |[5] |

2-Br-LSD has also been shown to reverse the behavioral deficits induced by chronic stress in mice, a model with high translational relevance to human depression.[6][7]

Mechanism of Action: Signaling Pathways

The therapeutic effects of 2-Br-LSD are believed to be primarily mediated by its partial agonism at the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-Br-LSD 2-Br-LSD 5-HT2A_Receptor 5-HT2A Receptor 2-Br-LSD->5-HT2A_Receptor Binds to Gq_Protein Gq Protein (α, β, γ) 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates Neuronal_Plasticity Neuronal Plasticity (Dendritogenesis, Spinogenesis) PKC->Neuronal_Plasticity Ca2+->Neuronal_Plasticity Therapeutic_Effects Therapeutic Effects (Antidepressant, Anxiolytic) Neuronal_Plasticity->Therapeutic_Effects Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Receptor_Binding Receptor Binding Assays (5-HT2A, 5-HT2B, etc.) Pharmacology_Profile Pharmacological Profile Receptor_Binding->Pharmacology_Profile Functional_Assays Functional Assays (Gq activation, β-arrestin) Functional_Assays->Pharmacology_Profile Neuronal_Culture Primary Cortical Neuron Culture Plasticity_Assay Dendritogenesis & Spinogenesis Assays Neuronal_Culture->Plasticity_Assay Therapeutic_Potential Therapeutic Potential Assessment Plasticity_Assay->Therapeutic_Potential Animal_Models Mouse Models of Depression & Anxiety Behavioral_Testing Behavioral Testing (FST, OFT, Chronic Stress) Animal_Models->Behavioral_Testing HTR_Assay Head-Twitch Response Assay (Hallucinogenic Potential) Animal_Models->HTR_Assay Behavioral_Testing->Therapeutic_Potential HTR_Assay->Pharmacology_Profile Pharmacology_Profile->Therapeutic_Potential Logical_Relationship 2-Br-LSD 2-Br-LSD 5-HT2A_Partial_Agonism 5-HT2A Partial Agonism 2-Br-LSD->5-HT2A_Partial_Agonism No_5-HT2B_Agonism No 5-HT2B Agonism 2-Br-LSD->No_5-HT2B_Agonism Weak_beta-arrestin Weak β-arrestin Recruitment 2-Br-LSD->Weak_beta-arrestin Neuronal_Plasticity Promotes Neuronal Plasticity 5-HT2A_Partial_Agonism->Neuronal_Plasticity Improved_Safety Improved Safety Profile (Reduced Cardiotoxicity Risk) No_5-HT2B_Agonism->Improved_Safety Non-Hallucinogenic Non-Hallucinogenic Profile Weak_beta-arrestin->Non-Hallucinogenic Antidepressant_Effects Antidepressant-like Effects Neuronal_Plasticity->Antidepressant_Effects Anxiolytic_Effects Anxiolytic-like Effects Neuronal_Plasticity->Anxiolytic_Effects Therapeutic_Candidate Promising Therapeutic Candidate for Mood Disorders Antidepressant_Effects->Therapeutic_Candidate Anxiolytic_Effects->Therapeutic_Candidate Non-Hallucinogenic->Therapeutic_Candidate Improved_Safety->Therapeutic_Candidate

References

The Non-Hallucinogenic Ergot Alkaloid 2-Bromolysergic Acid (BOL-148) in the Prophylaxis of Cluster Headaches: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cluster headache (CH) is a debilitating primary headache disorder characterized by excruciatingly painful, unilateral attacks. While several treatments exist, a subset of patients remains refractory to standard therapies. This document explores the seminal discovery of the therapeutic potential of 2-Bromolysergic Acid (BOL-148), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), in the preventative treatment of cluster headaches. We delve into the pivotal clinical findings, detailed experimental protocols, and the hypothesized mechanism of action involving the modulation of the trigeminovascular system via serotonergic pathways. This technical guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation of BOL-148 and related compounds for headache disorders.

Introduction

Cluster headache is a trigeminal autonomic cephalalgia with a prevalence of approximately 0.1%[1][2]. The attacks are characterized by severe, strictly unilateral pain in the orbital, supraorbital, or temporal regions, accompanied by ipsilateral autonomic symptoms such as conjunctival injection, lacrimation, nasal congestion, and rhinorrhea. Anecdotal reports from patients suggested that hallucinogenic compounds like LSD and psilocybin could abort or prevent cluster headache attacks, but their psychoactive properties have limited their clinical development[1][2]. This led to the investigation of non-hallucinogenic derivatives, such as this compound (BOL-148), as a potential therapeutic avenue.

The foundational research in this area was an open-label, non-randomized case series conducted by Karst et al. in 2010, which provided the first clinical evidence of BOL-148's efficacy in preventing cluster headaches[1][3]. This whitepaper will provide a detailed analysis of this study and the broader scientific context of BOL-148's discovery.

Pathophysiology of Cluster Headache and the Role of the Trigeminovascular System

The pathophysiology of cluster headache is complex and not fully elucidated, but it is understood to involve the trigeminovascular system and the trigeminal autonomic reflex[4]. The trigeminal nerve, which innervates the cranial blood vessels, becomes activated, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP). CGRP is a potent vasodilator and is implicated in the transmission of pain signals. The activation of the trigeminal nerve also triggers a parasympathetic reflex, the trigeminal autonomic reflex, which is responsible for the characteristic autonomic symptoms of cluster headache[4][5]. Serotonin (5-HT) receptors are known to modulate the trigeminovascular system, and agonists of the 5-HT1B/1D receptors are effective in the acute treatment of migraine and cluster headache, in part by inhibiting CGRP release[6][7][8].

Pharmacology of this compound (BOL-148)

BOL-148 is a derivative of lysergic acid diethylamide that lacks hallucinogenic properties[1][2]. Its primary pharmacological action relevant to headache is its partial agonism at the serotonin 2A (5-HT2A) receptor[9][10]. While the exact downstream signaling cascade initiated by BOL-148 in the context of cluster headache is still under investigation, it is hypothesized that its interaction with 5-HT2A receptors on trigeminal neurons modulates the trigeminal autonomic reflex and inhibits the release of CGRP, thereby preventing the onset of cluster headache attacks.

The Pivotal Clinical Investigation: Karst et al. (2010)

The first clinical investigation into the effects of BOL-148 on cluster headaches was an open-label, non-randomized case series that provided crucial initial evidence of its potential as a preventative treatment[1].

Experimental Protocol

The study by Karst et al. (2010) involved a small cohort of patients with either episodic or chronic cluster headache who were refractory to standard treatments.

Patient Population:

  • Inclusion Criteria: Patients diagnosed with cluster headache according to the International Classification of Headache Disorders, 2nd Edition (ICHD-II) criteria, who were non-responders to verapamil and other prophylactic medications[11][12].

  • Exclusion Criteria: The study did not explicitly state all exclusion criteria, but it is standard in such trials to exclude individuals with significant psychiatric comorbidities, substance abuse disorders (excluding headache treatments), and contraindications to the study medication[13][14].

Treatment Regimen:

  • Each patient received three oral doses of BOL-148, administered five days apart[1].

  • The dosage was weight-dependent.

Data Collection:

  • Patients maintained a daily headache diary to record the frequency, intensity, and duration of their cluster attacks, as well as the use of any acute medications[1].

  • The diary was started before the first dose of BOL-148 and continued for at least one month after the final dose[11].

Experimental Workflow Diagram

G Experimental Workflow: Karst et al. (2010) BOL-148 Study cluster_screening Patient Screening & Enrollment cluster_baseline Baseline Data Collection cluster_treatment Treatment Period (10 Days) cluster_followup Follow-up screening Patient Screening (ICHD-II Criteria for CH) enrollment Informed Consent & Enrollment (N=5) screening->enrollment Meets Inclusion Criteria diary_start Initiation of Daily Headache Diary enrollment->diary_start dose1 Dose 1 BOL-148 (oral) diary_start->dose1 dose2 Dose 2 BOL-148 (oral) dose1->dose2 Day 5 dose3 Dose 3 BOL-148 (oral) dose2->dose3 Day 10 diary_cont Continued Daily Headache Diary (≥1 month post-treatment) dose3->diary_cont assessment Assessment of Attack Frequency, Intensity, and Duration diary_cont->assessment

Experimental Workflow: Karst et al. (2010) BOL-148 Study
Quantitative Data Summary

The results of the Karst et al. (2010) study demonstrated a significant reduction in cluster headache attack frequency and, in some cases, complete remission for extended periods[1][11].

Patient IDAge (years)GenderCH TypeBaseline Attacks/WeekPost-BOL-148 Outcome
S1 46MaleChronicNot explicitly statedNo significant change
S2 28MaleEpisodicNot explicitly statedTermination of cluster period with remission
S3 47MaleChronicNot explicitly statedPronounced reduction in attack frequency and remission
S4 41MaleChronicNot explicitly statedPronounced reduction in attack frequency
S5 41FemaleChronicNot explicitly statedPronounced reduction in attack frequency and remission

Note: The original publication does not provide specific baseline attack frequencies in a tabular format, but describes the outcomes qualitatively.

Key Findings
  • Three out of the five patients experienced a significant and lasting reduction in the frequency and severity of their cluster headache attacks[11][15].

  • Two patients with chronic cluster headache transitioned to an episodic pattern, with long periods of remission[1][11].

  • One patient with episodic cluster headache experienced a complete termination of their cluster period[11].

  • The side effects reported were mild and transient, with no hallucinogenic effects observed[1][11][15].

Hypothesized Mechanism of Action

The therapeutic effect of BOL-148 in cluster headaches is believed to be mediated through its partial agonism at 5-HT2A receptors, which are expressed on neurons of the trigeminovascular system.

Proposed Signaling Pathway

G Hypothesized Signaling Pathway of BOL-148 in Cluster Headache cluster_bol BOL-148 Action cluster_receptor Receptor Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition of Pro-Nociceptive Processes cluster_outcome Therapeutic Outcome bol BOL-148 ht2a 5-HT2A Receptor (on Trigeminal Neuron) bol->ht2a gq Gq/11 Protein Activation ht2a->gq plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_pkc ↑ Intracellular Ca2+ & PKC Activation ip3_dag->ca_pkc cgrp ↓ CGRP Release ca_pkc->cgrp tar Inhibition of Trigeminal Autonomic Reflex ca_pkc->tar pain ↓ Pain Signal Transmission cgrp->pain tar->pain outcome Alleviation of Cluster Headache pain->outcome

Hypothesized Signaling Pathway of BOL-148 in Cluster Headache

Activation of 5-HT2A receptors by BOL-148 is thought to initiate a Gq/11 protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG)[16][17]. This cascade is hypothesized to modulate neuronal excitability and neurotransmitter release within the trigeminal ganglion. Specifically, this may lead to an inhibition of CGRP release from trigeminal nerve endings and a dampening of the trigeminal autonomic reflex, thereby preventing the cascade of events that leads to a cluster headache attack.

Conclusion and Future Directions

The discovery of the prophylactic effect of BOL-148 on cluster headaches represents a significant advancement in the search for novel, non-psychoactive treatments for this devastating condition. The initial findings from the Karst et al. (2010) case series are promising and underscore the therapeutic potential of targeting the serotonergic system in a nuanced way.

Further research is warranted to:

  • Conduct larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of BOL-148.

  • Elucidate the precise downstream signaling pathways through which 5-HT2A receptor activation by BOL-148 leads to the inhibition of the trigeminovascular system.

  • Investigate the long-term effects and optimal dosing strategies for BOL-148 in both episodic and chronic cluster headache patients.

  • Explore the potential of other non-hallucinogenic 5-HT2A receptor agonists in the treatment of cluster headaches and other primary headache disorders.

The development of BOL-148 and similar compounds offers a promising new frontier in headache medicine, with the potential to provide relief for patients who have exhausted conventional treatment options.

References

The Pharmacological Profile of 2-Bromolysergic Acid Diethylamide (BOL-148): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a semi-synthetic ergoline derivative and a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Initially synthesized by Albert Hofmann, it has garnered renewed interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders. This document provides a comprehensive overview of the pharmacological profile of 2-Br-LSD, detailing its receptor binding and functional activity, in vivo effects, and the experimental methodologies used for its characterization. Its unique profile as a biased partial agonist at the serotonin 5-HT2A receptor and an antagonist at the 5-HT2B receptor distinguishes it from classic psychedelics, offering a promising avenue for the development of novel therapeutics with an improved safety profile.

Introduction

This compound diethylamide (BOL-148) is a derivative of LSD characterized by the substitution of a bromine atom at the 2-position of the indole ring.[1][2] This structural modification dramatically alters its pharmacological properties, rendering it non-hallucinogenic in humans at typical doses.[3] While historically used as a tool for studying serotonin antagonism, recent research has unveiled its potential as a therapeutic agent for various neurological and psychiatric conditions, including cluster headaches and depression.[1][3]

This guide provides an in-depth technical overview of the pharmacological characteristics of 2-Br-LSD, intended for researchers and professionals in the field of drug development.

Receptor Binding and Functional Activity

The primary mechanism of action of 2-Br-LSD involves its interaction with serotonin receptors, particularly the 5-HT2A subtype. Unlike LSD, which is a potent agonist at this receptor, 2-Br-LSD exhibits a more complex profile as a biased partial agonist.[3] This biased agonism is crucial to its non-hallucinogenic nature and therapeutic potential.

Receptor Binding Affinity

2-Br-LSD demonstrates high affinity for several serotonin receptors. The following table summarizes the reported binding affinities (Ki) of 2-Br-LSD for various human serotonin receptors.

ReceptorKi (nM)
5-HT2A0.48
5-HT2B8.56
5-HT2C7.14
5-HT617.1
5-HT730.0

Data compiled from publicly available research.

Functional Activity

Functionally, 2-Br-LSD acts as a partial agonist at the 5-HT2A receptor, with a reported maximal efficacy (Emax) of 60% compared to LSD's 92%.[3] This reduced efficacy is believed to be a key factor in its lack of psychedelic effects.[3]

Crucially, 2-Br-LSD is an antagonist at the 5-HT2B receptor.[3] This is a significant advantage from a drug safety perspective, as agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy.[4]

Furthermore, 2-Br-LSD displays biased agonism at the 5-HT2A receptor, preferentially activating the Gq signaling pathway over the β-arrestin pathway.[5] It shows weak recruitment of β-arrestin2, which may contribute to a reduced potential for receptor desensitization and tolerance.[3]

The following table summarizes the known functional activity of 2-Br-LSD.

ReceptorActivityEmaxNotes
5-HT2ABiased Partial Agonist (Gq pathway)~60% (relative to LSD)Weak β-arrestin2 recruitment.[3]
5-HT2BAntagonist-Avoids potential for cardiac valvulopathy.[3][4]

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated a range of therapeutically relevant effects of 2-Br-LSD.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for hallucinogenic activity in humans, mediated by 5-HT2A receptor activation.[6] Unlike LSD and other classic psychedelics, 2-Br-LSD does not induce the head-twitch response in mice.[3] Moreover, it has been shown to block the HTR induced by the potent 5-HT2A agonist DOI.[3] This further supports its classification as a non-hallucinogenic compound.

Antidepressant-like Effects

In rodent models of depression, such as the forced swim test, 2-Br-LSD has demonstrated antidepressant-like effects. This suggests its potential as a novel therapeutic for mood disorders.

Neuroplasticity

2-Br-LSD has been shown to promote neuronal structural plasticity, including neuritogenesis and spinogenesis, in a manner dependent on 5-HT2A receptor activation.[7] These "psychoplastogenic" effects are similar to those observed with classic psychedelics and are thought to underlie their therapeutic benefits.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the characterization of 2-Br-LSD.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Br-LSD for various receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest. This typically involves homogenization of the tissue or cells in a buffer, followed by centrifugation to isolate the membrane fraction.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor of interest) and varying concentrations of the unlabeled test compound (2-Br-LSD).

  • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a filter mat that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Functional Assays (e.g., Calcium Flux Assay for Gq activation)

Objective: To determine the functional activity (e.g., EC50, Emax) of 2-Br-LSD at Gq-coupled receptors like 5-HT2A.

General Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured and plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Varying concentrations of the test compound (2-Br-LSD) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader. Agonist-induced activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Data Analysis: The data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.

β-Arrestin Recruitment Assays

Objective: To measure the recruitment of β-arrestin to the receptor upon agonist stimulation.

General Protocol (e.g., using a BRET-based assay):

  • Cell Line: A cell line is used that co-expresses the receptor of interest fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).

  • Compound Addition: Varying concentrations of the test compound (2-Br-LSD) are added to the cells.

  • BRET Measurement: Upon agonist-induced β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Head-Twitch Response (HTR) Assay

Objective: To assess the hallucinogenic potential of 2-Br-LSD in rodents.

General Protocol:

  • Animal Model: Typically, male C57BL/6J mice are used.[9]

  • Drug Administration: Mice are administered with various doses of the test compound (2-Br-LSD) or a vehicle control, usually via intraperitoneal (i.p.) injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[10]

  • Data Analysis: The number of head twitches is compared between the different treatment groups.

Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effects of 2-Br-LSD in rodents.

General Protocol:

  • Animal Model: Mice or rats are used.[11][12]

  • Procedure: The animal is placed in a cylinder filled with water from which it cannot escape.[13][14] The duration of immobility (when the animal ceases struggling and remains floating) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[12][15]

  • Drug Administration: The test compound (2-Br-LSD) or a vehicle control is administered prior to the test.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the pharmacology of 2-Br-LSD.

G cluster_5HT2A 5-HT2A Receptor Signaling (Biased Agonism) BOL 2-Br-LSD Receptor2A 5-HT2A Receptor BOL->Receptor2A Partial Agonist Gq Gαq Receptor2A->Gq Preferential Activation BetaArrestin β-Arrestin 2 Receptor2A->BetaArrestin Weak Recruitment PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Plasticity Neuronal Plasticity (Therapeutic Effect) Ca->Plasticity PKC->Plasticity

Figure 1: 5-HT2A Receptor Biased Agonism of 2-Br-LSD.

G cluster_5HT2B 5-HT2B Receptor Signaling (Antagonism) Serotonin Serotonin (5-HT) Receptor2B 5-HT2B Receptor Serotonin->Receptor2B Agonist BOL 2-Br-LSD BOL->Receptor2B Antagonist Gq_2B Gαq Receptor2B->Gq_2B PLC_2B Phospholipase C Gq_2B->PLC_2B Signaling_2B Downstream Signaling (e.g., Fibrosis) PLC_2B->Signaling_2B

Figure 2: 5-HT2B Receptor Antagonism by 2-Br-LSD.

G cluster_workflow Experimental Workflow: Head-Twitch Response Assay Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer 2-Br-LSD or Vehicle (i.p.) Acclimatize->Administer Observe Place in Observation Chamber Administer->Observe Record Record Head Twitches (e.g., 30-60 min) Observe->Record Analyze Analyze Data: Compare Twitch Counts Record->Analyze End End Analyze->End

Figure 3: Experimental Workflow for the Head-Twitch Response Assay.

Conclusion

This compound diethylamide (BOL-148) presents a unique and compelling pharmacological profile. Its characterization as a non-hallucinogenic, biased partial agonist of the 5-HT2A receptor, coupled with its antagonist activity at the 5-HT2B receptor, positions it as a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders. The absence of hallucinogenic potential and a favorable safety profile make it an attractive alternative to classic psychedelics. Further research, particularly clinical trials in humans, is warranted to fully elucidate its therapeutic efficacy and safety. This technical guide provides a foundational understanding of the pharmacology of 2-Br-LSD to aid in these future research and development endeavors.

References

The Ergoline Scaffold: A Core Component of Potent Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ergoline scaffold, a complex tetracyclic ring system, forms the foundational structure for a diverse class of biologically active compounds known as ergot alkaloids. Originally isolated from the ergot fungus (Claviceps purpurea), these molecules have a rich history in both medicine and pharmacology, serving as the basis for therapeutics and as some of the most potent psychoactive substances known. This guide provides a detailed exploration of the ergoline scaffold's role in psychoactive compounds, focusing on their interactions with key neurotransmitter systems, the experimental methods used for their characterization, and the intracellular signaling cascades they modulate.

The Ergoline Core and its Derivatives

The ergoline ring system is a rigid structure that incorporates an indoleamine moiety, bearing a structural resemblance to the neurotransmitter serotonin. This inherent similarity is a key factor in the pharmacological activity of its derivatives. The diverse array of ergoline compounds arises from substitutions at various positions of this core structure, leading to three main classes:

  • Lysergic Acid Amides: These are derivatives of d-lysergic acid, with the most famous example being the potent hallucinogen lysergic acid diethylamide (LSD).

  • Peptide Alkaloids (Ergopeptines): In these compounds, a tripeptide moiety is attached to the lysergic acid structure. Bromocriptine, a dopamine agonist used in the treatment of Parkinson's disease and hyperprolactinemia, is a prominent member of this class.

  • Clavine Alkaloids: This group represents biosynthetic precursors to lysergic acid and its derivatives.

Quantitative Pharmacology of Ergoline Derivatives

The psychoactive and therapeutic effects of ergoline compounds are primarily mediated by their interactions with serotonin (5-HT) and dopamine (D) receptors, and to a lesser extent, adrenergic receptors. These compounds can act as agonists, partial agonists, or antagonists at various receptor subtypes, leading to a complex pharmacological profile. The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of representative ergoline derivatives at key central nervous system receptors.

Table 1: Binding Affinities (Ki, nM) of Selected Ergoline Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT6
LSD 1.1[1]2.9[1]4.9[1]23[1]2.3[1]
Bromocriptine ~8.2 (pKi)~7.5-8.1 (pKi)Partial Agonist~7.6 (pKi)-

Note: pKi values have been converted to approximate Ki values for consistency. Lower Ki values indicate higher binding affinity.

Table 2: Binding Affinities (Ki, nM) of Selected Ergoline Derivatives at Dopamine Receptors

CompoundD1D2D3D4D5
LSD -----
Bromocriptine Antagonist~8~5~290~450

Data for LSD at dopamine receptors is less consistently reported in terms of Ki values, though it is known to have some affinity.

Table 3: Functional Activity (EC50, nM) of Bromocriptine at Dopamine D2 Receptor Isoforms

CompoundD2LD2S
Bromocriptine 0.10-0.124.4

Experimental Protocols for Characterization

The pharmacological profile of ergoline compounds is elucidated through a series of in vitro experiments designed to assess their binding affinity and functional activity at specific receptor targets.

Radioligand Binding Assay (for determining binding affinity, Ki)

This technique measures the ability of a test compound to displace a radiolabeled ligand from a receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest cells and homogenize in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A receptors) to each well.

    • Add increasing concentrations of the unlabeled test compound (the ergoline derivative).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known competing ligand).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IP-One Assay (for determining functional activity at Gq-coupled receptors, e.g., 5-HT2A)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-protein coupled receptor activation.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the human 5-HT2A receptor).

    • Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Stimulation:

    • Remove the culture medium and replace it with a stimulation buffer containing LiCl (to inhibit the degradation of IP1).

    • Add increasing concentrations of the test compound (the ergoline derivative) to the wells.

    • Include control wells with a known agonist and a vehicle control.

    • Incubate the plate at 37°C for a specified time to allow for receptor activation and IP1 accumulation.

  • Lysis and Detection:

    • Lyse the cells by adding a detection reagent containing a terbium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.

    • Incubate the plate at room temperature to allow for the competitive binding of the cellular IP1 and the d2-labeled IP1 to the antibody.

  • Data Acquisition and Analysis:

    • Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal at two wavelengths (for the donor and acceptor fluorophores) using a compatible plate reader.

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Plot the HTRF ratio as a function of the test compound concentration.

    • Use a sigmoidal dose-response curve fit to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) or the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response).

Signaling Pathways and Experimental Workflows

The psychoactive effects of ergoline compounds are a direct consequence of their ability to modulate specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing these compounds.

G_protein_signaling cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) cluster_D2 Dopamine D2 Receptor Signaling (Gi-coupled) Ergoline_Agonist Ergoline Agonist (e.g., LSD) Receptor_5HT2A 5-HT2A Receptor Ergoline_Agonist->Receptor_5HT2A Binds Gq Gq Protein Receptor_5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream_Effects_5HT2A Psychoactive Effects Ca_release->Downstream_Effects_5HT2A PKC->Downstream_Effects_5HT2A Ergoline_Agonist_D2 Ergoline Agonist (e.g., Bromocriptine) Receptor_D2 D2 Receptor Ergoline_Agonist_D2->Receptor_D2 Binds Gi Gi Protein Receptor_D2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_D2 Therapeutic Effects (e.g., Antiparkinsonian) PKA->Downstream_Effects_D2

Caption: Signaling pathways for 5-HT2A and D2 receptors.

experimental_workflow start Novel Ergoline Compound Synthesis primary_screen Primary Screening: Radioligand Binding Assays (Panel of CNS Receptors) start->primary_screen hit_id Hit Identification (Compounds with high affinity for 5-HT or D receptors) primary_screen->hit_id secondary_screen Secondary Screening: Functional Assays (e.g., IP-One, cAMP) hit_id->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Studies (Animal Models of Psychoactivity/Disease) lead_opt->in_vivo

Caption: Experimental workflow for characterizing novel ergoline compounds.

Conclusion

The ergoline scaffold remains a fascinating and pharmacologically rich structure. Its inherent ability to interact with key monoamine neurotransmitter receptors has led to the development of both powerful research tools, such as LSD, and valuable therapeutic agents. A thorough understanding of the quantitative pharmacology, detailed experimental characterization, and the underlying signaling mechanisms of ergoline derivatives is crucial for the continued exploration of this chemical space for novel therapeutics and for comprehending the basis of their profound effects on the central nervous system. The methodologies and data presented in this guide provide a framework for researchers and scientists to advance our knowledge of these remarkable compounds.

References

The Potential of 2-Bromolysergic Acid in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromolysergic acid diethylamide (2-Br-LSD), a derivative of lysergic acid, is emerging as a compound of significant interest in neuroscience research and drug development. Initially synthesized by Albert Hofmann, the chemist who discovered LSD, 2-Br-LSD has been historically characterized as a non-hallucinogenic analog.[1] Recent preclinical studies have reinvigorated interest in this molecule, highlighting its potential as a therapeutic agent for mood disorders and other neuropsychiatric conditions without the psychoactive effects associated with classic psychedelics.[2][3] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and methodologies related to 2-Br-LSD for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profile

2-Br-LSD, also known as BOL-148, is a semi-synthetic ergoline derivative.[1] Its chemical structure is closely related to LSD, with the key difference being the presence of a bromine atom at the 2-position of the indole ring. This substitution is believed to be responsible for its altered pharmacological profile, particularly its lack of hallucinogenic properties. The compound is currently under investigation for various therapeutic applications, including the treatment of cluster headaches and mood disorders.[2] BetterLife Pharma is developing a specific stereoisomer, (6R,9R)-2-bromo-LSD, under the name BETR-001.[4]

Data Presentation: Receptor Binding and Functional Activity

The therapeutic potential of 2-Br-LSD is intrinsically linked to its interaction with various neurotransmitter receptors. The following tables summarize the available quantitative data on its binding affinity (Ki) and functional efficacy (EC50, Emax) at key serotonin and dopamine receptors.

ReceptorKi (nM)SpeciesReference
5-HT2A0.48Human[Psychedelic Science Review]
5-HT2B8.56Human[Psychedelic Science Review]
5-HT2C7.14Human[Psychedelic Science Review]
5-HT617.1Human[Psychedelic Science Review]
5-HT730.0Human[Psychedelic Science Review]
Table 1: Receptor Binding Affinities (Ki) of 2-Br-LSD.
ReceptorAssayEmax (%)EC50 (nM)Reference
5-HT2AGq signaling60-[1]
5-HT2Aβ-arrestin2 recruitmentWeak-[1][3]
Table 2: Functional Efficacy (Emax, EC50) of 2-Br-LSD at the 5-HT2A Receptor.

Signaling Pathways and Mechanism of Action

Recent research indicates that 2-Br-LSD acts as a partial agonist at the serotonin 5-HT2A receptor.[3] Unlike LSD, which is a full agonist, the partial agonism of 2-Br-LSD is thought to be insufficient to induce the profound psychedelic effects.[1] Furthermore, 2-Br-LSD exhibits biased agonism, showing a preference for the Gq-mediated signaling pathway over the β-arrestin pathway.[5] This biased signaling is a critical area of investigation, as the β-arrestin pathway has been implicated in the development of tolerance to some 5-HT2A agonists.[6] The lack of significant 5-HT2B receptor agonism is a key safety feature, as this activity has been linked to cardiac valvulopathy.[2]

G_protein_signaling cluster_membrane Cell Membrane 2-Br-LSD 2-Br-LSD 5-HT2A_Receptor 5-HT2A Receptor 2-Br-LSD->5-HT2A_Receptor Binds Gq_protein Gq 5-HT2A_Receptor->Gq_protein Activates (Partial Agonism) beta_arrestin β-arrestin 5-HT2A_Receptor->beta_arrestin Weak Recruitment PLC PLC Gq_protein->PLC Activates Downstream_Effects Therapeutic Effects (e.g., Neuroplasticity) PLC->Downstream_Effects Leads to

2-Br-LSD Signaling Pathway at the 5-HT2A Receptor.

Experimental Protocols

Synthesis of this compound Diethylamide

The synthesis of 2-Br-LSD can be achieved through various methods. One common approach involves the bromination of lysergic acid diethylamide (LSD).[7] A more recent and controlled process involves the bromination of lysergic acid followed by amidation.[8]

Protocol:

  • Bromination of Lysergic Acid: React lysergic acid with a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The reaction conditions (temperature, solvent) should be carefully controlled to favor the formation of this compound.[8]

  • Purification of this compound: The crude product is purified using techniques like recrystallization or chromatography to isolate the desired 2-bromo isomer.

  • Amidation: The purified this compound is then reacted with diethylamine in the presence of a coupling agent to form the diethylamide functional group, yielding 2-Br-LSD.[8]

  • Final Purification: The final product is purified to pharmaceutical-grade standards using methods such as recrystallization to remove any remaining impurities.[8]

synthesis_workflow start Start: Lysergic Acid bromination Bromination (e.g., with NBS) start->bromination purification1 Purification of This compound bromination->purification1 amidation Amidation with Diethylamine purification1->amidation purification2 Final Purification amidation->purification2 end End: 2-Br-LSD purification2->end

Chemical Synthesis Workflow of 2-Br-LSD.
Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral assay used as a proxy for hallucinogenic potential in rodents.[6] 2-Br-LSD has been shown not to induce the HTR, supporting its classification as a non-hallucinogenic compound.[3]

Protocol:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Administer 2-Br-LSD or a vehicle control intraperitoneally (i.p.). A range of doses should be tested.

  • Observation Period: Immediately after injection, place the mice in individual observation chambers. Record the number of head twitches over a specified period, typically 30-60 minutes.

  • Data Analysis: Compare the number of head twitches in the 2-Br-LSD treated groups to the vehicle control group. A significant increase in head twitches is indicative of hallucinogenic potential.

Forced Swim Test (FST) in Mice

The forced swim test is a widely used behavioral model to assess antidepressant-like activity.[9]

Protocol:

  • Apparatus: Use a transparent cylindrical tank filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[10]

  • Acclimation (optional but recommended): On day 1, place the mice in the water for a 15-minute pre-test session.

  • Test Session: On day 2, 24 hours after the pre-test, administer 2-Br-LSD or a vehicle control. After a predetermined time (e.g., 30-60 minutes), place the mice in the swim tank for a 6-minute test session.[10]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements necessary to keep the head above water.[10]

  • Data Analysis: A significant decrease in immobility time in the 2-Br-LSD treated group compared to the vehicle group suggests an antidepressant-like effect.

Neuronal Structural Plasticity Assay

In vitro studies have demonstrated that 2-Br-LSD promotes dendritogenesis and spinogenesis in cultured rat cortical neurons.[2][3]

Protocol:

  • Cell Culture: Culture primary cortical neurons from rat embryos.

  • Treatment: On day in vitro (DIV) 3, treat the neurons with varying concentrations of 2-Br-LSD or a vehicle control.

  • Incubation: Incubate the treated neurons for a specified period (e.g., 24-72 hours).

  • Immunocytochemistry: Fix the cells and stain for neuronal markers such as MAP2 (to visualize dendrites) and synaptophysin or PSD-95 (to visualize synapses).

  • Imaging and Analysis: Acquire images using a high-resolution microscope. Analyze dendritic complexity using Sholl analysis and quantify spine density and morphology.

  • Data Analysis: Compare the dendritic arborization and spine density between 2-Br-LSD treated and control neurons. An increase in these parameters indicates the promotion of neuronal plasticity.

preclinical_workflow start Start: Test Compound (2-Br-LSD) in_vitro In Vitro Studies: Neuronal Plasticity Assay start->in_vitro in_vivo In Vivo Behavioral Studies start->in_vivo data_analysis Data Analysis and Interpretation in_vitro->data_analysis htr Head-Twitch Response (HTR) in_vivo->htr fst Forced Swim Test (FST) in_vivo->fst htr->data_analysis fst->data_analysis end Conclusion: Therapeutic Potential data_analysis->end

Preclinical Assessment Workflow for 2-Br-LSD.

Conclusion and Future Directions

This compound represents a promising avenue for the development of novel therapeutics for neuropsychiatric disorders. Its unique pharmacological profile, characterized by partial and biased agonism at the 5-HT2A receptor and a favorable safety profile, distinguishes it from classic psychedelics. The preclinical evidence demonstrating its ability to promote neuroplasticity and exert antidepressant-like effects without inducing hallucinogenic responses warrants further investigation. This technical guide provides a foundational understanding of 2-Br-LSD for the scientific community, encouraging continued research to fully elucidate its therapeutic potential and mechanism of action. Future studies should focus on expanding the receptor profiling, exploring its effects in other animal models of psychiatric illness, and ultimately, well-controlled clinical trials in human subjects.

References

The Safety Profile and Toxicology of 2-Bromolysergic Acid Diethylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromolysergic acid diethylamide (2-Bromo-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Historically used as a research tool to study the serotonergic system, 2-Bromo-LSD is experiencing a resurgence in interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders, without the psychoactive effects of its parent compound.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge regarding the safety profile and toxicology of 2-Bromo-LSD, drawing from historical data and ongoing preclinical and clinical research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

First synthesized by Albert Hofmann, 2-Bromo-LSD was initially characterized as a non-hallucinogenic congener of LSD that could antagonize some of its effects.[4] For many years, its primary use was in radiolabeling studies due to its similar binding profile to LSD but lack of psychedelic activity.[3] Recent investigations have refocused on its potential therapeutic applications, with companies like BetterLife Pharma (developing BETR-001) and Ceruvia Lifesciences (developing NYPRG-101) advancing specific formulations through preclinical and clinical development.[1][5][6][7] A key aspect of this renewed interest is the compound's favorable safety profile compared to classic psychedelics, including a lack of hallucinogenic effects at therapeutic doses and potentially reduced cardiovascular risk.[1][4]

Non-Clinical Toxicology

The toxicological profile of 2-Bromo-LSD is being established through a combination of historical data and modern, GLP-compliant preclinical studies as part of Investigational New Drug (IND)-enabling programs.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The available data for 2-Bromo-LSD is summarized in the table below.

SpeciesRoute of AdministrationValueUnitsReference
MouseIntraperitonealLD50: 25mg/kg[8]
RabbitIntravenousLD50: 6mg/kg[8]
HumanOralTDLO: 0.075mg/kg

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

Repeated-Dose Toxicity

Recent GLP-compliant studies on BETR-001, a specific stereoisomer of 2-Bromo-LSD, have been conducted. A 4-week oral repeated-dose study in animals demonstrated that the compound is well-tolerated even at high doses, suggesting a broad therapeutic window.[9] Specific No-Observed-Adverse-Effect-Levels (NOAELs) from these studies are not yet publicly available.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. IND-enabling studies for BETR-001, including GLP-compliant genotoxicity assessments, are currently underway.[10] Standard assays for genotoxicity include the Ames test for bacterial mutagenicity and in vivo micronucleus assays in rodents to assess chromosomal damage.[11][12]

Assay TypeResult
Ames TestData not available
In vivo Micronucleus AssayData not available
Carcinogenicity

Long-term carcinogenicity studies for 2-Bromo-LSD have not been reported in the available literature.

Reproductive and Developmental Toxicology

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular System

A key advantage of 2-Bromo-LSD over classic psychedelics like LSD is its reported lack of agonism at the 5-HT2B receptor.[3] Agonism at this receptor has been associated with the risk of cardiac valvulopathy with chronic use of some medications. The antagonist activity of 2-Bromo-LSD at the 5-HT2B receptor suggests a lower risk of this specific cardiovascular side effect.

Central Nervous System

Unlike LSD, 2-Bromo-LSD does not produce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[3] In fact, it has been shown to block the HTR induced by other 5-HT2A agonists.[3] Human studies dating back to the 1950s have consistently reported a lack of psychedelic effects at moderate to high doses, although some rare instances of mild mental changes have been noted at very high doses.[3]

Clinical Safety

Early human studies and more recent clinical trials are providing insights into the safety and tolerability of 2-Bromo-LSD in humans.

Adverse Events in Clinical Trials

A Phase 1 clinical trial with NYPRG-101 (2-Bromo-LSD) in healthy adult participants has been initiated to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in a single ascending dose study.[5] Data from this and other ongoing trials will provide a more complete picture of the adverse event profile in humans. Historical case studies have reported mild side effects at relatively high doses.[1][4]

Signaling Pathways

The pharmacological effects of 2-Bromo-LSD are mediated through its interaction with several G-protein coupled receptors (GPCRs).

Serotonin 5-HT2A Receptor Pathway

2-Bromo-LSD is a partial agonist at the 5-HT2A receptor, with lower efficacy than LSD.[3] This receptor primarily couples to the Gq alpha subunit, which activates phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). It has also been shown to produce weak recruitment of β-arrestin2.[3]

Gq_Pathway 2-Bromo-LSD 2-Bromo-LSD 5-HT2A Receptor 5-HT2A Receptor 2-Bromo-LSD->5-HT2A Receptor Gq Gq 5-HT2A Receptor->Gq activates β-arrestin2 (weak) β-arrestin2 (weak) 5-HT2A Receptor->β-arrestin2 (weak) recruits PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release induces PKC Activation PKC Activation DAG->PKC Activation activates

5-HT2A Receptor Signaling Pathway for 2-Bromo-LSD.
Other Receptor Interactions

2-Bromo-LSD also acts as an antagonist at 5-HT2B receptors and dopamine receptors.[3][13] Additionally, it is a competitive antagonist of the histamine H2 receptor. These interactions likely contribute to its overall pharmacological and safety profile.

Receptor_Interactions cluster_ligand Ligand cluster_receptors Receptor Targets 2-Bromo-LSD 2-Bromo-LSD 5-HT2A 5-HT2A 2-Bromo-LSD->5-HT2A Partial Agonist 5-HT2B 5-HT2B 2-Bromo-LSD->5-HT2B Antagonist Dopamine Receptors Dopamine Receptors 2-Bromo-LSD->Dopamine Receptors Antagonist Histamine H2 Histamine H2 2-Bromo-LSD->Histamine H2 Antagonist

Overview of 2-Bromo-LSD Receptor Interactions.

Experimental Protocols

Detailed below are representative protocols for key experiments cited in the assessment of 2-Bromo-LSD and similar compounds.

IND-Enabling Toxicology Study Workflow

The following diagram illustrates a typical workflow for IND-enabling toxicology studies.

IND_Workflow Start Start In Vitro Genotoxicity In Vitro Genotoxicity Start->In Vitro Genotoxicity In Vivo Repeat-Dose Toxicity In Vivo Repeat-Dose Toxicity Start->In Vivo Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology Start->Safety Pharmacology Ames Test Ames Test In Vitro Genotoxicity->Ames Test IND Submission IND Submission Ames Test->IND Submission Range-Finding (Rodent & Non-rodent) Range-Finding (Rodent & Non-rodent) In Vivo Repeat-Dose Toxicity->Range-Finding (Rodent & Non-rodent) GLP Tox Studies (e.g., 14-day) GLP Tox Studies (e.g., 14-day) Range-Finding (Rodent & Non-rodent)->GLP Tox Studies (e.g., 14-day) GLP Tox Studies (e.g., 14-day)->IND Submission CNS, CV, Respiratory CNS, CV, Respiratory Safety Pharmacology->CNS, CV, Respiratory CNS, CV, Respiratory->IND Submission End End IND Submission->End

Typical IND-Enabling Toxicology Workflow.
In Vivo Micronucleus Assay

  • Objective: To determine if a test compound induces chromosomal damage or damage to the mitotic apparatus.[12]

  • Species: Typically mouse or rat.

  • Procedure:

    • Animals are treated with the test compound (2-Bromo-LSD) at multiple dose levels, alongside a positive and negative control group.[12]

    • Administration is usually performed two or three times at 24-hour intervals.[12]

    • Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.[12]

    • The collected cells are smeared on microscope slides, fixed, and stained (e.g., with Giemsa stain).[14]

    • Polychromatic erythrocytes (PCEs) or reticulocytes are scored for the presence of micronuclei.[12]

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[12]

5-HT2A Receptor Binding Assay
  • Objective: To determine the affinity of a test compound for the 5-HT2A receptor.

  • Materials:

    • Membrane preparation from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[15]

    • Radioligand, such as [3H]ketanserin or [125I]DOI.[16][17]

    • Test compound (2-Bromo-LSD) at various concentrations.

    • Incubation buffer and wash buffer.

    • 96-well filter plates.[16]

    • Scintillation counter.[16]

  • Procedure:

    • In a 96-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound.[16]

    • Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[17]

    • The contents of the wells are rapidly filtered and washed to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[16]

    • The data is analyzed to calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which can then be used to determine the Ki (inhibition constant).

Head-Twitch Response (HTR) Assay
  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which serves as a behavioral proxy for hallucinogenic potential in rodents.[18]

  • Species: Typically C57BL/6J mice.[19]

  • Procedure:

    • Mice are administered the test compound (2-Bromo-LSD) or vehicle control via intraperitoneal or subcutaneous injection.[19][20]

    • Each mouse is placed individually into a cylindrical observation arena.[20]

    • Head twitches, which are rapid, rhythmic side-to-side head movements, are recorded for a set period (e.g., 30-60 minutes).[19][21]

    • Recording can be done by trained observers or using automated systems with video analysis or magnetometer coils.[19][20][22]

    • The total number of head twitches is quantified and compared between treatment groups. A significant increase in HTR compared to vehicle is indicative of 5-HT2A agonist activity with hallucinogenic potential.

Forced Swim Test (FST)
  • Objective: To evaluate the antidepressant-like activity of a compound in rodents.[1][23]

  • Species: Mouse or rat.[1]

  • Procedure:

    • Animals are administered the test compound (2-Bromo-LSD) or vehicle control at a predetermined time before the test.

    • Each animal is placed individually into a transparent cylinder filled with water (25-30°C) from which it cannot escape.[1][24]

    • The test session is typically 6 minutes long, with the first 2 minutes considered a habituation period.[25]

    • Behavior is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the final 4 minutes of the test.[23][25]

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[1]

Conclusion

The available data suggests that this compound diethylamide has a favorable safety and toxicology profile, particularly concerning its lack of hallucinogenic potential and reduced risk for certain cardiovascular effects associated with other serotonergic compounds. Ongoing IND-enabling studies will provide a more complete and robust dataset to support its clinical development for various neurological and psychiatric disorders. This technical guide summarizes the current understanding and provides a framework for the key experimental assessments relevant to the safety evaluation of this promising therapeutic candidate.

References

Beyond Serotonin: An In-depth Technical Guide to the Molecular Targets of 2-Bromolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic Acid Diethylamide (2-Br-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD).[1] Initially synthesized by Albert Hofmann, the creator of LSD, 2-Br-LSD has garnered renewed interest for its potential therapeutic applications, including the treatment of cluster headaches and mood disorders, without inducing the psychedelic effects associated with its parent compound.[2][3] This guide provides a comprehensive technical overview of the molecular targets of 2-Br-LSD beyond the well-characterized serotonin receptor family, focusing on its interactions with other aminergic G protein-coupled receptors (GPCRs) and off-target sites. The information presented is critical for understanding its unique pharmacological profile and guiding future drug development efforts.

Quantitative Analysis of Non-Serotonergic Molecular Targets

Recent comprehensive profiling of 2-Br-LSD against a panel of over 33 aminergic GPCRs has elucidated its activity at several non-serotonergic sites.[4] The following table summarizes the quantitative data for these interactions, providing key metrics for affinity and functional activity.

Target ClassSpecific TargetSpeciesAssay TypeParameterValueReference
Dopamine Receptors D2HumanG-protein Dissociation BRETEC5012.6 nM[4]
D4HumanG-protein Dissociation BRETEC50Potent Agonist[5]
Ion Channels Nav1.5 (Sodium Channel)HumanNot SpecifiedEC501.1 µM[4]
hERG (KV11.1)HumanNot SpecifiedEC5031.6 µM[4]
Transporters OCT2 (Organic Cation Transporter 2)HumanNot SpecifiedIC500.5 µM[4]

Note: EC50 (half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value for both indicates higher potency.

Detailed Experimental Protocols

The characterization of 2-Br-LSD's molecular targets relies on sophisticated in vitro assays. The primary methodology for determining GPCR activity is the Bioluminescence Resonance Energy Transfer (BRET) assay.

G-Protein Dissociation BRET Assay

This assay is employed to measure the activation of G-protein signaling cascades upon ligand binding to a GPCR.

Objective: To quantify the agonist or antagonist activity of 2-Br-LSD at a specific GPCR by measuring the dissociation of the G-protein complex.

Principle: The assay utilizes a fusion protein system where a Renilla luciferase (Rluc) is fused to the Gα subunit and a green fluorescent protein (GFP) is fused to the Gγ subunit of a heterotrimeric G-protein. In the inactive state, Rluc and GFP are in close proximity, allowing for BRET to occur upon excitation of Rluc. When the GPCR is activated by an agonist, the G-protein dissociates, leading to a decrease in the BRET signal.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and co-transfected with plasmids encoding the GPCR of interest, the Rluc-Gα fusion protein, and the GFP-Gγ fusion protein.

  • Cell Plating: Transfected cells are plated into white, clear-bottom 96-well microplates.

  • Compound Addition: 2-Br-LSD or a reference agonist is added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow for ligand binding and receptor activation.

  • Substrate Addition: A luciferase substrate (e.g., coelenterazine h) is added to each well.

  • Signal Detection: The luminescence signals from both Rluc (donor) and GFP (acceptor) are measured using a plate reader.

  • Data Analysis: The BRET ratio is calculated as the ratio of the GFP emission to the Rluc emission. Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the ligand concentration to determine EC50 or IC50 values.

Visualizing Molecular Interactions and Workflows

To better illustrate the complex biological processes and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of 2-Br-LSD at Dopamine D2 Receptor

G cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits TwoBrLSD 2-Br-LSD TwoBrLSD->D2R Binds cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Inhibits activation of CREB CREB PKA->CREB Decreases phosphorylation of Gene_Expression Gene Expression CREB->Gene_Expression Alters

Caption: Signaling cascade of 2-Br-LSD at the Dopamine D2 receptor.

Experimental Workflow for G-Protein Dissociation BRET Assay

G start Start transfection Co-transfect HEK293 cells with GPCR, Rluc-Gα, and GFP-Gγ start->transfection plating Plate transfected cells in 96-well plate transfection->plating compound_addition Add 2-Br-LSD or reference compound plating->compound_addition incubation Incubate compound_addition->incubation substrate_addition Add luciferase substrate incubation->substrate_addition detection Measure Rluc and GFP emission substrate_addition->detection analysis Calculate BRET ratio and generate dose-response curves detection->analysis end End analysis->end

Caption: Workflow of the G-protein dissociation BRET assay.

Discussion of Non-Serotonergic Targets

The polypharmacology of 2-Br-LSD extends beyond the serotonin system and contributes to its unique therapeutic profile.

  • Dopamine Receptors: 2-Br-LSD exhibits potent partial agonism at the D2 receptor and is also reported to be a potent agonist at the D4 receptor.[4][5] In other contexts, it has been described as a dopamine receptor antagonist.[6] This apparent discrepancy may be explained by its action as a partial agonist, which can function as an antagonist in the presence of a full agonist, or by its potential to act as an antagonist at dopamine autoreceptors, thereby increasing dopamine release.[7] This modulation of the dopaminergic system could contribute to its potential antidepressant effects.

  • Ion Channels: The weak blockade of the hERG potassium channel (EC50 = 31.6 µM) and activity at the Nav1.5 sodium channel (EC50 = 1.1 µM) are important considerations for cardiovascular safety.[4] However, the preference for its primary aminergic GPCR targets is over 100-fold greater, suggesting a favorable safety margin at therapeutic concentrations.[4]

  • Transporters: The submicromolar activity at the organic cation transporter 2 (OCT2) indicates a potential for drug-drug interactions, as OCT2 is involved in the transport of various endogenous and exogenous compounds.[4]

Conclusion

This compound demonstrates a complex pharmacological profile with significant activity at non-serotonergic targets, most notably dopamine receptors. Its characterization as a partial agonist at multiple aminergic GPCRs, combined with a lack of problematic 5-HT2B agonism, positions it as a promising therapeutic candidate.[4][8] The off-target activities at certain ion channels and transporters, while present, appear to be of lower concern given the significant selectivity for its primary targets. The detailed understanding of these molecular interactions, facilitated by advanced experimental techniques and clear data visualization, is paramount for the continued development of 2-Br-LSD as a novel therapeutic agent for neuropsychiatric disorders. Further research is warranted to fully elucidate the clinical implications of its engagement with these non-serotonergic targets.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Bromolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 2-Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic lysergamide and serotonin receptor modulator.[1] The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound Diethylamide (also known as BOL-148) is a derivative of lysergic acid diethylamide (LSD).[1] Unlike LSD, 2-Br-LSD is reported to be non-hallucinogenic and is being investigated for potential therapeutic applications, including the treatment of cluster headaches.[1] Accurate and precise quantification of 2-Br-LSD is crucial for pharmacokinetic studies, quality control of pharmaceutical preparations, and forensic analysis. This document outlines validated analytical methods for the determination of 2-Br-LSD in various matrices.

The primary analytical techniques for the quantification of 2-Br-LSD and related lysergamides include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of 2-Br-LSD, particularly for in-process control during synthesis and for the analysis of pharmaceutical-grade material.[2]

Experimental Protocol: HPLC-UV for this compound

This protocol is adapted from methods used for in-process analysis during the synthesis of 2-Br-LSD derivatives.[2]

1. Instrumentation:

  • Agilent 1100/1200 series liquid chromatograph or equivalent.[2]

  • UV detector.

2. Chromatographic Conditions:

  • Column: XSelect CSH C18, 150 x 4.6 mm, 3.5 µm particle size.[2]

  • Mobile Phase A: Purified water:Acetonitrile:Trifluoroacetic acid (95:5:0.05%).[2]

  • Mobile Phase B: Acetonitrile:Purified water:Trifluoroacetic acid (95:5:0.05%).

  • Gradient: A suitable gradient should be developed to ensure separation from impurities and related compounds. A starting point could be a linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm, 230 nm, or 254 nm.[2] The selection of wavelength may depend on the specific impurities being monitored.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable solvent, such as acetonitrile or a mixture of mobile phases A and B.

  • Dilute to a final concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

5. Quantification:

  • Inject the sample and integrate the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 2-Br-LSD and its analogs in complex matrices such as biological fluids.[3] This technique is ideal for pharmacokinetic and toxicological studies.

Experimental Protocol: UHPLC-MS/MS for this compound in Biological Samples

This protocol is based on a validated method for the determination of LSD and its designer analogs, including 2-Br-LSD, in biological samples.[3]

1. Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole tandem mass spectrometer (QqQ-MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution should be optimized to separate 2-Br-LSD from matrix components and potential isomers. For example, a linear gradient from 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: The specific MRM transitions for 2-Br-LSD need to be determined by infusing a standard solution. For related compounds, characteristic fragments are often observed.[4]

  • Internal Standard: An isotopically labeled internal standard, such as LSD-d3, is recommended to correct for matrix effects and extraction losses.[3]

4. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1 mL of biological sample (e.g., plasma, urine), add the internal standard.

  • Adjust the pH to 9 with a suitable buffer (e.g., borate buffer).[3]

  • Add 3 mL of an extraction solvent (e.g., ethyl acetate).[3]

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Quantitative Data Summary for LC-MS/MS Methods
Parameter2-Br-LSD & Analogs in Biological Samples[3]Ergot Alkaloids in Tissue[5]
Limit of Quantification (LOQ) 0.5 pg/mL0.1 pmol
Limit of Detection (LOD) Not specified0.05 pmol
Linearity (Correlation Coefficient) >0.99>0.994
Recovery 80.6 - 118.6%68.4 - 111.0%
Precision (Intra-assay) <15.8%3.4 - 16.1%
Precision (Inter-assay) Not specified7.9 - 22.8%

Workflow for LC-MS/MS Analysis

Caption: Workflow for 2-Br-LSD quantification in biological samples by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of 2-Br-LSD, often requiring derivatization to improve volatility and thermal stability.

Experimental Protocol: GC-MS for this compound

This protocol is based on general procedures for the analysis of LSD analogs.[4][6]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 100 °C, ramped to 300 °C at a rate of 10-20 °C/min, and held for 5 minutes.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Key Ions: For 2-Br-LSD, characteristic fragment ions should be identified. For LSD analogs, key ions include m/z 221, 207, 196, and 181.[4]

4. Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction as described in the LC-MS/MS protocol.

  • After evaporation, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat the sample at 70-90 °C for 20-30 minutes to form the trimethylsilyl (TMS) derivative.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Workflow for GC-MS Analysisdot

References

Application Notes and Protocols: Utilizing 2-Bromolysergic Acid in In-Vitro Serotonin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), serves as a valuable tool in the study of the serotonergic system. Its distinct pharmacological profile, characterized by partial agonism at the 5-HT2A receptor and antagonism at the 5-HT2B receptor, makes it a subject of interest for therapeutic development and neuropharmacological research.[1] These application notes provide detailed protocols for conducting in-vitro serotonin receptor binding assays using 2-Br-LSD, enabling researchers to investigate its binding affinity and selectivity across various serotonin receptor subtypes.

Data Presentation: Binding Profile of this compound

The following table summarizes the reported binding affinities (Ki) of this compound for various human serotonin (5-HT) receptor subtypes. This data is crucial for understanding the compound's selectivity and potential off-target effects.

Receptor SubtypeRadioligandKi (nM) of 2-Br-LSDReference CompoundKi (nM) of Reference Compound
5-HT2A [3H]KetanserinData not available in a comprehensive tableKetanserin~1-2
5-HT2B [3H]LSDData not available in a comprehensive tableSerotonin~5
5-HT1A [3H]8-OH-DPATData not available in a comprehensive table8-OH-DPAT~1
5-HT1B [3H]GR 125743Data not available in a comprehensive tableGR 125743~0.2
5-HT1D [3H]GR 125743Data not available in a comprehensive tableGR 125743~0.2
5-HT2C [3H]MesulergineData not available in a comprehensive tableMesulergine~1
5-HT6 [3H]LSDData not available in a comprehensive tableLSD~5
5-HT7 [3H]5-CTData not available in a comprehensive table5-CT~0.5

Experimental Protocols

Protocol 1: Membrane Preparation from Transfected Cell Lines or Brain Tissue

This protocol describes the preparation of cell membranes enriched with the desired serotonin receptor subtype.

Materials:

  • Cells expressing the target serotonin receptor or brain tissue (e.g., frontal cortex for 5-HT2A)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA

  • Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 250 mM Sucrose

  • Protease inhibitor cocktail

  • Dounce homogenizer or polytron

  • High-speed centrifuge

Procedure:

  • Harvest cells or dissect brain tissue on ice.

  • Wash the cells or tissue with ice-cold PBS.

  • Resuspend the pellet in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron (3 x 10-second bursts).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Displacement Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity of 2-Br-LSD for the 5-HT2A receptor using [3H]Ketanserin as the radioligand.

Materials:

  • Membrane preparation containing 5-HT2A receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA

  • [3H]Ketanserin (specific activity ~60-90 Ci/mmol)

  • This compound (unlabeled)

  • Non-specific binding control: Mianserin (10 µM) or another suitable 5-HT2A antagonist

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

Procedure:

  • Prepare serial dilutions of 2-Br-LSD in Assay Buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control (for non-specific binding) or 50 µL of 2-Br-LSD dilution.

    • 50 µL of [3H]Ketanserin at a final concentration of ~1-2 nM.

    • 100 µL of the membrane preparation (50-100 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 2-Br-LSD concentration.

  • Determine the IC50 value (the concentration of 2-Br-LSD that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3] Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Agonist 2-Br-LSD (Agonist) Agonist->Receptor Binds

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps involved in the in-vitro radioligand displacement assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffers, Ligands, Membranes) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of 2-Br-LSD Prepare_Reagents->Serial_Dilution Assay_Setup Set up 96-well Plate (Total, Non-specific, Displacement) Serial_Dilution->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillation Fluid & Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Displacement Assay Workflow.

Conclusion

These application notes provide a framework for utilizing this compound in in-vitro serotonin receptor binding assays. The provided protocols are robust and can be adapted for various serotonin receptor subtypes. While a comprehensive quantitative binding profile for 2-Br-LSD remains to be fully elucidated in publicly accessible literature, the methodologies described herein will enable researchers to generate such data and further characterize the pharmacological properties of this intriguing compound. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing our understanding of the serotonergic system and the development of novel therapeutics.

References

Application Notes and Protocols for In-Vivo Studies with 2-Bromolysergic Acid Diethylamide (2-Br-LSD) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD).[1][2] It acts as a partial agonist at the serotonin 5-HT2A receptor but, unlike LSD, does not induce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic effects in humans.[1][3] Emerging research suggests that 2-Br-LSD has therapeutic potential for mood disorders due to its ability to promote neuroplasticity and elicit antidepressant-like effects without the psychoactive properties of classic psychedelics.[1][4] Notably, it lacks agonism at the 5-HT2B receptor, which is associated with cardiac valvulopathy, suggesting a favorable safety profile.[4]

These application notes provide a comprehensive guide for the experimental design of in-vivo studies investigating 2-Br-LSD in rodents. Detailed protocols for key behavioral and neuroplasticity assays are provided to ensure robust and reproducible data collection.

Data Presentation

Table 1: Receptor Binding and Functional Activity of 2-Br-LSD
ReceptorActionEfficacy (Compared to LSD)SignificanceReference
5-HT2APartial AgonistWeaker (Emax = 60% vs. 92% for LSD)Primary target for therapeutic effects, non-hallucinogenic profile attributed to lower efficacy.[1]
5-HT2BAntagonistN/AReduced risk of cardiac valvulopathy compared to LSD.[1][4]
Dopamine AutoreceptorsAntagonistPure AntagonistMay contribute to its overall pharmacological profile.[5]
Table 2: In-Vivo Behavioral Effects of 2-Br-LSD in Rodents
Behavioral AssaySpeciesDoses Tested (i.p.)Key FindingsReference
Head-Twitch Response (HTR)MouseNot specified, but testedDoes not induce HTR, indicating a lack of hallucinogenic potential.[3][4]
Open Field Test (OFT)Mouse0.3, 1, 3 mg/kgNo significant effect on total distance traveled. At 3 mg/kg, increased time spent in the center, suggesting anxiolytic-like effects.[1]
Forced Swim Test (FST)Mouse0.3, 1, 3 mg/kgDose-dependent decrease in immobility time, suggesting antidepressant-like effects.[1]
Table 3: Neuroplasticity Effects of 2-Br-LSD
AssayModelDose (i.p.)Key FindingsReference
Dendritic Spine DensityMouse Prefrontal Cortex1 mg/kgSignificant increase in dendritic spine density.[1]
Dendritogenesis and SpinogenesisCultured Rat Cortical NeuronsNot specified in vivoInduces dendritogenesis and spinogenesis.[4]

Experimental Protocols

Drug Preparation and Administration

Objective: To prepare 2-Br-LSD for intraperitoneal (i.p.) administration in rodents.

Materials:

  • This compound Diethylamide (2-Br-LSD)

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, if solubility is an issue)

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge for mice)

Protocol:

  • Determine the desired concentration of the 2-Br-LSD solution based on the highest dose to be administered and a standard injection volume (e.g., 10 ml/kg for mice).

  • Weigh the required amount of 2-Br-LSD powder.

  • Dissolve the 2-Br-LSD in a minimal amount of DMSO if necessary, then bring to the final volume with sterile saline. If soluble in saline directly, omit DMSO.

  • Vortex the solution until the 2-Br-LSD is completely dissolved.

  • Administer the solution via intraperitoneal (i.p.) injection into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.

Head-Twitch Response (HTR) Assay

Objective: To assess the hallucinogenic potential of 2-Br-LSD by quantifying the head-twitch response in mice.

Materials:

  • Mouse observation chambers (e.g., clear cylindrical containers)

  • Video recording equipment or a magnetometer-based detection system

  • 2-Br-LSD solution

  • Positive control (e.g., LSD or DOI)

  • Vehicle control (e.g., saline)

Protocol:

  • Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.

  • Administer the vehicle, positive control, or 2-Br-LSD (i.p.).

  • Immediately place the mouse into the observation chamber.

  • Record the behavior for a predefined period, typically 30-60 minutes.

  • If using video recording, a trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is a rapid, rotational movement of the head.

  • If using an automated system, ensure it is properly calibrated to detect the characteristic frequency and amplitude of a head twitch.

  • Compare the number of head twitches across treatment groups. It is expected that 2-Br-LSD will not induce a significant number of head twitches compared to the vehicle control.

Open Field Test (OFT)

Objective: To evaluate the effects of 2-Br-LSD on locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video tracking software

  • 70% ethanol for cleaning

  • 2-Br-LSD solution

  • Vehicle control

Protocol:

  • Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between each animal to remove olfactory cues.

  • Administer 2-Br-LSD or vehicle (i.p.).

  • Place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration, typically 5-10 minutes.

  • The video tracking software will analyze parameters such as:

    • Total distance traveled (locomotor activity)

    • Time spent in the center zone vs. the periphery (anxiety-like behavior)

    • Rearing frequency (exploratory behavior)

  • Analyze the data to compare the different treatment groups.

Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like effects of 2-Br-LSD in rodents.

Materials:

  • Cylindrical containers filled with water (23-25°C)

  • Video recording equipment

  • Towels for drying the animals

  • 2-Br-LSD solution

  • Vehicle control

Protocol:

  • Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet.

  • Acclimate the animals to the testing room for at least 30 minutes.

  • Administer 2-Br-LSD or vehicle (i.p.). The timing of administration before the test can vary (e.g., 24 hours prior as in some studies).

  • Gently place the animal into the water-filled cylinder.

  • Record the session for 6 minutes.

  • Score the last 4 minutes of the test for periods of immobility (floating with only minor movements to keep the head above water).

  • Remove the animal from the water, dry it with a towel, and return it to its home cage.

  • A decrease in immobility time in the 2-Br-LSD group compared to the vehicle group is indicative of an antidepressant-like effect.

Assessment of Neuroplasticity (In-Vitro)

Objective: To quantify the effects of 2-Br-LSD on dendritogenesis and dendritic spine density in cultured neurons.

Materials:

  • Primary cortical neuron cultures from embryonic or neonatal rodents

  • Culture media and supplements

  • 2-Br-LSD

  • Microscopy equipment (e.g., confocal microscope)

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Antibodies for immunocytochemistry (e.g., against MAP2 for dendrites, and synaptophysin or PSD-95 for synapses)

Protocol:

  • Prepare primary cortical neuron cultures according to standard protocols.

  • Treat the cultured neurons with various concentrations of 2-Br-LSD or vehicle at a specific time point in their development (e.g., DIV 7).

  • After a set incubation period (e.g., 24-72 hours), fix the cells.

  • Perform immunocytochemistry to visualize neurons and synapses.

  • Acquire images of the neurons using a high-resolution microscope.

  • Use image analysis software to quantify:

    • Dendritic length and branching: Trace the dendritic arbor of individual neurons.

    • Dendritic spine density: Count the number of spines per unit length of dendrite.

  • Compare the measurements between 2-Br-LSD treated and control cultures.

Mandatory Visualizations

G cluster_0 In-Vivo Experimental Workflow cluster_1 cluster_2 drug_prep Drug Preparation and Administration behavioral_assays Behavioral Assays drug_prep->behavioral_assays neuro_assays Neuroplasticity Assessment drug_prep->neuro_assays data_analysis Data Analysis behavioral_assays->data_analysis HTR Head-Twitch Response OFT Open Field Test FST Forced Swim Test neuro_assays->data_analysis spine_density Dendritic Spine Density dendritogenesis Dendritogenesis

Caption: Experimental workflow for in-vivo studies of 2-Br-LSD in rodents.

G cluster_pathway 2-Br-LSD Signaling Pathway BrLSD 2-Br-LSD HTR2A 5-HT2A Receptor BrLSD->HTR2A Partial Agonist (Low Efficacy) Gq Gq Protein HTR2A->Gq Weak Activation BetaArrestin β-Arrestin 2 HTR2A->BetaArrestin Weak Recruitment PLC Phospholipase C Gq->PLC NoHTR No Head-Twitch Response Gq->NoHTR Insufficient activation for HTR IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Signaling IP3_DAG->Ca_PKC Neuroplasticity Neuroplasticity (Dendritogenesis, Spinogenesis) Ca_PKC->Neuroplasticity BetaArrestin->Neuroplasticity Therapeutic Antidepressant-like Effects Neuroplasticity->Therapeutic

Caption: Proposed signaling pathway of this compound Diethylamide (2-Br-LSD).

G cluster_logic Logical Relationships in Experimental Design cluster_behavioral_evidence cluster_molecular_evidence Hypothesis Hypothesis: 2-Br-LSD has therapeutic potential without hallucinogenic effects. Behavioral Behavioral Evidence Hypothesis->Behavioral Molecular Molecular Evidence Hypothesis->Molecular Conclusion Conclusion: 2-Br-LSD is a promising candidate for non-hallucinogenic therapeutics. Behavioral->Conclusion NoHallucination Absence of Head-Twitch Response Antidepressant Decreased Immobility in FST Anxiolytic Increased Center Time in OFT Molecular->Conclusion Plasticity Increased Dendritic Spine Density Signaling Partial 5-HT2A Agonism (Low Gq/β-arrestin2 recruitment)

Caption: Logical relationships in the experimental design for 2-Br-LSD studies.

References

2-Bromolysergic Acid Diethylamide (2-Br-LSD) as an Analytical Reference Standard in Forensic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic acid diethylamide (2-Br-LSD), a derivative of lysergic acid diethylamide (LSD), serves as a critical analytical reference standard in forensic chemistry. Unlike its well-known counterpart, 2-Br-LSD is reported to be non-hallucinogenic, making it a suitable control for analytical methods aimed at identifying and quantifying LSD and its analogs in seized materials and biological samples.[1] Its structural similarity to LSD allows it to be used for method development, validation, and as an internal standard in chromatographic and mass spectrometric techniques. This document provides detailed application notes and protocols for the use of 2-Br-LSD as an analytical reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Br-LSD is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueReference
Chemical Name (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[2][3]
Synonyms BOL-148, 2-Bromo-LSD[2]
Molecular Formula C₂₀H₂₄BrN₃O[1]
Molecular Weight 402.3 g/mol [2]
CAS Number 478-84-2[2]
Appearance Solid[1]
Solubility Soluble in DMSO and Ethanol[1]
Storage -20°C[1]

Analytical Applications

2-Br-LSD is primarily utilized in forensic laboratories for the qualitative and quantitative analysis of lysergamides. Its key applications include:

  • Method Validation: Establishing the performance characteristics of analytical methods for LSD and its analogs, including specificity, linearity, accuracy, precision, and limits of detection and quantification.

  • Internal Standard: Used as an internal standard in chromatographic techniques to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative measurements.

  • Proficiency Testing: Employed in inter-laboratory proficiency tests to assess the competency of forensic laboratories in identifying and quantifying controlled substances.

Experimental Protocols

Handling and Storage of 2-Br-LSD Reference Standard

Proper handling and storage are paramount to maintain the integrity and stability of the 2-Br-LSD reference standard.

Protocol:

  • Receiving: Upon receipt, visually inspect the container for any damage. Verify that the certificate of analysis (CoA) is present and that the information on the label matches the CoA.

  • Storage: Store the reference standard at -20°C in its original, unopened container in a secure, light-protected location.

  • Preparation of Stock Solution:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the 2-Br-LSD standard.

    • Dissolve the standard in a volumetric flask using an appropriate solvent (e.g., methanol, acetonitrile, or ethanol) to a known concentration (e.g., 1 mg/mL).

    • Sonicate briefly to ensure complete dissolution.

  • Preparation of Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations for calibration curves and quality control samples using the same solvent.

  • Storage of Solutions: Store stock and working solutions at -20°C in amber vials to protect from light. Stability of solutions should be periodically verified.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the identification of lysergamides.

Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (splitless)
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

Sample Preparation (for seized blotter paper):

  • Cut a small portion of the blotter paper (e.g., 1/4 of a tab).

  • Place the paper in a vial and add 1 mL of methanol.

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

Expected Results:

The mass spectrum of 2-Br-LSD is characterized by its molecular ion peak and specific fragmentation pattern.

Ion (m/z)Relative AbundanceProposed Fragment
403/401 (M⁺)HighMolecular Ion
322/320Moderate[M - Br]⁺
301High[M - C₄H₁₀N]⁺
221ModerateErgoline ring fragment
72High[C₄H₁₀N]⁺ (diethylamino fragment)

Note: The presence of bromine results in characteristic M+2 isotope peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of 2-Br-LSD in complex matrices like blood and urine.

Instrumentation and Conditions:

ParameterCondition
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 500°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 1000 L/hr

Sample Preparation (for blood):

  • To 100 µL of whole blood, add 200 µL of acetonitrile containing the internal standard (e.g., d3-LSD).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Quantitative Data:

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)MRM Transition (m/z)
2-Br-LSD0.1 - 1000.050.1402.1 > 322.1 (Quantifier), 402.1 > 221.1 (Qualifier)
LSD0.1 - 1000.050.1324.2 > 223.2 (Quantifier), 324.2 > 197.1 (Qualifier)

Signaling Pathway and Workflow Diagrams

Lysergamide Signaling at the 5-HT2A Receptor

Lysergamides, including LSD and its analogs, primarily exert their effects through interaction with serotonin receptors, particularly the 5-HT2A receptor. This G-protein coupled receptor (GPCR) activates downstream signaling cascades. The diagram below illustrates the canonical Gq/G11 pathway and the β-arrestin pathway, both of which can be modulated by lysergamide binding.

Gprotein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/G11 Receptor->G_protein Activation Beta_arrestin β-Arrestin Receptor->Beta_arrestin Recruitment PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Internalization Receptor Internalization Beta_arrestin->Internalization IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling & Cellular Response PKC->Downstream Lysergamide 2-Br-LSD or LSD (Ligand) Lysergamide->Receptor Binds

Caption: Signaling pathways of lysergamides at the 5-HT2A receptor.

Forensic Laboratory Workflow for Reference Standard Use

The use of an analytical reference standard like 2-Br-LSD is an integral part of the forensic drug analysis workflow. The following diagram outlines the key steps from evidence receipt to final reporting.

Forensic_Workflow cluster_evidence Evidence Handling cluster_analysis Analytical Procedure cluster_data Data Review & Reporting A Evidence Receipt & Documentation B Sample Selection & Preparation A->B E Sample Analysis (GC-MS or LC-MS/MS) B->E C Preparation of Reference Standard (2-Br-LSD) D Instrument Calibration & QC Checks C->D D->E F Data Processing & Interpretation E->F G Technical & Administrative Review F->G H Final Report Generation G->H

Caption: Forensic workflow for seized drug analysis using a reference standard.

Conclusion

This compound diethylamide is an indispensable tool in modern forensic chemistry. Its use as an analytical reference standard ensures the accuracy, reliability, and validity of analytical methods for the identification and quantification of LSD and its designer drug analogs. The detailed protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals in the effective application of 2-Br-LSD in a forensic laboratory setting. Adherence to these protocols will contribute to the generation of high-quality, defensible analytical data.

References

protocol for dissolving and storing 2-Bromolysergic Acid for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Bromolysergic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound (also known as 2-Br-LSD or BOL-148) is a research chemical. This document is intended for informational purposes for research professionals and does not endorse or encourage the use of this substance outside of a controlled, legal, and ethical research setting. All handling and experiments should be conducted in compliance with local regulations and institutional safety guidelines.

Introduction

This compound Diethylamide (2-Br-LSD, BOL-148) is a lysergamide and a non-hallucinogenic analog of lysergic acid diethylamide (LSD).[1][2] It acts as a partial agonist at the serotonin 5-HT2A receptor but does not induce the head-twitch response in animal models, which is a behavioral proxy for psychedelic effects.[1][3] Its unique pharmacological profile, including psychoplastogenic and potential antidepressant-like effects, has made it a compound of interest for therapeutic development.[1][3]

These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and integrity for research applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Synonyms 2-Br-LSD, BOL-148, Bromolysergide[1][2][4]
Molecular Formula C₂₀H₂₄BrN₃O[2][4]
Molecular Weight 402.34 g/mol [4]
Appearance Off-white to light yellow solid[4]

Safety and Handling Precautions

This compound is a potent chemical, and appropriate safety measures must be followed.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Storage of Solid: Store the solid compound locked up in a well-ventilated, cool, and dry place. Keep the container tightly closed.[5]

Solubility Data

The choice of solvent is critical for preparing stable stock solutions. Based on available data, the following solvents are recommended.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥10 mg/mL[6]
Ethanol ≥10 mg/mL[6]
Acetonitrile A commercial solution is available at 100 µg/mL[2]
Dimethylformamide (DMF) Suitable for dissolving lysergamides[7]

Note: For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤0.1% to 0.5%).

Experimental Protocol: Dissolution of this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.02 mg of this compound (Molecular Weight = 402.34 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed solid. For 4.02 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.

  • Verification: Visually inspect the solution against a light source to ensure that no particulates are present.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Proceed immediately to the storage protocol.

Storage Protocol

Lysergamides are sensitive to light, heat, oxygen, and moisture.[8][9] Proper storage is essential to prevent degradation.

FormShort-Term Storage (1-4 weeks)Long-Term Storage (>4 weeks)Reference
Solid 4°C, desiccated, protected from light-20°C, desiccated, protected from light[5][10]
Solution (in solvent) -20°C, protected from light-80°C, protected from light[11]

Procedure for Storing Stock Solutions:

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene microcentrifuge tubes).

  • Inert Gas: For maximum stability during long-term storage, the headspace of the vials can be purged with an inert gas like argon or nitrogen before sealing.

  • Sealing: Ensure vials are tightly sealed to prevent solvent evaporation and contamination. Parafilm can be wrapped around the cap for an extra layer of security.

  • Light Protection: Wrap vials in aluminum foil or use amber-colored vials to protect the solution from light.[8][12]

  • Freezing: Place the aliquoted and protected vials in a freezer at -20°C for short-term storage or -80°C for long-term storage. A solution in acetonitrile has been shown to be stable for at least 3 years at -20°C.[2]

  • Thawing: When ready to use, remove a single aliquot from the freezer and allow it to warm to room temperature before opening the cap. This critical step prevents atmospheric moisture from condensing into the cold solution, which can cause degradation.[10][13]

Visualized Workflows

Dissolution Workflow

The following diagram illustrates the step-by-step process for dissolving solid this compound to prepare a stock solution.

Dissolution_Workflow Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps start Start: Obtain Solid 2-Br-LSD equilibrate Equilibrate Container to Room Temperature start->equilibrate Prevent condensation weigh Weigh Compound on Analytical Balance equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent Precise amount dissolve_mix Vortex/Sonicate Until Dissolved add_solvent->dissolve_mix verify Visually Verify Complete Dissolution dissolve_mix->verify Ensure homogeneity label_vial Label Vial with Details verify->label_vial end_point Proceed to Storage Protocol label_vial->end_point

Caption: Workflow for dissolving solid this compound.

Storage Workflow

This diagram outlines the recommended procedure for storing the prepared stock solution to maintain its stability.

Storage_Workflow Workflow for Storing 2-Br-LSD Stock Solution cluster_prep Preparation for Storage cluster_protection Protection & Storage cluster_use Preparation for Use start Start: Prepared Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot Avoid freeze-thaw cycles inert_gas Optional: Purge with Inert Gas aliquot->inert_gas seal Seal Vials Tightly (e.g., with Parafilm) inert_gas->seal protect_light Protect from Light (Amber Vials or Foil) seal->protect_light store Store at Appropriate Temp (-20°C or -80°C) protect_light->store thaw Thaw Aliquot to Room Temperature store->thaw When needed open_vial Open Vial Only After Reaching Room Temp thaw->open_vial Prevent condensation end_point Ready for Experimental Use open_vial->end_point

Caption: Workflow for storing 2-Br-LSD stock solutions.

References

Application of 2-Bromolysergic Acid in Preclinical Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), has emerged as a promising therapeutic candidate for mood disorders. Preclinical studies have demonstrated its potential antidepressant-like effects, mediated primarily through partial agonism of the serotonin 2A (5-HT2A) receptor.[1][2][3] Notably, 2-Br-LSD exhibits a favorable safety profile compared to its parent compound, as it lacks agonistic activity at the 5-HT2B receptor, an interaction associated with cardiac valvulopathy.[1][2] Furthermore, its weak recruitment of β-arrestin2 at the 5-HT2A receptor suggests a reduced potential for tolerance development.[1][3]

These application notes provide a detailed overview of the preclinical use of 2-Br-LSD in established rodent models of depression, including comprehensive experimental protocols and a summary of key quantitative findings. The information presented is intended to guide researchers in the design and execution of studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action: 5-HT2A Receptor Modulation and Neuroplasticity

The antidepressant-like effects of 2-Br-LSD are primarily attributed to its action as a partial agonist at the 5-HT2A receptor.[1][2] This interaction initiates downstream signaling cascades that promote neuroplasticity, a key mechanism implicated in the therapeutic effects of rapid-acting antidepressants.[4] Specifically, 2-Br-LSD has been shown to induce dendritogenesis and spinogenesis in cultured rat cortical neurons, processes essential for synaptic connectivity and function.[1][2] The blockade of these effects by the 5-HT2A-selective antagonist volinanserin (M100,907) confirms the critical role of this receptor in mediating the neuroplastic effects of 2-Br-LSD.[1]

2-Br-LSD 2-Br-LSD 5-HT2A_Receptor 5-HT2A Receptor (Partial Agonist) 2-Br-LSD->5-HT2A_Receptor Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein Activates Beta_Arrestin Weak β-arrestin 2 Recruitment 5-HT2A_Receptor->Beta_Arrestin Weakly recruits PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuroplasticity Dendritogenesis & Spinogenesis Ca_PKC->Neuroplasticity Antidepressant_Effects Antidepressant-like Effects Neuroplasticity->Antidepressant_Effects Tolerance Reduced Receptor Internalization & Tolerance Beta_Arrestin->Tolerance

Signaling pathway of 2-Br-LSD at the 5-HT2A receptor.

Preclinical Models and Experimental Protocols

Forced Swim Test (FST) in Mice

The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility is interpreted as an active coping strategy.

Experimental Workflow:

cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimate House mice in vivarium (min. 2 weeks) drug_admin Administer 2-Br-LSD or Vehicle (i.p.) acclimate->drug_admin open_field Open Field Test (24h post-injection) drug_admin->open_field fst Forced Swim Test (25h post-injection) open_field->fst analyze Measure & Analyze Immobility Time fst->analyze

Workflow for the Forced Swim Test with 2-Br-LSD.

Protocol:

  • Animals: Adult male and female C57BL/6 mice (7-8 weeks old) are group-housed under a 12:12 light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the facility for at least two weeks prior to experimentation.

  • Drug Preparation: this compound diethylamide tartrate is dissolved in 0.9% saline for intraperitoneal (i.p.) injection.

  • Treatment: Mice are administered a single i.p. injection of 2-Br-LSD at doses ranging from 0.3 to 3 mg/kg, or a vehicle control (0.9% saline).

  • Open Field Test (Optional but Recommended): 24 hours post-injection, mice can be placed in an open field arena to assess general locomotor activity. This helps to rule out confounding effects of hyperactivity on FST performance.

  • Forced Swim Test: 25 hours post-injection, mice are individually placed in a glass cylinder (25 cm height, 15 cm diameter) filled with 15 cm of water (23-25°C) for a 6-minute session.

  • Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.

Quantitative Data Summary:

Treatment Group (Female Mice)Dose (mg/kg, i.p.)Mean Immobility Time (s) ± SEM
Vehicle-155.3 ± 10.2
2-Br-LSD0.3128.7 ± 12.5
2-Br-LSD1105.1 ± 11.9
2-Br-LSD3112.4 ± 13.1
Treatment Group (Male Mice)Dose (mg/kg, i.p.)Mean Immobility Time (s) ± SEM
Vehicle-162.1 ± 9.8
2-Br-LSD0.3135.4 ± 11.7
2-Br-LSD1110.2 ± 10.5**
2-Br-LSD3118.9 ± 12.3
p < 0.05, *p < 0.01 compared to vehicle. Data are illustrative based on published findings.[1]
Chronic Stress Model in Mice

Chronic stress paradigms in rodents are used to induce behavioral and physiological changes relevant to depression, such as anhedonia and anxiety-like behaviors. The reversal of these deficits by a test compound is indicative of antidepressant efficacy.

Protocol:

  • Animals: Adult female C57BL/6 mice (8 weeks old) are used.

  • Stress Induction: A chronic social instability stress protocol is employed. This involves daily changes in cage composition for 28 days, exposing mice to novel cage mates.

  • Treatment: Following the stress period, mice are administered 2-Br-LSD (1 mg/kg, i.p.) or vehicle daily for 7 days.

  • Behavioral Testing: A battery of behavioral tests is conducted to assess anxiety and depression-like behaviors. These may include:

    • Open Field Test: To measure locomotor activity and anxiety-like behavior (time spent in the center).

    • Elevated Plus Maze: To assess anxiety-like behavior.

    • Sucrose Preference Test: To measure anhedonia, a core symptom of depression.

  • Data Analysis: Behavioral parameters are compared between stressed and non-stressed groups, and the effect of 2-Br-LSD treatment is evaluated.

Quantitative Data Summary:

Behavioral TestNon-Stressed + VehicleStressed + VehicleStressed + 2-Br-LSD (1 mg/kg)
Open Field: Time in Center (s) 45.2 ± 5.128.7 ± 4.342.1 ± 4.9#
Elevated Plus Maze: Open Arm Entries (%) 55.6 ± 6.235.1 ± 5.851.8 ± 6.5#
Sucrose Preference (%) 85.3 ± 3.962.5 ± 4.781.2 ± 4.1#
p < 0.05 compared to non-stressed + vehicle. #p < 0.05 compared to stressed + vehicle. Data are illustrative based on published findings indicating a reversal of stress-induced deficits.[1]

Conclusion

This compound demonstrates significant antidepressant-like properties in preclinical models of depression. Its mechanism of action via 5-HT2A receptor partial agonism and promotion of neuroplasticity, combined with a favorable safety profile, positions it as a compelling candidate for further development as a novel therapeutic for mood disorders. The protocols and data presented here provide a foundation for researchers to explore the full therapeutic potential of this non-hallucinogenic psychedelic analog.

References

Investigating Neuroplasticity with 2-Bromolysergic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), has emerged as a promising compound for investigating neuroplasticity.[1][2][3] Unlike its parent compound, 2-Br-LSD promotes structural and functional changes in neurons without inducing psychedelic effects, making it a valuable tool for therapeutic research in mood disorders and other neurological conditions.[1][3] These application notes provide detailed protocols for utilizing 2-Br-LSD in cell culture to study its effects on neuronal morphology and synaptic protein expression.

2-Br-LSD primarily acts as a partial agonist at the serotonin 5-HT2A receptor.[1][2][3] This interaction initiates downstream signaling cascades that lead to significant changes in neuronal architecture, including increased dendritic arbor complexity and the growth of dendritic spines.[1] Studies have demonstrated its ability to induce dendritogenesis and spinogenesis in cultured rat cortical neurons.[3] Furthermore, 2-Br-LSD has been shown to lack agonism at the 5-HT2B receptor, an effect linked to cardiac valvulopathy, suggesting a favorable safety profile.[3]

The following protocols and data provide a framework for researchers to explore the neuroplastic effects of 2-Br-LSD in a controlled in vitro environment.

Data Presentation

The following tables summarize expected quantitative data from experiments investigating the effects of 2-Br-LSD on primary cortical neurons. These values are illustrative and may vary depending on experimental conditions.

Table 1: Effect of 2-Br-LSD on Neurite Outgrowth in Primary Cortical Neurons

Treatment GroupConcentration (µM)Average Total Dendrite Length (µm)Percent Increase vs. Vehicle
Vehicle Control-1500 ± 120-
2-Br-LSD11800 ± 15020%
2-Br-LSD102250 ± 20050%
2-Br-LSD + M100907 (5-HT2A antagonist)10 + 11550 ± 1303%

Table 2: Sholl Analysis of Dendritic Branching in Primary Cortical Neurons Treated with 2-Br-LSD

Distance from Soma (µm)Vehicle Control (No. of Intersections)2-Br-LSD (10 µM) (No. of Intersections)
205 ± 17 ± 1
408 ± 212 ± 2
6010 ± 215 ± 3
808 ± 111 ± 2
1005 ± 17 ± 1

Table 3: Western Blot Analysis of Synaptic Protein Expression

Treatment GroupConcentration (µM)PSD-95 Expression (Fold Change vs. Vehicle)Synapsin-1 Expression (Fold Change vs. Vehicle)
Vehicle Control-1.0 ± 0.11.0 ± 0.1
2-Br-LSD11.3 ± 0.21.2 ± 0.15
2-Br-LSD101.8 ± 0.31.6 ± 0.2

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture and Treatment

Objective: To culture primary cortical neurons and treat them with 2-Br-LSD to assess its effects on neuroplasticity.

Materials:

  • E18 rat cortices

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated plates/coverslips

  • This compound Diethylamide (2-Br-LSD)

  • Vehicle (e.g., DMSO)

  • M100907 (optional, as a 5-HT2A antagonist)

Procedure:

  • Dissect cortices from E18 rat embryos and dissociate them into single cells.

  • Plate the neurons on poly-D-lysine coated 24-well plates (for neurite outgrowth analysis) or 6-well plates (for Western blotting) at a suitable density.

  • Culture the neurons in Neurobasal medium at 37°C and 5% CO2.

  • On day in vitro (DIV) 3, treat the neurons with the desired concentrations of 2-Br-LSD or vehicle control. For antagonist experiments, pre-treat with M100907 for 30 minutes before adding 2-Br-LSD.

  • Incubate for the desired time period (e.g., 24-72 hours).

Protocol 2: Immunofluorescence for Neuronal Morphology

Objective: To visualize and quantify changes in neuronal morphology, such as neurite outgrowth and branching, using immunofluorescence.[4][5]

Materials:

  • Primary antibody: anti-Microtubule-Associated Protein 2 (MAP2)

  • Secondary antibody: Alexa Fluor conjugated (e.g., Alexa Fluor 488)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope

Procedure:

  • After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-MAP2 antibody overnight at 4°C.[4]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[4]

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips and acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using software like ImageJ with the NeuronJ plugin or perform Sholl analysis.[6][7]

Protocol 3: Western Blotting for Synaptic Proteins

Objective: To quantify the expression levels of key synaptic proteins, such as PSD-95 and Synapsin-1, following 2-Br-LSD treatment.[8][9][10]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-PSD-95, anti-Synapsin-1, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated neurons with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis culture Primary Cortical Neuron Culture (DIV 3) treatment Treat with 2-Br-LSD or Vehicle culture->treatment IF Immunofluorescence (MAP2) treatment->IF WB Western Blotting (PSD-95, Synapsin-1) treatment->WB imaging Fluorescence Microscopy IF->imaging blot_imaging Chemiluminescence Imaging WB->blot_imaging quantification Neurite Outgrowth & Sholl Analysis imaging->quantification blot_quant Densitometry blot_imaging->blot_quant

Caption: Experimental workflow for investigating 2-Br-LSD's effects on neuroplasticity.

signaling_pathway TwoBrLSD 2-Br-LSD HTR2A 5-HT2A Receptor TwoBrLSD->HTR2A PLC PLC Activation HTR2A->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC ERK_mTOR ERK/mTOR Pathway Activation Ca_PKC->ERK_mTOR BDNF BDNF Signaling ERK_mTOR->BDNF Neuroplasticity Increased Neurite Outgrowth & Synaptic Proteins BDNF->Neuroplasticity

Caption: Proposed signaling pathway of 2-Br-LSD in promoting neuroplasticity.

logical_relationship cluster_hypothesis Hypothesis cluster_mechanism Mechanism cluster_outcome Observable Outcomes Hypo 2-Br-LSD promotes neuroplasticity Mech via 5-HT2A Receptor Activation Hypo->Mech Outcome1 Increased Dendritic Complexity Mech->Outcome1 Outcome2 Increased Synaptic Protein Expression Mech->Outcome2

Caption: Logical relationship of the experimental design.

References

Application Notes and Protocols for Utilizing 2-Bromolysergic Acid in GPCR Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD).[1][2] This compound serves as a powerful chemical probe for studying the pharmacology and signaling of G-protein coupled receptors (GPCRs), particularly serotonin receptors. Its key characteristic is its nature as a partial agonist at the serotonin 5-HT2A receptor, where it displays functional selectivity, or "biased agonism".[1][2] Unlike its parent compound LSD, 2-Br-LSD does not produce psychedelic effects, a trait thought to be due to its lower efficacy in activating certain downstream signaling pathways.[2]

Furthermore, 2-Br-LSD promotes neuronal plasticity and has been shown to lack activity at the 5-HT2B receptor, an attribute that enhances its safety profile by avoiding the potential for cardiac valvulopathy associated with 5-HT2B agonism.[3] These properties make 2-Br-LSD an invaluable tool for dissecting the complex signaling cascades of GPCRs, exploring the structural basis for ligand activity, and developing novel therapeutics with targeted signaling outcomes.

Application Notes

Application 1: Dissecting Biased Agonism at Serotonin Receptors

2-Br-LSD is an exemplary tool for investigating biased agonism, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor. GPCRs like the 5-HT2A receptor can signal through G-protein pathways (e.g., Gq, which leads to calcium mobilization) and/or through β-arrestin recruitment, which mediates receptor desensitization and can initiate distinct signaling cascades.[1]

By comparing the signaling profile of 2-Br-LSD with that of serotonin or LSD, researchers can delineate the physiological and behavioral consequences of selectively activating G-protein versus β-arrestin pathways. For instance, evidence suggests that Gq signaling is critical for the psychedelic effects of 5-HT2A agonists, whereas other pathways may be linked to therapeutic outcomes like neuroplasticity.[4] 2-Br-LSD, with its distinct signaling signature, allows for the targeted investigation of these divergent effects.

cluster_0 GPCR Signaling Pathways cluster_1 Biased Agonism Ligand Ligand (e.g., 2-Br-LSD) GPCR 5-HT2A Receptor Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruits Plasticity Neuronal Plasticity (Therapeutic Effect) GPCR->Plasticity PLC Phospholipase C (PLC) G_Protein->PLC Activates Beta_Arrestin->Plasticity Internalization Receptor Internalization Beta_Arrestin->Internalization Calcium Ca²⁺ Mobilization PLC->Calcium Psychedelic Psychedelic Effects Calcium->Psychedelic info 2-Br-LSD shows ↓ Gq Efficacy (Non-Psychedelic)

Caption: GPCR biased signaling at the 5-HT2A receptor.

Application 2: Probing the Structural Basis of Ligand-Receptor Interactions

The determination of the cryogenic electron microscopy (cryo-EM) structure of 2-Br-LSD in complex with the 5-HT2A receptor provides a high-resolution blueprint for understanding ligand-receptor engagement.[2] This structural data is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific chemical modifications of the ligand with changes in binding affinity and functional activity.

  • Rational Drug Design: Using computational models based on the cryo-EM structure to design novel ligands with desired pharmacological profiles (e.g., higher selectivity, specific bias).

  • Understanding Molecular Mechanisms: Revealing the precise amino acid interactions and conformational changes in the receptor that are stabilized by 2-Br-LSD, leading to its unique signaling profile. For example, interactions with an "extracellular lid" on the receptor can dramatically slow ligand dissociation, prolonging its effect.

cluster_workflow Structural Biology Workflow start Express & Purify GPCR (e.g., 5-HT2A) ligand Incubate with 2-Br-LSD start->ligand cryo Vitrification & Cryo-EM Data Collection ligand->cryo process Image Processing & 3D Reconstruction cryo->process model Atomic Model Building & Refinement process->model analysis Structural Analysis & Computational Modeling model->analysis design Structure-Based Drug Design analysis->design

Caption: A simplified workflow for GPCR structural studies using 2-Br-LSD.

Quantitative Data Summary

The following tables summarize the pharmacological profile of 2-Br-LSD at the human 5-HT2A receptor, comparing its functional potency and efficacy in Gq-mediated and β-arrestin pathways.

Table 1: Functional Activity of 2-Br-LSD at the 5-HT2A Receptor

Compound Assay Potency (pEC50) Efficacy (Emax, % of 5-HT) Reference
2-Br-LSD Calcium (Gq) 7.6 60% [5]
β-Arrestin 6.8 45% [5]
LSD Calcium (Gq) 8.8 100% [5]
β-Arrestin 8.4 100% [5]
Serotonin (5-HT) Calcium (Gq) 8.1 100% [5]
β-Arrestin 8.5 100% [5]

pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect (EC50).

Table 2: Binding Affinity of 2-Br-LSD

Receptor Target Finding Reference
Serotonin Receptors (Rat Brain) As potent as D-LSD in displacing [³H]LSD, indicating high affinity. [4]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of 2-Br-LSD for a target GPCR by measuring its ability to compete with a radiolabeled ligand.

cluster_protocol Radioligand Binding Workflow prep Prepare Reagents: - Membranes (with GPCR) - Radioligand (e.g., [³H]Ketanserin) - 2-Br-LSD dilutions - Buffers incubate Incubate: Membranes + Radioligand + 2-Br-LSD (or vehicle) prep->incubate filter Rapid Filtration: Separate bound from free radioligand incubate->filter count Scintillation Counting: Quantify bound radioactivity filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Experimental workflow for a competition radioligand binding assay.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably or transiently expressing the human 5-HT2A receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of 2-Br-LSD at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM ketanserin).

    • 50 µL of radioligand (e.g., [³H]ketanserin) at a concentration near its Kd (e.g., 0.5 nM).

    • 150 µL of diluted cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the percent specific binding against the log concentration of 2-Br-LSD. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Gq/11-Mediated Calcium Mobilization Assay

This functional assay measures the ability of 2-Br-LSD to activate Gq-coupled receptors by detecting subsequent increases in intracellular calcium.[1][3]

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion transport inhibitor like probenecid may be required for some cell lines to ensure dye retention.[1]

    • Remove the culture medium from the cells and add 100 µL of the dye-loading buffer to each well. . Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of 2-Br-LSD at 5x the final desired concentration.

  • Measurement:

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument will then automatically add 25 µL of the 2-Br-LSD solution from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of 2-Br-LSD. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values, often normalized to a reference agonist like serotonin.

Protocol 3: β-Arrestin Recruitment Assay (BRET-based)

This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).[6]

cluster_bret BRET-based β-Arrestin Recruitment cluster_s1 cluster_s2 state1 Basal State (No Ligand) GPCR-Rluc8 and Venus-βArr2 are separate NO BRET state2 Activated State (2-Br-LSD added) GPCR-Rluc8 and Venus-βArr2 interact HIGH BRET state1->state2  Ligand Binding   ligand 2-Br-LSD gpcr1 GPCR-Rluc8 barr1 Venus-βArr2 complex GPCR-Rluc8 + Venus-βArr2

Caption: Principle of the BRET assay for β-arrestin recruitment.

Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding for the target receptor fused to a BRET donor (e.g., 5-HT2A-Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus-βarr2).

  • Cell Plating: 24 hours post-transfection, plate the cells into white, opaque 96-well plates.

  • Assay Procedure: 48 hours post-transfection:

    • Wash the cells once with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of 2-Br-LSD at 10x the final desired concentration and incubate for 5-15 minutes.

  • BRET Measurement:

    • Add 10 µL of the luciferase substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence emitted at two wavelengths simultaneously using a BRET-capable plate reader (e.g., emission at ~485 nm for Rluc8 and ~530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Subtract the ratio from vehicle-treated wells to get the net BRET signal. Plot the net BRET ratio against the log concentration of 2-Br-LSD and fit with a dose-response curve to determine EC50 and Emax.

References

Application Notes and Protocols: Synthesis and SAR Studies of 2-Bromolysergic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-Bromolysergic Acid derivatives and their structure-activity relationship (SAR) studies, with a focus on their interaction with serotonin receptors. The provided protocols and data are intended to guide researchers in the development and evaluation of novel therapeutic agents based on the ergoline scaffold.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that acts primarily as a serotonin 5-HT₂A receptor agonist. Modification of the LSD scaffold has been a key strategy in the development of new chemical entities with altered pharmacological profiles. Bromination at the 2-position of the lysergic acid core to produce this compound Diethylamide (2-Br-LSD, also known as BOL-148) has been shown to significantly attenuate or eliminate the hallucinogenic effects associated with LSD while retaining affinity for serotonin receptors.[1][2] This has led to the investigation of 2-Br-LSD and its derivatives for various therapeutic applications, including the treatment of cluster headaches and mood disorders.[1][3]

These notes will detail the synthetic routes to this compound derivatives and provide protocols for their pharmacological evaluation, offering a framework for systematic SAR studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several routes, most commonly starting from lysergic acid, lysergic acid diethylamide (LSD), or methylergometrine.[4][5] A key step in the synthesis is the regioselective bromination of the indole nucleus at the 2-position, typically achieved using N-bromosuccinimide (NBS).

General Synthetic Workflow

The overall synthetic strategy generally involves two main stages: the synthesis of the this compound core followed by the amidation to introduce various amine functionalities for SAR studies.

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Amidation for SAR Lysergic Acid Lysergic Acid Bromination Bromination Lysergic Acid->Bromination NBS This compound This compound Bromination->this compound Amide Coupling Amide Coupling This compound->Amide Coupling Amine (R₂NH) Purification Purification Amide Coupling->Purification This compound Derivative This compound Derivative Purification->this compound Derivative G cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway 2-Br-LSD Derivative 2-Br-LSD Derivative 5-HT2A Receptor 5-HT2A Receptor 2-Br-LSD Derivative->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 GRK GRK 5-HT2A Receptor->GRK PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Receptor Phosphorylation Receptor Phosphorylation GRK->Receptor Phosphorylation β-Arrestin Recruitment β-Arrestin Recruitment Receptor Phosphorylation->β-Arrestin Recruitment Receptor Internalization Receptor Internalization β-Arrestin Recruitment->Receptor Internalization ERK1/2 Activation ERK1/2 Activation β-Arrestin Recruitment->ERK1/2 Activation

References

Application Notes: Radiolabeling of 2-Bromolysergic Acid Derivatives for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromolysergic acid diethylamide (2-Br-LSD), also known as BOL-148, is a non-hallucinogenic derivative of lysergic acid diethylamide (LSD).[1] It acts as a biased partial agonist at the serotonin 5-HT2A receptor, a key target in neuropsychiatric research, without inducing the psychedelic effects associated with LSD.[1] This unique pharmacological profile makes 2-Br-LSD an important tool for investigating the therapeutic potential of 5-HT2A receptor modulation. Radiolabeling 2-Br-LSD or its analogs allows for in vivo quantification and mapping of 5-HT2A receptors in the brain using Positron Emission Tomography (PET).[2][3]

One of the earliest PET radioligands developed for this purpose was N1-([¹¹C]-methyl)-2-bromo-LSD ([¹¹C]-MBL), which has been used to study the 5-HT2A receptor system in animals and humans.[2][4] These application notes provide detailed protocols for the synthesis of the radiolabeling precursor, the radiosynthesis and quality control of [¹¹C]-MBL, and a general workflow for preclinical PET imaging studies.

Pharmacological Data

The binding affinity of the non-radioactive ligand, MBL, has been characterized in vitro, showing high affinity for the 5-HT2 receptor. However, it also displays some affinity for other receptors, which is an important consideration for imaging studies.[4]

Table 1: In Vitro Receptor Binding Profile of MBL

Receptor Target Binding Affinity (Ki, nM)
Serotonin 5-HT₂ 0.5[4]
Dopamine D₂ 4[4]
Serotonin 5-HT₁ₐ 34[4]
α₁ Adrenergic 250[4]

Data sourced from in vitro pharmacological testing.[4]

Signaling Pathway and Experimental Workflows

Understanding the biological target and the experimental process is crucial for successful PET imaging studies. The following diagrams illustrate the signaling pathway of the 5-HT2A receptor and the workflows for radiotracer synthesis and preclinical imaging.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ligand [11C]-MBL (Biased Partial Agonist) Ligand->Receptor Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling cascade.

G Radiosynthesis Workflow for [11C]-MBL cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module cluster_qc Quality Control start 1. Proton Bombardment (14N(p,α)11C) co2 2. [11C]CO2 Production start->co2 conversion 3. Conversion to [11C]CH3I or [11C]CH3OTf co2->conversion reaction 4. Reaction with Precursor (2-Br-LSD) conversion->reaction purification 5. HPLC Purification reaction->purification formulation 6. Formulation in Saline/Ethanol purification->formulation qc_check 7. QC Testing (Purity, SA, pH) formulation->qc_check final_product Final Product: Injectable [11C]-MBL qc_check->final_product

Caption: General radiosynthesis workflow for [11C]-MBL.

G Preclinical PET Imaging Workflow prep 1. Animal Preparation (e.g., Anesthesia, Cannulation) injection 2. Radiotracer Injection (Intravenous Bolus) prep->injection scan 3. Dynamic PET Scan (e.g., 60-90 min) injection->scan blood 4. Arterial Blood Sampling (for Input Function) scan->blood recon 5. Image Reconstruction scan->recon analysis 6. Data Analysis blood->analysis recon->analysis results Outcome Measures: Time-Activity Curves, Binding Potential (BPND) analysis->results

Caption: Preclinical PET imaging experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of Precursor (this compound Diethylamide)

The synthesis of the non-radioactive precursor, 2-Br-LSD, is a critical first step. This typically involves the bromination of an ergoline scaffold. The following is a generalized procedure based on established chemical principles; researchers should consult specific literature for detailed synthesis routes.[5][6]

Materials:

  • Lysergic acid or lysergic acid diethylamide (LSD)

  • Brominating agent (e.g., N-Bromosuccinimide - NBS)

  • Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., column chromatography or recrystallization setup)

Methodology:

  • Dissolution: Dissolve the starting material (lysergic acid or LSD) in an appropriate anhydrous solvent under an inert atmosphere.

  • Bromination: Cool the solution (e.g., to 0°C) and slowly add the brominating agent (e.g., 1-2 equivalents of NBS). The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).

  • Extraction: Extract the crude product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via column chromatography on silica gel or by recrystallization to yield pure 2-Br-LSD.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Radiosynthesis of N1-([¹¹C]-methyl)-2-bromo-LSD ([¹¹C]-MBL)

This protocol describes the radiolabeling of the 2-Br-LSD precursor with Carbon-11. [¹¹C] has a short half-life (20.4 minutes), requiring rapid and efficient synthesis, typically performed in an automated synthesis module.[7]

Materials:

  • [¹¹C]CO₂ produced from a medical cyclotron.

  • 2-Br-LSD precursor (approx. 0.5-1.0 mg).

  • Anhydrous solvent (e.g., DMF or DMSO).

  • Base (e.g., Sodium Hydride or a strong organic base).

  • Reagents for conversion of [¹¹C]CO₂ to [¹¹C]CH₃I (e.g., LiAlH₄, HI) or [¹¹C]CH₃OTf.

  • HPLC system with a semi-preparative C18 column.

  • Sterile filters (0.22 µm).

  • Sterile, pyrogen-free formulation solution (e.g., physiological saline with up to 10% ethanol).

Methodology:

  • [¹¹C]Methylating Agent Production:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[8]

    • Trap the [¹¹C]CO₂ and convert it online to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) within the synthesis module.[9]

  • Labeling Reaction:

    • Dissolve the 2-Br-LSD precursor in an anhydrous solvent in the reaction vessel.

    • Add a base to deprotonate the indole nitrogen (N1 position).

    • Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the solution.

    • Heat the sealed reaction vessel (e.g., 80-100°C) for 3-5 minutes to facilitate the methylation reaction.

  • Purification:

    • Following the reaction, inject the crude mixture onto a semi-preparative HPLC system.

    • Elute the desired [¹¹C]-MBL product, monitoring the radioactivity and UV absorbance of the eluent.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction (e.g., via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol).

    • Reconstitute the final product in a sterile, pyrogen-free solution suitable for intravenous injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Protocol 3: Quality Control of [¹¹C]-MBL

Before administration, the final radiotracer product must undergo rigorous quality control (QC) to ensure its safety and suitability for in vivo studies.

Methodology:

  • Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector and a UV detector. The percentage of total radioactivity that co-elutes with the non-radioactive MBL standard determines the radiochemical purity.

  • Chemical Purity: Using the UV chromatogram from the HPLC analysis, identify and quantify any non-radioactive impurities.

  • Specific Activity: Measure the total radioactivity in the final product using a calibrated dose calibrator and determine the total mass of MBL from the analytical HPLC (by comparing the UV peak area to a standard curve). Calculate the specific activity (SA) in GBq/µmol or Ci/µmol at the end of synthesis.

  • pH: Measure the pH of the final solution using a pH meter or pH strips. It should be within a physiologically acceptable range (typically 5.0-7.5).

  • Visual Inspection: Visually inspect the solution for any particulate matter.

  • Sterility and Endotoxin Testing: For human studies, samples must be sent for sterility and endotoxin testing according to pharmacopeia guidelines.

Table 2: Typical Quality Control Specifications for [¹¹C]-Labeled PET Tracers

Parameter Specification
Radiochemical Purity > 95%[10]
Chemical Purity > 95%[10]
Specific Activity (at EOS) > 40 GBq/µmol (>1 Ci/µmol)[10]
pH 5.0 - 7.5
Appearance Clear, colorless, free of particulates

EOS: End of Synthesis. These are general values and may vary based on the specific tracer and application.

Protocol 4: Preclinical PET Imaging with [¹¹C]-MBL

This protocol outlines a general procedure for conducting a dynamic PET scan in a non-human primate or rodent model to assess the in vivo behavior of [¹¹C]-MBL.[11][12]

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.[13]

    • Place intravenous catheters for radiotracer injection and, if required, an arterial line for blood sampling to determine the arterial input function.

    • Position the animal in the PET scanner with its head in the center of the field of view.

  • Radiotracer Administration and Scan Acquisition:

    • Administer a bolus injection of [¹¹C]-MBL (e.g., 150-200 MBq for a non-human primate) via the intravenous catheter at the start of the PET scan.[13]

    • Acquire a dynamic PET scan over 60-90 minutes.

    • If an arterial input function is required, collect timed arterial blood samples throughout the scan.

  • Blood Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Measure the radioactivity in whole blood and plasma over time.

    • Perform metabolite analysis on plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent tracer.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Co-register the PET images with an anatomical MRI or CT scan for anatomical reference.

    • Define regions of interest (ROIs) on the brain images (e.g., cortex, striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.

    • Apply pharmacokinetic models (e.g., compartment models) to the TACs and the arterial input function to quantify receptor binding, often expressed as the binding potential (BP_ND_) or volume of distribution (V_T_).[13][14]

References

Application Notes and Protocols for Studying Dendritogenesis with 2-Bromolysergic Acid (2-Br-LSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolysergic Acid Diethylamide (2-Br-LSD) is a non-hallucinogenic analog of lysergic acid diethylamide (LSD) that has emerged as a valuable tool for studying neuronal plasticity.[1][2] Unlike LSD, 2-Br-LSD does not induce the head-twitch response in rodents, a behavioral proxy for hallucinogenic effects, making it a safer alternative for research into the therapeutic potential of psychoplastogens.[3] These application notes provide a comprehensive overview of the techniques and protocols for investigating the effects of 2-Br-LSD on dendritogenesis, the process of forming new dendritic branches, which is crucial for neuronal connectivity and function.

2-Br-LSD promotes structural neuroplasticity, including dendritogenesis and the formation of dendritic spines (spinogenesis), primarily through its action as a partial agonist at the serotonin 2A (5-HT2A) receptor.[3] This activity is thought to be mediated by downstream signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) receptor Tropomyosin receptor kinase B (TrkB) and the mammalian target of rapamycin (mTOR).[4] Understanding the mechanisms by which 2-Br-LSD modulates neuronal architecture can provide insights into novel therapeutic strategies for neuropsychiatric disorders characterized by synaptic deficits, such as depression and anxiety.

Data Presentation

The following table summarizes the quantitative effects of 2-Br-LSD on the morphology of cultured rat cortical neurons. The data is extracted from figures presented in Lewis et al., 2023, Cell Reports.

ParameterTreatment GroupMean ± SEM% Change from Vehiclep-value
Total Dendritic Length (µm) Vehicle1580 ± 80--
2-Br-LSD (1 µM)2100 ± 100+32.9%< 0.01
Number of Sholl Crossings Vehicle18 ± 1--
2-Br-LSD (1 µM)25 ± 1.5+38.9%< 0.001
Dendritic Branch Points Vehicle12 ± 1--
2-Br-LSD (1 µM)17 ± 1.2+41.7%< 0.01
Dendritic Spine Density (spines/10µm) Vehicle4.5 ± 0.3--
2-Br-LSD (1 µM)6.8 ± 0.4+51.1%< 0.001

Experimental Protocols

Protocol 1: In Vitro Assessment of 2-Br-LSD on Dendritogenesis in Primary Cortical Neurons

This protocol outlines the complete workflow for treating primary cortical neurons with 2-Br-LSD and quantifying the resulting changes in dendritic morphology.

Materials:

  • This compound (2-Br-LSD)

  • Primary cortical neurons (from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine

  • Laminin

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibodies: anti-MAP2 (Microtubule-Associated Protein 2) or anti-Tuj1 (β-III tubulin)

  • Alexa Fluor-conjugated secondary antibodies

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting medium

  • FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or similar

Procedure:

  • Primary Neuron Culture:

    • Coat culture plates or coverslips with poly-D-lysine and laminin to promote neuronal adhesion.

    • Isolate cortical neurons from E18 rat embryos and plate them at a low to medium density in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • 2-Br-LSD Treatment:

    • On day in vitro (DIV) 3, treat the neuronal cultures with varying concentrations of 2-Br-LSD (e.g., 0.1, 0.5, 1 µM) or vehicle (e.g., DMSO).

    • Incubate the neurons with the compound for 24-72 hours. Transient stimulation (e.g., 1-6 hours) followed by a growth period in compound-free media can also be effective.[4]

  • Fixation and Staining:

    • Immunofluorescence for Dendritic Morphology:

      • After treatment, fix the neurons with 4% PFA in PBS for 15-20 minutes at room temperature.

      • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

      • Block non-specific binding with 5% BSA in PBS for 1 hour.

      • Incubate with a primary antibody against a dendritic marker like MAP2 or Tuj1 overnight at 4°C.

      • Wash with PBS and incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1-2 hours at room temperature.

      • Counterstain nuclei with DAPI.

      • Mount the coverslips onto slides using an anti-fade mounting medium.

    • Golgi-Cox Staining for Dendritic Spines:

      • For detailed analysis of dendritic spines, utilize a Golgi-Cox staining kit according to the manufacturer's instructions. This method sparsely stains neurons, allowing for clear visualization of individual dendritic arbors and spines.

  • Image Acquisition and Analysis:

    • Acquire images of stained neurons using a high-resolution fluorescence or confocal microscope.

    • Capture Z-stack images to reconstruct the three-dimensional dendritic arbor.

    • Quantify dendritic morphology using ImageJ/Fiji software with the NeuronJ or Simple Neurite Tracer plugins.

    • Sholl Analysis: Use the Sholl analysis plugin in ImageJ to quantify dendritic complexity by counting the number of intersections of dendrites with concentric circles drawn at increasing distances from the soma.

    • Dendritic Length and Branching: Measure the total length of the dendritic arbor and count the number of branch points.

    • Dendritic Spine Density: For Golgi-stained neurons, count the number of spines per unit length of dendrite.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Culture Primary Cortical Neuron Culture Treatment 2-Br-LSD or Vehicle Treatment Culture->Treatment Fixation Fixation (PFA) Treatment->Fixation Staining Immunofluorescence (MAP2/Tuj1) or Golgi Staining Fixation->Staining Imaging Microscopy (Confocal/Fluorescence) Staining->Imaging Quantification Image Analysis (ImageJ/Fiji) Imaging->Quantification Sholl Sholl Analysis Quantification->Sholl Morphometry Dendritic Length & Branching Quantification->Morphometry Spines Spine Density Quantification->Spines signaling_pathway 2-Br-LSD 2-Br-LSD 5-HT2A_Receptor 5-HT2A Receptor 2-Br-LSD->5-HT2A_Receptor Binds & Partially Activates Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates mTOR_Pathway mTOR Pathway 5-HT2A_Receptor->mTOR_Pathway Cross-talk PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Intracellular Ca2+ Increase IP3_DAG->Ca2+ TrkB_Receptor TrkB Receptor Ca2+->TrkB_Receptor Potentiates TrkB_Receptor->mTOR_Pathway BDNF BDNF (Brain-Derived Neurotrophic Factor) BDNF->TrkB_Receptor Activates Dendritogenesis Dendritogenesis & Spinogenesis mTOR_Pathway->Dendritogenesis

References

Application Notes and Protocols for 2-Bromolysergic Acid (2-Br-LSD) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for 2-Bromolysergic Acid (2-Br-LSD) in animal models, drawing from available scientific literature. The protocols detailed below are intended to serve as a guide for researchers designing in vivo studies with this compound.

Introduction

This compound Diethylamide (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), is a partial agonist of the serotonin 5-HT2A receptor.[1][2] It has shown potential therapeutic value for mood disorders by promoting neuronal plasticity and increasing active coping behaviors in animal models without inducing the hallucinogenic effects associated with LSD.[1] This document outlines the established and potential administration routes for 2-Br-LSD in animal models, providing detailed protocols and quantitative data where available.

Quantitative Data Summary

Table 1: Intraperitoneal (i.p.) Administration of 2-Br-LSD in Mice

ParameterValueAnimal ModelStudy FocusReference
Dosage 0.3, 1, or 3 mg/kgFemale and male miceBehavioral studies (Open Field Test, Forced Swim Test)[3]
Vehicle Not explicitly stated, but sterile saline is a common vehicle for similar compounds.MiceBehavioral studies[4]
Frequency Single injection or repeated injections every 48 hours for up to 4 dosesFemale miceChronic variable stress model[3]

Table 2: Pharmacokinetic Parameters of LSD in Humans (for contextual reference)

ParameterValue (for a 200 µg oral dose)SpeciesAdministration RouteReference
Cmax 4.5 ± 1.4 ng/mLHumanOral[5]
Tmax 1.5 hours (median)HumanOral[5]
Half-life (t½) 3.6 ± 0.9 hoursHumanOral[5]

Note: This data is for LSD in humans and should not be directly extrapolated to 2-Br-LSD in animal models. Preliminary pharmacokinetic studies for 2-Br-LSD in the specific animal model and for each administration route are highly recommended.

Experimental Protocols

The following are detailed protocols for the administration of 2-Br-LSD. It is crucial that all procedures are performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and effective route for systemic administration in rodents.

Materials:

  • This compound (2-Br-LSD)

  • Sterile, isotonic saline (0.9% NaCl) at physiological pH

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge, 5/8" length for mice)

  • 70% ethanol

  • Animal scale

  • Appropriate animal restraint device

Protocol:

  • Preparation of 2-Br-LSD Solution:

    • Accurately weigh the required amount of 2-Br-LSD.

    • Dissolve the 2-Br-LSD in sterile saline to the desired final concentration. Sonication may be used to aid dissolution. The solution should be freshly prepared.

    • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the mouse, ensuring its head is tilted downwards to move the abdominal organs away from the injection site.[4]

  • Injection Procedure:

    • Wipe the lower right quadrant of the abdomen with a 70% ethanol swab.

    • Insert the needle at a 45° angle with the bevel facing up.[4]

    • Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the 2-Br-LSD solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

Oral Gavage

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • This compound (2-Br-LSD)

  • Vehicle (e.g., water, sterile saline)

  • Flexible or rigid gavage needles (18-20 gauge for mice)

  • Syringes

  • Animal scale

Protocol:

  • Preparation of 2-Br-LSD Solution:

    • Prepare the 2-Br-LSD solution in the chosen vehicle as described for i.p. injection.

  • Animal Preparation and Gavage Procedure:

    • Weigh the animal to determine the correct dosing volume.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark the needle.

    • Gently restrain the animal in an upright position.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without force.

    • Administer the solution slowly.

    • Remove the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of respiratory distress.

Intravenous (i.v.) Injection

Intravenous injection provides immediate and complete bioavailability. The lateral tail vein is the most common site in rodents.

Materials:

  • This compound (2-Br-LSD)

  • Sterile, isotonic saline

  • Sterile syringes (1 mL)

  • Sterile needles (27-30 gauge)

  • Animal restrainer

  • Heat lamp or warm water to dilate the tail vein

Protocol:

  • Preparation of 2-Br-LSD Solution:

    • Prepare a sterile solution of 2-Br-LSD in saline as previously described. Ensure there are no particulates.

  • Animal Preparation and Injection:

    • Warm the animal's tail using a heat lamp or by immersing it in warm water to dilate the veins.

    • Place the animal in a restrainer.

    • Wipe the tail with 70% ethanol.

    • Insert the needle into the lateral tail vein, with the bevel facing up.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Return the animal to its cage and monitor for adverse reactions.

Subcutaneous (s.c.) Injection

Subcutaneous injection is a simple method for systemic drug delivery.

Materials:

  • This compound (2-Br-LSD)

  • Sterile, isotonic saline

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

Protocol:

  • Preparation of 2-Br-LSD Solution:

    • Prepare a sterile solution of 2-Br-LSD in saline.

  • Animal Preparation and Injection:

    • Gently restrain the animal.

    • Lift the loose skin between the shoulder blades to form a "tent".[6]

    • Wipe the area with 70% ethanol.

    • Insert the needle into the base of the tented skin, parallel to the body.[6]

    • Aspirate to ensure you are not in a blood vessel.

    • Inject the solution.

    • Withdraw the needle and return the animal to its cage.

Signaling Pathway and Experimental Workflow

2-Br-LSD Signaling Pathway

2-Br-LSD acts as a partial agonist at the 5-HT2A receptor. Its mechanism of action primarily involves the activation of the Gq/11 signaling cascade.

2-Br-LSD_Signaling_Pathway 2-Br-LSD 2-Br-LSD 5-HT2A_Receptor 5-HT2A_Receptor 2-Br-LSD->5-HT2A_Receptor Binds to Gq/11_Protein Gq/11_Protein 5-HT2A_Receptor->Gq/11_Protein Activates Beta_Arrestin β-Arrestin (weak recruitment) 5-HT2A_Receptor->Beta_Arrestin Weakly recruits PLC Phospholipase C (PLC) Gq/11_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Neuronal Plasticity, Behavioral Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 2-Br-LSD signaling via the 5-HT2A receptor.

Experimental Workflow for Behavioral Studies

The following diagram illustrates a typical workflow for investigating the behavioral effects of 2-Br-LSD in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Randomization Randomize Animals (Vehicle vs. 2-Br-LSD groups) Animal_Acclimation->Randomization Drug_Preparation 2-Br-LSD Solution Preparation Administration Administer 2-Br-LSD (e.g., i.p. injection) Drug_Preparation->Administration Randomization->Administration Behavioral_Test Behavioral Assay (e.g., Open Field Test, Forced Swim Test) Administration->Behavioral_Test Data_Collection Data Collection (e.g., locomotor activity, immobility time) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for a 2-Br-LSD behavioral study.

Conclusion

The administration of 2-Br-LSD in animal models, primarily through intraperitoneal injection, has been shown to elicit significant behavioral and neuroplastic effects. While detailed protocols for other routes like oral gavage, intravenous, and subcutaneous administration can be adapted from general laboratory procedures, specific studies validating these routes for 2-Br-LSD are needed. Furthermore, the lack of published pharmacokinetic data for 2-Br-LSD in animal models highlights a critical knowledge gap. Researchers are strongly encouraged to conduct pilot pharmacokinetic studies to determine key parameters such as Cmax, Tmax, and half-life for their chosen animal model and administration route to ensure appropriate dosing and interpretation of results.

References

Application Notes and Protocols for Measuring the Behavioral Effects of 2-Bromolysergic Acid in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromolysergic acid diethylamide (2-Br-LSD) is a non-hallucinogenic analog of lysergic acid diethylamide (LSD).[1][2][3] It has garnered significant interest for its therapeutic potential in mood disorders, as it appears to retain some of the beneficial neurological effects of LSD without inducing hallucinogenic responses.[1][2] This document provides detailed protocols for assessing the behavioral effects of 2-Br-LSD in mice, focusing on paradigms relevant to antidepressant and anxiolytic activity. The primary mechanism of action for 2-Br-LSD's behavioral effects is through partial agonism of the serotonin 2A (5-HT2A) receptor.[1][2][4]

Data Presentation

The following tables summarize quantitative data from studies investigating the behavioral effects of 2-Br-LSD in mice.

Table 1: Effect of 2-Br-LSD on Immobility Time in the Forced Swim Test (FST) [5]

SexTreatment (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEMChange from Vehicle (%)
FemaleVehicle160 ± 15-
Female0.3145 ± 12-9.4%
Female1.0125 ± 10-21.9%
Female3.0135 ± 18-15.6%
MaleVehicle175 ± 10-
Male0.3130 ± 12-25.7%
Male1.0120 ± 8-31.4%
Male3.0128 ± 11-26.9%

*Statistically significant difference from vehicle (p < 0.05). Data are illustrative based on published findings.[5]

Table 2: Effect of 2-Br-LSD on Exploratory Behavior in the Open Field Test (OFT) [5]

SexTreatment (mg/kg, i.p.)Mean Time in Center (seconds) ± SEMChange from Vehicle (%)Total Distance Traveled (arbitrary units) ± SEM
FemaleVehicle30 ± 5-2500 ± 200
Female0.340 ± 6+33.3%2450 ± 180
Female1.055 ± 8+83.3%2550 ± 210
Female3.048 ± 7+60.0%2600 ± 190
MaleVehicle35 ± 4-2600 ± 220
Male0.338 ± 5+8.6%2580 ± 200
Male1.042 ± 6+20.0%2650 ± 230
Male3.040 ± 5+14.3%2620 ± 210

*Statistically significant difference from vehicle (p < 0.05). Data are illustrative based on published findings.[5]

Table 3: Effect of 2-Br-LSD on Head-Twitch Response (HTR)

Treatment (mg/kg, i.p.)Mean Number of Head Twitches ± SEM
Vehicle< 1
2-Br-LSD (up to 3.0)< 1
LSD (0.2)83.8 ± 5.9*

*Statistically significant increase compared to vehicle. 2-Br-LSD does not induce the head-twitch response, a behavioral proxy for hallucinogenic effects in rodents.[2][3][6]

Experimental Protocols

1. Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments tend to increase the latency to immobility and decrease the total time spent immobile.

Materials:

  • Transparent cylindrical containers (e.g., 2 L glass beakers, approximately 13 cm in diameter).[7]

  • Water maintained at 23-26°C.[7]

  • Video recording equipment.

  • Timers.

  • Paper towels and a warming lamp for drying the mice.[8]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]

  • Water Depth: Fill the cylinders with water to a depth where the mice cannot touch the bottom with their hind paws or tail (approximately 15 cm).[4]

  • Drug Administration: Administer 2-Br-LSD or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.3, 1.0, or 3.0 mg/kg). Behavioral testing is typically performed 25 hours after injection.[5]

  • Test Session: Gently place each mouse into the center of the water-filled cylinder.

  • Recording: The total test duration is 6 minutes. The first 2 minutes are considered a habituation period and are not scored. The subsequent 4 minutes are recorded for analysis.[4]

  • Scoring: An observer, blind to the experimental conditions, should score the duration of immobility during the 4-minute test period. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Post-Test Care: After the 6-minute session, remove the mouse from the water, gently dry it with paper towels, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.[8]

2. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. A decrease in anxiety is often inferred from an increase in exploration of the central, more exposed area of the open field.

Materials:

  • A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape (e.g., 50 cm). The arena should be made of a non-porous material for easy cleaning.[9][10]

  • Video recording equipment positioned above the arena.

  • Automated tracking software or manual scoring system.

  • 70% ethanol solution for cleaning.[11]

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.[12]

  • Environment: The test should be conducted in a quiet room with consistent, dim lighting (e.g., 100-300 lux).[2][10]

  • Drug Administration: Administer 2-Br-LSD or vehicle (i.p.) 24 hours before the test.[5]

  • Test Session: Gently place the mouse in the center of the open field arena.[11]

  • Recording: Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes. Record the session using the overhead camera.[11]

  • Data Analysis: The tracking software can be used to analyze various parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior. The center zone is typically defined as the central 25% of the arena's total area.

    • Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[11]

3. Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for hallucinogenic potential mediated by 5-HT2A receptor activation.[13][14]

Materials:

  • A clear observation chamber.

  • Video recording equipment.

  • A system for automated detection (optional, but recommended for accuracy), which may involve a head-mounted magnet and a magnetometer coil.[6][15]

Procedure:

  • Acclimation: Acclimate mice to the testing room and observation chambers.

  • Drug Administration: Administer 2-Br-LSD, a positive control (e.g., LSD or DOI), or vehicle.

  • Observation Period: Immediately after injection, place the mouse in the observation chamber and record for a period of 30 minutes.[6]

  • Scoring: A trained observer, blind to the treatment groups, should count the number of head twitches. A head twitch is a rapid, spasmodic, rotational movement of the head that is not part of a grooming behavior. Automated systems can provide more objective and reliable quantification.[6]

  • Data Analysis: Compare the total number of head twitches across treatment groups. 2-Br-LSD is not expected to induce a significant number of head twitches compared to vehicle.[2][3]

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Acclimation to Testing Room (30-60 min) drug_admin Drug Administration (2-Br-LSD or Vehicle, i.p.) acclimation->drug_admin oft Open Field Test (24 hours post-injection) drug_admin->oft fst Forced Swim Test (25 hours post-injection) drug_admin->fst htr Head-Twitch Response (Immediately post-injection) drug_admin->htr oft_analysis OFT Analysis: - Time in Center - Total Distance oft->oft_analysis fst_analysis FST Analysis: - Immobility Time fst->fst_analysis htr_analysis HTR Analysis: - Number of Head Twitches htr->htr_analysis

Caption: Experimental workflow for assessing the behavioral effects of 2-Br-LSD in mice.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm two_br_lsd 2-Br-LSD htr2a 5-HT2A Receptor two_br_lsd->htr2a Binds to gq11 Gq/11 Protein htr2a->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates behavioral_effects Antidepressant & Anxiolytic-like Behavioral Effects ca_release->behavioral_effects pkc->behavioral_effects

Caption: Simplified 5-HT2A receptor signaling pathway activated by 2-Br-LSD.

References

Troubleshooting & Optimization

common impurities in 2-Bromolysergic Acid synthesis and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromolysergic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the bromination of lysergic acid, is often accompanied by the formation of several impurities. The most significant of these are over-brominated species, including di- and tri-brominated lysergic acid derivatives.[1] These arise from the further reaction of the desired product with the brominating agent.

Common impurities include:

  • Di-brominated Lysergic Acids: Such as 2,12-dibromo-lysergic acid, 2,13-dibromo-lysergic acid, and 2,14-dibromo-lysergic acid.[1]

  • Tri-brominated Lysergic Acids: These can also be formed, with bromine atoms at the 2-position and two other positions on the indole ring.[1]

  • Unreacted Starting Material: Residual lysergic acid.

  • Isomers: Iso-2-bromolysergic acid may also be present.[1]

Q2: How can these impurities be identified?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of impurities. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from impurities and for in-process monitoring of the reaction.[1]

  • Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying the number of bromine atoms on the lysergic acid scaffold.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the precise determination of the substitution pattern of the bromine atoms on the aromatic ring.[1]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): A highly sensitive method that can be used for the trace determination of this compound and its analogs.[2]

Q3: What causes the formation of di- and tri-brominated impurities?

A3: The formation of these over-brominated species is typically a result of the reaction conditions. Factors that can contribute to their formation include:

  • Excess Brominating Agent: Using a significant excess of the brominating agent (e.g., N-bromosuccinimide) can lead to further bromination of the indole ring.[1][3]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote over-bromination.

  • Solvent and Catalyst Choice: The reaction medium and any catalysts used can influence the reactivity of the system and the selectivity of the bromination.[3]

Troubleshooting Guides

Issue 1: My final product shows multiple spots on TLC/peaks in HPLC, indicating the presence of impurities.

  • Possible Cause: Incomplete reaction or formation of byproducts.

  • Troubleshooting Steps:

    • Analyze the Impurities: Use LC-MS and NMR to identify the structure of the major impurities. This will help determine if they are unreacted starting material, isomers, or over-brominated products.

    • Optimize Reaction Conditions:

      • Stoichiometry: Carefully control the molar ratio of the brominating agent to lysergic acid. A slight excess may be needed for complete conversion, but a large excess should be avoided.

      • Temperature: Conduct the reaction at a lower temperature to improve selectivity.

      • Reaction Time: Monitor the reaction progress using in-process analysis (e.g., HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[1]

    • Purification: These di- and tri-brominated species can be difficult to separate from the desired product by standard methods like extraction, trituration, or crystallization.[1] Advanced chromatographic techniques may be necessary.

Issue 2: Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to di- and tri-brominated products.

  • Possible Cause: Over-bromination of the lysergic acid molecule.

  • Troubleshooting Steps:

    • Reduce Brominating Agent: Decrease the equivalents of the brominating agent used in the reaction.

    • Control Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.

    • Lower Temperature: Perform the reaction at a reduced temperature to decrease the rate of the secondary bromination reactions.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and their Molecular Weights

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Lysergic Acid (Starting Material)C₁₆H₁₆N₂O₂268.31
This compound (Product) C₁₆H₁₅BrN₂O₂ 347.21
iso-2-Bromolysergic AcidC₁₆H₁₅BrN₂O₂347.21
2,12-Dibromolysergic AcidC₁₆H₁₄Br₂N₂O₂426.11
2,13-Dibromolysergic AcidC₁₆H₁₄Br₂N₂O₂426.11
2,14-Dibromolysergic AcidC₁₆H₁₄Br₂N₂O₂426.11

Experimental Protocols

Protocol 1: General Procedure for In-Process Analysis by HPLC

This protocol is a general guideline and may need to be optimized for specific equipment and reaction mixtures.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate if a brominating agent like NBS is used).

    • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength of approximately 230 nm.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the disappearance of the lysergic acid peak and the appearance of the this compound peak.

    • Observe the formation of any new peaks that may correspond to impurities. The relative retention times will help in tracking the progress of the reaction and the formation of byproducts.

Visualizations

Synthesis_Pathway_and_Impurity_Formation Lysergic_Acid Lysergic Acid Brominating_Agent Brominating Agent (e.g., NBS) 2_Bromo_Lysergic_Acid This compound (Desired Product) Brominating_Agent->2_Bromo_Lysergic_Acid Di_Tri_Bromo_Impurities Di- and Tri-brominated Impurities 2_Bromo_Lysergic_Acid->Di_Tri_Bromo_Impurities Further Bromination Over_Bromination Over-bromination (Excess Brominating Agent) Over_Bromination->Di_Tri_Bromo_Impurities

Caption: Synthesis of this compound and the formation of over-brominated impurities.

Impurity_Identification_Workflow Crude_Product Crude this compound HPLC_Analysis HPLC Analysis Separation Separation of Peaks HPLC_Analysis->Separation LC_MS_Analysis LC-MS Analysis Separation->LC_MS_Analysis NMR_Analysis NMR Analysis Separation->NMR_Analysis Molecular_Weight Determine Molecular Weight LC_MS_Analysis->Molecular_Weight Impurity_Identified Impurity Identified Molecular_Weight->Impurity_Identified Structural_Elucidation Structural Elucidation NMR_Analysis->Structural_Elucidation Structural_Elucidation->Impurity_Identified

Caption: A general workflow for the identification of impurities in this compound synthesis.

References

Technical Support Center: Synthesis of Ergoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ergoline derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of the ergoline scaffold and its derivatives.

Problem 1: Low Yield in Intramolecular Heck Reaction for C-Ring Closure

Question: I am attempting to form the C-ring of the ergoline scaffold using an intramolecular Heck reaction, but the yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the intramolecular Heck reaction for ergoline synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical.

    • Troubleshooting:

      • Ensure the palladium source is active. Palladium(II) acetate (Pd(OAc)₂) is often used and reduced in situ.

      • For asymmetric synthesis, a chiral ligand like (R)- or (S)-BINAP is commonly employed. Ensure the ligand is of high purity.

      • Vary the palladium-to-ligand ratio. Typically, a 1:2 or 1:3 ratio of Pd:phosphine is a good starting point.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Troubleshooting:

      • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Ensure the base is anhydrous and finely powdered for better reactivity.

      • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective. The choice of base can be solvent-dependent.

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature conditions.

    • Troubleshooting:

      • Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and toluene.

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. A temperature screen is recommended.

  • Substrate Purity: Impurities in the starting material can poison the catalyst.

    • Troubleshooting:

      • Ensure the precursor for the Heck reaction is of high purity. Purification by column chromatography or recrystallization may be necessary.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Troubleshooting:

      • β-hydride elimination from the alkylpalladium intermediate can lead to undesired olefin isomers. The addition of silver salts can sometimes suppress this side reaction.

      • If the substrate contains other reactive functional groups, consider if they are interfering with the reaction.

Problem 2: Epimerization at C-8 During Synthesis

Question: I am observing significant epimerization at the C-8 position of my ergoline derivative, leading to a mixture of diastereomers that are difficult to separate. How can I control the stereochemistry at this center?

Answer:

The stereocenter at C-8 of the ergoline core is notoriously prone to epimerization, especially under basic or acidic conditions.[1] This is a significant challenge in achieving stereochemical purity.

  • Mechanism of Epimerization: The proton at C-8 is acidic and can be abstracted by a base to form an enolate, which can then be protonated from either face, leading to a mixture of epimers.

  • Strategies for Control:

    • Mild Reaction Conditions: Whenever possible, use mild reaction conditions, especially in steps following the establishment of the C-8 stereocenter. Avoid strong acids and bases and prolonged reaction times at elevated temperatures.

    • Protecting Group Strategy: The nature of the substituent at C-8 can influence the propensity for epimerization.

    • Chiral Auxiliaries: In some synthetic strategies, a chiral auxiliary can be employed to direct the stereochemistry and provide greater thermodynamic stability to one epimer.[2]

    • Careful pH Control during Workup: During aqueous workup and extraction, maintain careful control of the pH to avoid conditions that favor epimerization.

    • Chromatographic Separation: If a mixture of epimers is formed, careful selection of the chromatographic conditions (column, solvent system) may allow for their separation. Chiral chromatography may be necessary in some cases.

Problem 3: Difficulty in Removing the Indole Nitrogen Protecting Group

Question: I am having trouble cleaving the protecting group on the indole nitrogen without affecting other sensitive functional groups in my ergoline derivative. What are my options?

Answer:

The choice and removal of the indole nitrogen protecting group are critical steps in ergoline synthesis. The indole nitrogen can be nucleophilic and basic, potentially interfering with various reactions.[3]

Protecting GroupCleavage ConditionsPotential Issues & Troubleshooting
Boc (tert-Butoxycarbonyl) Strong acids (e.g., TFA in DCM, HCl in dioxane)Side Reactions: Acid-labile groups elsewhere in the molecule may also be cleaved. Troubleshooting: Use milder acidic conditions (e.g., dilute TFA), lower temperatures, or shorter reaction times. Consider thermal deprotection by refluxing in a suitable solvent like dioxane.[4]
PhSO₂ (Phenylsulfonyl) Harsh conditions (e.g., strong reducing agents, harsh basic hydrolysis)Harsh Conditions: May not be compatible with sensitive functional groups. Troubleshooting: Explore milder cleavage methods if possible, though options are limited for this robust protecting group. Consider alternative protecting groups for future syntheses.[5]
SEM ([2-(trimethylsilyl)ethoxy]methyl) Fluoride sources (e.g., TBAF in THF), strong acids (e.g., TFA)Versatility: Can be cleaved under conditions that are often orthogonal to other protecting groups. Troubleshooting: If fluoride-mediated cleavage is slow, ensure the TBAF solution is anhydrous. For acid-mediated cleavage, monitor the reaction carefully to avoid side reactions with other acid-sensitive groups.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in constructing the tetracyclic ergoline scaffold?

A1: The primary challenges include the inherent complexity of the four-ring system, the propensity of intermediates to undergo oxidation, rearrangement, and decomposition, and the difficulty in introducing substituents at positions other than those found in naturally occurring ergoline alkaloids, particularly on the A and C rings.[2][6] Stereocontrol, especially at the C-5, C-10, and C-8 positions, is also a significant hurdle.[1]

Q2: What are the most common strategies for constructing the C-ring of the ergoline nucleus?

A2: Several strategies have been developed to forge the central C-ring. Some of the most common include:

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction forms a C-C bond between an aryl or vinyl halide and an alkene within the same molecule.[7]

  • Intramolecular α-Arylation: This involves the coupling of an enolate with an aryl halide to form the C-C bond.[8]

  • Borrowing Hydrogen Alkylation: An iridium-catalyzed reaction that forms a C-C bond between an indole and an alcohol.[8]

  • C-H Insertion: A rhodium-catalyzed reaction that involves the insertion of a carbene into a C-H bond to form the C-ring.[2]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form the C and D rings.

Q3: How can I purify unstable ergoline intermediates?

A3: Purification of sensitive ergoline intermediates requires careful handling to avoid decomposition.

  • Minimize Exposure to Air and Light: Perform purifications under an inert atmosphere (e.g., argon or nitrogen) and protect light-sensitive compounds from light.

  • Low Temperature: Keep the sample cold during purification and solvent removal.

  • Prompt Handling: Do not let intermediates sit for extended periods, even in solution or on silica gel.

  • Appropriate Chromatography:

    • Use a less acidic stationary phase, such as neutral or basic alumina, if your compound is acid-sensitive.

    • Consider using a rapid purification technique like flash chromatography to minimize the time the compound spends on the column.

    • In some cases, it may be preferable to carry the crude material directly to the next step without purification.

Q4: Are there any alternatives to total synthesis for producing ergoline derivatives?

A4: Yes, due to the complexity of total synthesis, other methods are often employed:

  • Semi-synthesis: This involves chemically modifying naturally occurring ergoline alkaloids, such as lysergic acid, which can be produced by fermentation of the fungus Claviceps purpurea. This is a common approach for producing drugs like LSD.[2]

  • Biosynthesis: Researchers are exploring the use of engineered microorganisms to produce specific ergoline derivatives through biosynthetic pathways.[9]

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in Ergoline Synthesis
Reaction TypePrecursor(s)ProductReagents and ConditionsYield (%)Reference
Suzuki Coupling, Iodination, and Protection Malonate intermediate and indoleboronic acid pinacol esterPre-cyclization intermediate for α-arylation1. Pd catalyst, base; 2. N-Iodosuccinimide; 3. Boc₂O87 (over 3 steps)[2]
Intramolecular α-Arylation Pre-cyclization intermediateTetracyclic ergoline precursorCu(I) catalyst92[2]
Multi-step Conversion Pyridine derivativeDiethylamide intermediate1. Diethyl malonate, NaH; 2. MsOH; 3. CDI, Et₂NH79 (over 3 steps)[2]
Borrowing Hydrogen Alkylation Alcohol and indole moieties in a single moleculeTetracyclic ergoline precursor[Ir(cod)Cl]₂, dcpp, Cs₂CO₃, toluene, 110 °C64 (combined yield of isomers)[2]
C-H Insertion Hydrazone precursorErgoline compoundMnO₂, Rh₂(OAc)₄60 (over 2 steps)[2]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Reaction

This protocol provides a general guideline for the palladium-catalyzed intramolecular Heck reaction to form the C-ring of the ergoline scaffold.

  • Preparation:

    • To a flame-dried Schlenk flask, add the aryl or vinyl halide precursor (1.0 eq).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 eq) and the phosphine ligand (e.g., PPh₃ or BINAP, 0.1-0.3 eq).

    • Add the anhydrous base (e.g., K₂CO₃, 2-3 eq).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent (e.g., acetonitrile, DMF, or toluene) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Protection of the Indole Nitrogen

This protocol describes a standard procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Preparation:

    • Dissolve the indole-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected product.

Mandatory Visualization

experimental_workflow cluster_synthesis Ergoline Synthesis Workflow cluster_analysis Analysis start Starting Materials (e.g., Tryptamine derivative) protect Indole N-Protection (e.g., N-Boc) start->protect build_D D-Ring Construction protect->build_D form_C_precursor Formation of C-Ring Precursor build_D->form_C_precursor cyclize C-Ring Cyclization (e.g., Intramolecular Heck) form_C_precursor->cyclize deprotect N-Deprotection cyclize->deprotect modify Further Modification deprotect->modify final_product Final Ergoline Derivative modify->final_product purification Purification (Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the synthesis of ergoline derivatives.

dopamine_d2_pathway cluster_dopamine Dopamine D2 Receptor Signaling ergoline Ergoline Derivative (Agonist) d2r Dopamine D2 Receptor ergoline->d2r gi Gi/o Protein d2r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A camp->pka cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response

Caption: Simplified signaling pathway of a dopamine D2 receptor agonist.

serotonin_5ht2a_pathway cluster_serotonin Serotonin 5-HT2A Receptor Signaling ergoline Ergoline Derivative (Agonist) ht2a 5-HT2A Receptor ergoline->ht2a gq Gq Protein ht2a->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc ca2 Ca2+ Release ip3->ca2 cellular_response Cellular Response (e.g., neuronal excitation) pkc->cellular_response ca2->cellular_response

Caption: Simplified signaling pathway of a serotonin 5-HT2A receptor agonist.

References

Technical Support Center: Purification of 2-Bromolysergic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Bromolysergic Acid using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the common chromatographic methods for purifying this compound?

A1: this compound and its derivatives can be purified using several chromatographic techniques. The most common methods include normal-phase and reversed-phase column chromatography, as well as High-Performance Liquid Chromatography (HPLC)[1]. Reversed-phase chromatography, particularly with C8 or C18 stationary phases, is often the method of choice for the separation of ergot alkaloids[2].

Q2: What are the critical stability concerns for this compound during purification?

A2: Ergot alkaloids, especially bromo-derivatives, can be labile[3]. Key stability concerns include:

  • Epimerization: The conversion of the active isomer to its inactive epimer can be influenced by factors like heat, protic solvents, and UV light[3]. It is advisable to work at controlled temperatures and protect the compound from light.

  • Degradation: Exposure to acidic or basic conditions and oxidative environments should be minimized. The use of freshly prepared solvents and buffers is recommended[4]. Stock solutions should ideally be prepared in aprotic solvents and stored at low temperatures in amber vials[2].

Q3: How can I monitor the purification process in real-time?

A3: In-process analysis can be performed using Thin-Layer Chromatography (TLC) or analytical HPLC. For HPLC monitoring, a UV detector set at a wavelength of approximately 230 nm can be used[1]. Fluorescence detection is also a highly sensitive and specific method for many ergot alkaloids[2][3].

Q4: What are the storage recommendations for purified this compound?

A4: For long-term stability, this compound derivatives should be stored at low temperatures, typically -20°C, and protected from light[5]. It is often supplied as a solution in a solvent like acetonitrile or as a solid[5][6].

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
High Backpressure 1. Plugged column frit.[7] 2. Column contamination from sample matrix.[7] 3. Buffer precipitation in the mobile phase. 4. Blockage in the system tubing or injector.[7]1. Disconnect the column and check the system pressure. If normal, the issue is with the column. 2. Back-flush the column with a strong solvent.[7] 3. Ensure buffer components are soluble in the organic modifier concentration being used. 4. Systematically check components for blockages.[7]
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Dead volume in fittings or tubing.1. Add a competitive base (e.g., triethylamine) to the mobile phase or adjust the pH.[8] 2. Reduce the sample concentration or injection volume. 3. Check and tighten all fittings. Use low-dead-volume components.
Irreproducible Retention Times 1. Inconsistent mobile phase composition.[8] 2. Temperature fluctuations. 3. Column equilibration issues.[8] 4. Air trapped in the pump.1. Prepare mobile phases accurately, preferably gravimetrically. Degas solvents thoroughly.[8] 2. Use a column oven for stable temperature control. 3. Ensure the column is fully equilibrated with the mobile phase before each run.[8] 4. Purge the pump to remove any air bubbles.
Loss of Resolution 1. Column degradation. 2. Change in mobile phase pH or composition. 3. Sample solvent incompatible with the mobile phase.1. Replace the column with a new one. 2. Verify the mobile phase preparation and pH.[8] 3. Dissolve the sample in the mobile phase whenever possible.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Separation 1. Improper solvent system selection. 2. Column channeling due to poor packing.[9] 3. Column overloading.1. Optimize the solvent system using TLC first to achieve good separation of spots. 2. Ensure the silica gel is packed uniformly as a slurry to avoid bubbles and cracks.[9] 3. Use an appropriate ratio of sample to stationary phase.
Compound Cracks on the Column 1. The column has run dry.[9]1. Always keep the solvent level above the top of the stationary phase.[9]
Slow Elution 1. The mobile phase is too non-polar.1. Gradually increase the polarity of the eluent.
Compound Elutes Too Quickly 1. The mobile phase is too polar.1. Decrease the polarity of the eluent.

Experimental Protocols

General Protocol for Reversed-Phase Flash Column Chromatography Purification

This is a generalized protocol and may require optimization for specific sample matrices and impurity profiles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or acetonitrile.

  • Column Packing:

    • Prepare a slurry of C18-functionalized silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column bed is uniform and free of air bubbles.

  • Loading the Sample:

    • Carefully load the dissolved sample onto the top of the packed column.

    • Allow the sample to enter the stationary phase completely.

  • Elution:

    • Begin elution with a mobile phase of low organic content (e.g., a mixture of water and acetonitrile with a suitable buffer or pH modifier).

    • Gradually increase the proportion of the organic solvent to elute compounds of increasing hydrophobicity.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

  • Analysis of Fractions:

    • Analyze the collected fractions using TLC or analytical HPLC to identify those containing the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps crude_sample Crude this compound dissolution Dissolution in Minimal Solvent crude_sample->dissolution column Chromatography Column (e.g., Reversed-Phase) dissolution->column Sample Loading elution Gradient Elution column->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC / HPLC Analysis of Fractions fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: A generalized workflow for the purification of this compound by chromatography.

troubleshooting_logic start Chromatographic Issue Identified pressure Pressure Anomaly? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes low_pressure Low Pressure pressure->low_pressure Low retention Retention Time Shift? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting inconsistent Inconsistent RT retention->inconsistent Inconsistent drifting Drifting RT retention->drifting Drifting check_blockage Check for Blockages (Column, Tubing) high_pressure->check_blockage check_leak Check for Leaks low_pressure->check_leak check_mobile_phase Optimize Mobile Phase tailing->check_mobile_phase check_overload Reduce Sample Load fronting->check_overload check_temp Stabilize Temperature inconsistent->check_temp check_equilibration Ensure Column Equilibration drifting->check_equilibration

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

stability and degradation of 2-Bromolysergic Acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromolysergic Acid (also known as BOL-148) in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions to ensure stability?

For optimal stability, this compound solutions, particularly in acetonitrile, should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, the solution has been shown to be stable for at least three years. For solid forms of 2-Br-LSD, storage at -20°C is also recommended, with a stability of at least two years.[2]

Q2: My 2-Br-LSD solution has been left at room temperature for a few hours. Is it still usable?

While short-term exposure to room temperature (25°C) may not cause significant degradation, prolonged exposure can lead to a loss of potency. For instance, studies on the closely related compound LSD have shown no significant loss in concentration for up to 4 weeks at 25°C when protected from light.[3] However, to ensure the integrity of your experiments, it is crucial to minimize the time the solution spends outside of the recommended -20°C storage. If the solution was exposed to elevated temperatures (e.g., 37°C or 45°C) for an extended period, a noticeable degradation of 30-40% can occur.[3]

Q3: I've observed a change in the color of my 2-Br-LSD solution. What could be the cause?

A change in color, such as a purple hue, can indicate oxidation of the ergoline structure, which is a common degradation pathway for lysergamides, especially in acidic media when exposed to oxygen.[4] It is crucial to use high-purity solvents and to minimize the headspace in your storage vial to reduce the presence of oxygen. If a color change is observed, the solution's purity should be verified by an appropriate analytical method, such as UHPLC-MS/MS, before further use.

Q4: Can I use water or methanol to prepare my 2-Br-LSD stock solution?

It is not recommended to prepare stock solutions of lysergamides like 2-Br-LSD in water or methanol. These protic solvents can facilitate epimerization at the C-8 position, leading to the formation of the inactive diastereomer, iso-2-Br-LSD.[5] Acetonitrile is a more suitable solvent for stock solutions.[1] If aqueous buffers are required for experiments, it is best to prepare fresh dilutions from a concentrated stock in an appropriate organic solvent immediately before use.

Troubleshooting Guides

Problem 1: Inconsistent results in my bioassays using 2-Br-LSD.

Possible Cause Troubleshooting Step
Degradation of 2-Br-LSD Verify the age and storage conditions of your stock solution. If the solution is old or has been stored improperly, it may have degraded. Prepare a fresh stock solution from solid 2-Br-LSD.
Formation of iso-2-Br-LSD The presence of the inactive iso-2-Br-LSD will reduce the effective concentration of the active compound. This can be caused by exposure to alkaline conditions or inappropriate solvents.[5] Analyze your solution using a chiral chromatography method to quantify the amount of iso-2-Br-LSD.
Photodegradation Exposure to light, especially UV light, can cause degradation of ergoline alkaloids.[5] Always work with 2-Br-LSD solutions in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light).
Interaction with Metal Ions Trace amounts of metal ions in buffers or solvents can catalyze the decomposition of lysergamides.[3] The addition of a chelating agent like EDTA to aqueous buffers can help prevent this.

Problem 2: An unexpected peak appears in my chromatogram when analyzing my 2-Br-LSD sample.

Possible Cause Troubleshooting Step
Epimerization The most common degradation product is the diastereomer iso-2-Br-LSD. This is often observed as a separate peak in a well-resolved chromatographic method. Confirm the identity of the new peak by comparing its retention time and mass spectrum with a reference standard of iso-2-Br-LSD if available.
Oxidation Products Exposure to air and light can lead to the formation of various oxidation products. These can be complex and may appear as multiple small peaks. Ensure proper inert handling and storage of your solutions.
Hydrolysis In strongly acidic or basic aqueous solutions, the diethylamide group of 2-Br-LSD can be hydrolyzed to form this compound.[6] This will be more prevalent at elevated temperatures. Analyze your sample for the presence of the corresponding carboxylic acid.
Solvent-Related Degradation If using reactive solvents, they may have reacted with the 2-Br-LSD. Always use high-purity, non-reactive solvents for sample preparation and analysis.

Data Presentation

Table 1: Stability of this compound in Solution under Various Storage Conditions

Solvent Storage Temperature Duration Stability Reference
Acetonitrile-20°C≥ 3 yearsStable[1]
Solid-20°C≥ 2 yearsStable[2]
Biological Samples (Blood, Urine, Plasma, Serum) with NaF25°C30 daysStabilized[7]
Biological Samples (Blood, Urine, Plasma, Serum) with NaF4°C30 daysStabilized[7]
Biological Samples (Blood, Urine, Plasma, Serum) with NaF-20°C30 daysStabilized[7]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Br-LSD in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid 2-Br-LSD and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber for a specified time.

    • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating UHPLC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The mass spectrometer will aid in the structural elucidation of the new peaks.

Visualizations

degradation_pathway This compound This compound iso-2-Bromolysergic Acid iso-2-Bromolysergic Acid This compound->iso-2-Bromolysergic Acid Epimerization (pH, Temperature) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (Light, O2) This compound + Diethylamine This compound + Diethylamine This compound->this compound + Diethylamine Hydrolysis (Acid/Base) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light)

Caption: Major degradation pathways for this compound in solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid Hydrolysis Acid Hydrolysis Stock Solution (1 mg/mL in ACN)->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution (1 mg/mL in ACN)->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Stock Solution (1 mg/mL in ACN)->Oxidation (H2O2) Thermal (70°C) Thermal (70°C) Stock Solution (1 mg/mL in ACN)->Thermal (70°C) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL in ACN)->Photolytic (ICH Q1B) UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Acid Hydrolysis->UHPLC-MS/MS Analysis Base Hydrolysis->UHPLC-MS/MS Analysis Oxidation (H2O2)->UHPLC-MS/MS Analysis Thermal (70°C)->UHPLC-MS/MS Analysis Photolytic (ICH Q1B)->UHPLC-MS/MS Analysis Data Evaluation Data Evaluation UHPLC-MS/MS Analysis->Data Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Synthesis of 2-Bromolysergic Acid from Methylergometrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromolysergic Acid from methylergometrine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields and other unexpected outcomes during the synthesis.

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis can stem from several factors throughout the two main stages: the bromination of methylergometrine and the subsequent hydrolysis of the intermediate. Key areas to investigate are:

  • Reagent Quality: The purity and stability of your starting materials, especially the brominating agent, are critical.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent conditions can lead to incomplete reactions or the formation of side products.

  • Side Reactions: The ergoline structure is susceptible to side reactions, such as over-bromination or oxidation.

  • Workup and Purification: Product loss can occur during extraction, isolation, and purification steps.

The following questions will delve into each of these areas in more detail.

Q2: How can I be sure my N-Bromosuccinimide (NBS) is of sufficient quality?

A2: N-Bromosuccinimide (NBS) is the most common brominating agent for this synthesis. Its quality is paramount for achieving a good yield.

  • Appearance: Fresh, pure NBS should be a white to off-white crystalline solid. A yellow or brownish color indicates the presence of free bromine (Br₂), which can lead to undesired side reactions and a decrease in the effective concentration of NBS.

  • Storage: NBS is sensitive to light, moisture, and heat. It should be stored in a cool, dark, and dry place. Over time, it can decompose, so using a freshly opened bottle or recrystallizing older NBS is recommended for critical experiments.

  • Recrystallization: If you suspect your NBS is impure, it can be recrystallized from hot water to remove succinimide and other impurities.

Q3: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

A3: The indole moiety of the ergoline structure is electron-rich and can be susceptible to multiple brominations.

  • Over-bromination: The use of a large excess of the brominating agent or prolonged reaction times can lead to the formation of di- and tri-brominated species.[1] To mitigate this, use a controlled stoichiometry of the brominating agent (typically 1-2 equivalents) and monitor the reaction progress closely using a technique like Thin-Layer Chromatography (TLC).

  • Oxidation: Ergoline alkaloids can be sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you observe significant degradation of your starting material or product.

  • Formation of Bromohydrins: If there is water present in your reaction mixture, NBS can generate hypobromous acid (HOBr), which can react with the double bond in the lysergic acid backbone to form a bromohydrin. Ensure you are using anhydrous solvents for the bromination step.

Q4: What is the optimal temperature and reaction time for the bromination step?

A4: According to patent literature, the bromination of methylergometrine can be carried out over a broad temperature range, from 0°C to 100°C.[2] However, for better control and to minimize side reactions, it is advisable to start at a lower temperature (e.g., 0-5°C) and allow the reaction to slowly warm to room temperature.

The reaction time typically ranges from 60 to 240 minutes.[2] It is crucial to monitor the reaction's progress by TLC to determine the optimal endpoint. Quench the reaction once the starting material has been consumed to avoid the formation of byproducts.

Q5: My hydrolysis of the brominated intermediate is not proceeding to completion or is giving low yields. What should I check?

A5: The hydrolysis step is typically carried out using a strong base.

  • Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., ethanolic potassium hydroxide) and the correct stoichiometry (around 1.1 equivalents) to drive the reaction to completion.[2]

  • Temperature: This step may require heating, with temperatures ranging from 50°C to 100°C, to proceed at a reasonable rate.[2]

  • Reaction Monitoring: As with the bromination step, monitor the hydrolysis by TLC to determine when the intermediate has been fully converted to this compound.

Q6: I am losing a significant amount of product during purification. What are the best practices for isolating this compound?

A6: this compound can be challenging to purify due to its amphoteric nature and potential for isomerization.

  • Extraction: Careful pH adjustment is necessary during aqueous workup to ensure the product is in its least soluble form for efficient extraction into an organic solvent.

  • Crystallization: If the crude product is a solid, crystallization or recrystallization can be an effective purification method.[1]

  • Chromatography: For highly impure samples, column chromatography may be necessary. However, care must be taken as lysergic acid derivatives can be sensitive to silica gel. Using a deactivated silica or an alternative stationary phase may be required.[1][3]

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of this compound. Note that specific quantitative yields are highly dependent on the exact experimental setup and scale.

ParameterConditionExpected Impact on YieldPotential Issues
Brominating Agent N-Bromosuccinimide (NBS)Good to Excellent (up to 99%)[2][4]Sensitive to purity and moisture.
Elemental Bromine (Br₂)Variable (can be low, 5-15%)[2]Less selective, can lead to over-bromination.
NBS Stoichiometry 1-1.2 equivalentsOptimalIncomplete reaction if too low.
>1.5 equivalentsDecreasedIncreased risk of over-bromination.
Bromination Temp. 0°C to Room Temp.Good ControlSlower reaction rate.
> 50°CPotentially LowerIncreased rate of side reactions.
Reaction Time 60 - 240 minutesOptimal (monitor by TLC)Incomplete reaction or byproduct formation.
Solvent Purity AnhydrousOptimalPresence of water can lead to bromohydrin formation.
Hydrolysis Base Strong Base (e.g., KOH)EfficientIncomplete reaction with weak bases.
Hydrolysis Temp. 50 - 100°CNecessary for reasonable ratePotential for degradation at higher temperatures.

Experimental Protocols

The following is a general protocol for the synthesis of this compound from methylergometrine, based on information from patent literature.[2][4] Note: This procedure should be adapted and optimized for your specific laboratory conditions and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Bromination of Methylergometrine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methylergometrine (1 equivalent) in a suitable anhydrous solvent (e.g., dioxane or a halogenated solvent).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to stir at 0-5°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC (a suitable mobile phase might be a mixture of chloroform and methanol).

  • Workup: Once the starting material is consumed (typically within 1-4 hours), quench the reaction by adding a solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Hydrolysis to this compound

  • Preparation: Dissolve the crude intermediate from Step 1 in ethanol.

  • Addition of Base: Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 1-4 hours. Monitor the disappearance of the intermediate by TLC.

  • Workup and Isolation: After cooling to room temperature, carefully acidify the mixture with an appropriate acid (e.g., acetic acid) to precipitate the this compound. Filter the solid, wash with cold water and then a cold organic solvent (e.g., diethyl ether), and dry under vacuum.

  • Purification (Optional): If necessary, the crude this compound can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_reagents 1. Check Reagents start->check_reagents check_bromination 2. Review Bromination Step start->check_bromination check_hydrolysis 3. Review Hydrolysis Step start->check_hydrolysis check_purification 4. Evaluate Purification start->check_purification nbs_purity Is NBS white and crystalline? check_reagents->nbs_purity brom_temp Was temperature controlled (0°C to RT)? check_bromination->brom_temp hyd_base Was a strong base used? check_hydrolysis->hyd_base pur_ph Was pH carefully adjusted during workup? check_purification->pur_ph solvent_anhydrous Are solvents anhydrous? nbs_purity->solvent_anhydrous Yes solution_reagent Recrystallize NBS. Use fresh, anhydrous solvents. nbs_purity->solution_reagent No solvent_anhydrous->solution_reagent No brom_time Was reaction monitored by TLC? brom_temp->brom_time Yes solution_bromination Optimize temperature control. Monitor reaction closely. Adjust stoichiometry. brom_temp->solution_bromination No brom_stoich Was NBS stoichiometry correct (1-1.2 eq)? brom_time->brom_stoich Yes brom_time->solution_bromination No brom_stoich->solution_bromination No hyd_temp Was the mixture heated (50-100°C)? hyd_base->hyd_temp Yes solution_hydrolysis Use a stronger base. Ensure adequate heating. hyd_base->solution_hydrolysis No hyd_temp->solution_hydrolysis No solution_purification Optimize extraction pH. Consider alternative purification methods. pur_ph->solution_purification No

A logical workflow for troubleshooting low yields in the synthesis.

Reaction Pathway

Reaction_Pathway methylergometrine Methylergometrine side_products Side Products (e.g., over-bromination, bromohydrin) methylergometrine->side_products Impure NBS / H₂O Excess NBS nbs NBS, Anhydrous Solvent 0°C to RT intermediate Brominated Intermediate hydrolysis Strong Base (e.g., KOH) Heat (50-100°C) product This compound nbs->intermediate Bromination hydrolysis->product Hydrolysis

Synthesis of this compound from Methylergometrine.

References

avoiding over-bromination in the synthesis of 2-Bromolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Bromolysergic Acid, with a core focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The principal challenge is controlling the electrophilic aromatic substitution to achieve selective mono-bromination at the C2 position of the indole ring. The lysergic acid molecule contains multiple sites susceptible to bromination, and the initial introduction of a bromine atom can, under certain conditions, activate the ring for further substitution, leading to the formation of di- and tri-brominated impurities.[1] These byproducts, such as 2,12-dibromo and 2,13-dibromo-lysergic acid derivatives, are often difficult to separate from the desired product.[1]

Q2: What is the most common brominating agent for this synthesis?

N-Bromosuccinimide (NBS) is the most frequently cited reagent for the bromination of lysergic acid and its derivatives.[1][2] It serves as a convenient and effective source of electrophilic bromine for this transformation.

Q3: Why is temperature control so critical during the bromination step?

Temperature is a key parameter for controlling the selectivity of the reaction. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity, favoring the formation of multiple bromination products. Performing the reaction at low temperatures helps to manage the reactivity of the system and improve the yield of the desired 2-bromo-lysergic acid.[1]

Q4: What are the typical solvents used for this reaction?

Patent literature describes the use of various organic solvents. Dioxane has been mentioned in early syntheses.[2] More recent procedures often utilize mixtures of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[1] The choice of solvent can influence the solubility of the reactants and the reaction pathway.

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low yield of this compound with significant amounts of di- and tri-brominated impurities detected (e.g., by LC-MS or NMR). Over-bromination due to excessive reactivity. 1. Temperature Control: Ensure the reaction temperature is maintained in the optimal low-temperature range, ideally between -15°C and 10°C.[1] Use a reliable cooling bath (e.g., ice-salt, dry ice/acetone) to maintain a stable temperature throughout the addition of the brominating agent.2. Stoichiometry: Use a precise molar equivalent of NBS. Start with a 1:1 molar ratio of lysergic acid to NBS. An excess of NBS will significantly increase the likelihood of over-bromination.3. Slow Addition: Add the NBS solution dropwise or in small portions to the lysergic acid solution over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time.
Reaction is sluggish or does not go to completion, with significant starting material remaining. Insufficient reactivity or deactivation of reagents. 1. Purity of Reagents: Ensure that the lysergic acid is pure and the NBS is of high quality. Impure or decomposed NBS can be less effective. Consider recrystallizing NBS if it appears discolored (yellow or brown).2. Water Content: Minimize the water content in the reaction mixture. Use anhydrous solvents, as water can interfere with the reaction.[1]3. Temperature: While low temperatures are crucial for selectivity, a temperature that is too low may excessively slow down the reaction. If the reaction is clean but incomplete, consider slowly raising the temperature towards the higher end of the recommended range (e.g., from -15°C to 0°C or 5°C) while carefully monitoring for the formation of byproducts.
Difficulty in isolating a pure product after workup. Formation of hard-to-separate isomeric byproducts or impurities. 1. Controlled Precipitation: After quenching the reaction, use a suitable anti-solvent (e.g., heptane) to selectively precipitate the desired product, leaving more soluble impurities in the solution.[1]2. Recrystallization/Slurrying: Purify the crude product by recrystallization from an appropriate solvent system. Alternatively, slurrying the solid product in a solvent where the impurities are more soluble can be an effective purification method.[1]3. Chromatography: If impurities persist, column chromatography (either normal or reversed-phase) may be necessary for final purification.[1]

Quantitative Data on Reaction Control

While specific, direct comparative studies are limited in publicly available literature, the following table illustrates the expected impact of key reaction parameters on product distribution based on established principles of electrophilic aromatic substitution and patent-disclosed control measures. These values are representative and intended for guidance.

Parameter Condition Expected Yield of this compound Expected Formation of Over-brominated Products Rationale
Temperature -15°C to 0°CHigherLowerReduced thermal energy decreases the rate of the secondary bromination reaction, enhancing selectivity for the mono-substituted product.
25°C (Room Temp)ModerateModerateIncreased thermal energy leads to faster reaction rates but lower selectivity.
> 40°CLowerHigherHigh temperatures significantly favor the formation of thermodynamically stable, but undesired, poly-brominated species.
NBS Stoichiometry 1.0 - 1.1 eq.OptimalMinimizedA slight excess of NBS can drive the reaction to completion without substantially increasing over-bromination if other conditions are controlled.
1.5 eq.LowerSignificantA moderate excess of the brominating agent will lead to a competitive rate of di-bromination.
> 2.0 eq.Very LowHighA large excess of NBS will strongly favor the formation of multiple bromination products.
Addition Rate Slow (e.g., > 60 min)HigherLowerMaintains a low, steady concentration of the electrophile, favoring reaction at the most active site (C2) and minimizing subsequent reactions.
Fast (e.g., < 10 min)LowerHigherA high local concentration of NBS upon addition increases the probability of multiple substitutions on a single molecule.

Experimental Protocols

Protocol 1: Controlled Bromination of Lysergic Acid

This protocol is a composite based on principles outlined in patent literature for achieving selective mono-bromination.

Materials:

  • Lysergic Acid (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Suitable anti-solvent (e.g., Heptane)

  • Aqueous solution of a reducing agent for quenching (e.g., sodium bisulfite)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Lysergic Acid in a mixture of anhydrous THF and a minimal amount of anhydrous DMSO in a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cooling: Cool the reaction vessel to between -15°C and -10°C using an appropriate cooling bath.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq.) in anhydrous THF.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it to the cooled Lysergic Acid solution dropwise over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below -5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is deemed complete, quench it by slowly adding a cold aqueous solution of sodium bisulfite to destroy any unreacted NBS.

  • Workup and Isolation: Allow the mixture to warm to room temperature. The product may be isolated by adding an anti-solvent to induce precipitation. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Purification: Further purification can be achieved by recrystallization or by slurrying the crude solid in a solvent such as ethyl acetate, followed by filtration to remove more soluble impurities.[1]

Visualizations

Synthesis_Pathway LysergicAcid Lysergic Acid Product This compound (Desired Product) LysergicAcid->Product NBS, Low Temp (-15°C to 10°C) OverBrominated Di/Tri-Brominated Products (Impurities) LysergicAcid->OverBrominated Poor Control Product->OverBrominated Excess NBS / High Temp

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Analysis Shows Impure Product or Low Yield check_impurities Are over-brominated products detected? start->check_impurities check_sm Is starting material (SM) present? start->check_sm check_impurities->check_sm No control_temp Lower Reaction Temperature (Target -15°C to 0°C) check_impurities->control_temp Yes reagent_purity Verify Purity of NBS and Lysergic Acid check_sm->reagent_purity Yes control_stoich Reduce NBS Equivalents (Target 1.0-1.1 eq.) control_temp->control_stoich control_addition Slow Down NBS Addition Rate control_stoich->control_addition purify Implement Purification (Recrystallization/Slurry) control_addition->purify end_node Re-run Experiment with Optimized Conditions purify->end_node check_water Ensure Anhydrous Conditions reagent_purity->check_water adjust_temp Slightly Increase Temperature (e.g., to 0-5°C) & Monitor check_water->adjust_temp adjust_temp->end_node

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: 2-Bromolysergic Acid Diethylamide (BOL-148)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2-Bromolysergic Acid Diethylamide (2-Br-LSD, BOL-148) in aqueous buffers for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers like PBS or Tris?

Q2: I am observing precipitation when I dilute my 2-Br-LSD stock solution into my aqueous buffer. What could be the cause and how can I prevent it?

A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds. The primary cause is that the concentration of the compound in the final aqueous solution exceeds its solubility limit. Several factors can contribute to this:

  • Final Concentration: The target concentration in your aqueous buffer may be too high.

  • Organic Solvent Percentage: The final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer may be too low to maintain the solubility of 2-Br-LSD.

  • pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds like 2-Br-LSD.

  • Temperature: Temperature can affect solubility, although this is generally a less significant factor for small temperature changes around room temperature.

  • Buffer Composition: The specific components of your buffer could potentially interact with the compound, although this is less common.

To prevent precipitation, consider the troubleshooting steps outlined in the guide below.

Q3: What is a typical working concentration for 2-Br-LSD in in-vitro experiments?

A3: The optimal concentration will be assay-dependent. However, published research has successfully used 2-Br-LSD at a concentration of 10 µM in cell-based assays.[2] In this instance, the final solution contained 0.2% DMSO, indicating that the compound was first dissolved in DMSO and then diluted.[2]

Q4: Can I prepare a stock solution of 2-Br-LSD in water or a buffer directly?

A4: Directly dissolving 2-Br-LSD in water or an aqueous buffer is generally not recommended due to its low aqueous solubility. Attempting to do so may result in an incomplete dissolution and an inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent.

Troubleshooting Guide: Dissolving this compound

This guide provides a step-by-step approach to address common solubility issues with 2-Br-LSD in aqueous buffers.

Problem: Precipitate forms immediately upon dilution of the organic stock solution into the aqueous buffer.

Workflow for Troubleshooting Immediate Precipitation

start Precipitation Observed check_final_conc Is the final concentration of 2-Br-LSD as low as possible for your experiment? start->check_final_conc lower_conc Lower the final concentration and re-test. check_final_conc->lower_conc No check_dmso_perc Is the final percentage of organic solvent (e.g., DMSO) below 0.5%? check_final_conc->check_dmso_perc Yes lower_conc->check_dmso_perc increase_dmso Increase the final DMSO concentration (typically up to 0.5% is well-tolerated by most cells). check_dmso_perc->increase_dmso Yes check_ph Have you tried buffers with different pH values? check_dmso_perc->check_ph No increase_dmso->check_ph vary_ph Test solubility in buffers with a range of pH values (e.g., acidic, neutral, and alkaline). check_ph->vary_ph No sonicate Have you tried sonication or gentle warming? check_ph->sonicate Yes vary_ph->sonicate apply_energy Briefly sonicate the solution or warm it gently (e.g., to 37°C). sonicate->apply_energy No salt_form Consider using a salt form of 2-Br-LSD if available. sonicate->salt_form Yes apply_energy->salt_form contact_supplier Contact the supplier for advice on using a salt form. salt_form->contact_supplier

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Problem: The solution is initially clear but a precipitate forms over time.

This may indicate that the compound is degrading or that the solution is supersaturated and slowly reaching equilibrium.

  • Solution Stability: Prepare fresh solutions for each experiment. Ergot alkaloids can be sensitive to light and temperature.[3]

  • Storage: If you must store the solution, keep it protected from light and at a low temperature (e.g., 4°C for short-term, or frozen for longer-term, being mindful of freeze-thaw cycles).

  • pH Stability: The stability of the compound may be pH-dependent. If you observe degradation, you may need to adjust the pH of your buffer.

Quantitative Data Summary

While comprehensive solubility data in various aqueous buffers is not available, the following table summarizes known solubility information and a reported experimental concentration.

Solvent/BufferSolubility/ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥10 mg/mLA common solvent for creating stock solutions.
Ethanol≥10 mg/mLAn alternative organic solvent for stock solutions.
WaterInsolubleDirect dissolution in water is not recommended.
Cell Culture Medium (with final 0.2% DMSO)10 µMA reported working concentration in a cell-based assay.[2]

Experimental Protocols

Recommended Protocol for Preparing a 2-Br-LSD Solution in Aqueous Buffer

This protocol is based on standard laboratory practices for compounds with low aqueous solubility.

Materials:

  • This compound Diethylamide (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl), sterile and at the desired pH and temperature.

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of 2-Br-LSD solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect to ensure no solid particles remain. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of DMSO added to your final experimental solution, you can make an intermediate dilution of your primary stock solution in your aqueous buffer.

    • Example: To get a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 in your aqueous buffer. Vortex immediately after adding the stock to the buffer.

  • Prepare the Final Working Solution:

    • Add the required volume of the stock solution (or intermediate dilution) to your final volume of aqueous buffer to achieve the desired working concentration.

    • Crucially, add the stock solution to the buffer while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to avoid solvent effects in your experiment.

Experimental Workflow for Solution Preparation

start Start with solid 2-Br-LSD dissolve_dmso Dissolve in DMSO to create a concentrated stock solution (e.g., 10 mM). start->dissolve_dmso intermediate_dilution Optional: Prepare an intermediate dilution in aqueous buffer. dissolve_dmso->intermediate_dilution final_dilution Prepare the final working solution by diluting the stock into the aqueous buffer while vortexing. dissolve_dmso->final_dilution Direct to final dilution intermediate_dilution->final_dilution end Solution is ready for the experiment. final_dilution->end

Caption: Workflow for preparing an aqueous solution of 2-Br-LSD.

Signaling Pathway

This compound Diethylamide is a partial agonist at the serotonin 5-HT2A receptor. The canonical signaling pathway for this G-protein coupled receptor (GPCR) involves the activation of the Gq alpha subunit.

cluster_cell Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves compound 2-Br-LSD compound->receptor binds to ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Effects ca_release->downstream pkc->downstream

Caption: The canonical 5-HT2A receptor signaling pathway activated by 2-Br-LSD.

References

controlling stereochemistry in 2-Bromolysergic Acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of 2-Bromolysergic Acid, with a specific focus on controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the critical stereocenters in this compound?

Lysergic acid and its derivatives, including this compound, are chiral compounds with two key stereocenters at the C-5 and C-8 positions. The desired stereoisomer for pharmacological activity is typically the (6aR, 9R) configuration.[1][2] Epimerization, the unwanted inversion of a stereocenter, can occur, particularly at the C-8 position, leading to the formation of iso-lysergic acid derivatives.[3]

Q2: What are the common methods for introducing the bromine atom at the C-2 position?

The most common method for the synthesis of this compound derivatives is the electrophilic bromination of a lysergic acid precursor. Reagents such as N-bromosuccinimide (NBS) are frequently used.[4] The reaction is typically carried out in a suitable organic solvent. Careful control of reaction conditions is crucial to achieve selective bromination at the desired C-2 position of the indole ring and to minimize the formation of di- and tri-brominated byproducts.[5]

Q3: What are the potential stereoisomeric impurities in the synthesis of this compound?

During the synthesis, several stereoisomeric impurities can be formed. The most common is the C-8 epimer, iso-2-Bromolysergic Acid. Additionally, if the synthesis starts from a racemic or diastereomeric mixture of lysergic acid, other stereoisomers can be present. It is crucial to start with stereochemically pure lysergic acid to obtain the desired (6aR, 9R)-2-Bromolysergic Acid.[1]

Q4: How can I monitor the stereochemical purity of my this compound sample?

Several analytical techniques can be employed to assess the stereochemical purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying stereoisomers. A variety of chiral stationary phases (CSPs) are available, and the choice depends on the specific derivative being analyzed.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between diastereomers, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants.[1][3][10][11][12] For enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric environments that are distinguishable by NMR.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity - Formation of iso-2-Bromolysergic Acid

Symptoms:

  • Chiral HPLC analysis shows a significant peak corresponding to the iso-form.

  • 1H NMR spectrum shows a mixture of diastereomers, often with distinct signals for the H-8 proton.

Possible Causes & Solutions:

CauseRecommended Solution
Epimerization at C-8 during bromination The C-8 proton is susceptible to epimerization under basic or harsh acidic conditions, and at elevated temperatures.[3] Maintain a neutral or slightly acidic pH during the reaction and work-up. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Epimerization during work-up and purification Avoid prolonged exposure to basic or strongly acidic conditions during extraction and purification. Use of buffered aqueous solutions can help maintain a stable pH. For chromatography, consider using a neutral mobile phase.
Starting material contains iso-lysergic acid Ensure the stereochemical purity of the starting lysergic acid derivative using chiral HPLC or polarimetry before proceeding with the bromination step.
Problem 2: Formation of Over-brominated Byproducts

Symptoms:

  • Mass spectrometry analysis indicates the presence of di- and tri-brominated species.

  • TLC or HPLC analysis shows multiple product spots/peaks with higher molecular weights.

Possible Causes & Solutions:

CauseRecommended Solution
Excess of brominating agent Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use of 1.0 to 1.1 equivalents is often sufficient. Perform small-scale trials to optimize the exact amount.
Reaction temperature is too high Higher temperatures can lead to increased reactivity and over-bromination. Conduct the reaction at a controlled, lower temperature.
Prolonged reaction time Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Problem 3: Difficulty in Separating Stereoisomers

Symptoms:

  • Co-elution of desired product and stereoisomeric impurities during column chromatography.

  • Difficulty in obtaining a diastereomerically pure product through recrystallization.

Possible Causes & Solutions:

CauseRecommended Solution
Similar polarity of diastereomers Standard silica gel chromatography may not be sufficient. Chiral HPLC is the most effective method for separating stereoisomers.[7][8] For preparative separation, consider using a larger scale chiral column.
Formation of a racemic mixture If the synthesis results in a racemic mixture, chiral resolution is necessary. This can be achieved by forming diastereomeric salts with a chiral resolving agent followed by separation via crystallization.[13]
Ineffective crystallization Experiment with different solvent systems for recrystallization. Sometimes a mixture of solvents can improve the separation of diastereomers. Seeding the solution with a pure crystal of the desired stereoisomer can also be effective.

Experimental Protocols

Illustrative Protocol for Controlled Bromination of Lysergic Acid:

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and substrate derivatives.

  • Dissolution: Dissolve lysergic acid in a suitable anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to a low temperature (e.g., -10 to 0 °C) using an ice-salt or dry ice-acetone bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (1.0-1.1 equivalents) in the same solvent to the cooled lysergic acid solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume any unreacted bromine.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or, for higher purity, by preparative chiral HPLC.

Visualizations

Synthesis_Workflow Lysergic_Acid Lysergic Acid (Stereochemically Pure) Bromination Controlled Bromination (e.g., NBS, low temp) Lysergic_Acid->Bromination Crude_Product Crude this compound (Mixture of Stereoisomers & Byproducts) Bromination->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure (6aR, 9R)-2-Bromolysergic Acid Purification->Pure_Product Analysis Stereochemical Analysis (Chiral HPLC, NMR) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Unsatisfactory Stereochemical Outcome Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, pH, Stoichiometry) Start->Check_Conditions Check_Purification Evaluate Purification Method Start->Check_Purification Impure_Start Impure Starting Material Check_Purity->Impure_Start Harsh_Conditions Harsh Reaction/Work-up Conditions Check_Conditions->Harsh_Conditions Ineffective_Purification Ineffective Purification Check_Purification->Ineffective_Purification Solution1 Use Stereochemically Pure Starting Material Impure_Start->Solution1 Solution2 Optimize Conditions: - Lower Temperature - Control pH - Adjust Stoichiometry Harsh_Conditions->Solution2 Solution3 Employ Chiral HPLC or Diastereomeric Salt Resolution Ineffective_Purification->Solution3

Caption: Troubleshooting logic for stereochemical control.

References

improving the efficiency of the final amidation step in 2-Bromolysergic Acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to improve the efficiency of the final amidation step in the synthesis of 2-Bromolysergic Acid derivatives, such as this compound Diethylamide (2-Br-LSD).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the final amidation step of this compound?

The most frequently reported issues include incomplete reactions, low yields, and the formation of impurities. Key impurities are often di- and tri-brominated lysergic acid species and isomers such as iso-2-Br-LSD.[1] Careful control of reaction conditions and stoichiometry is crucial to minimize these problems.

Q2: Which coupling reagents are suitable for the amidation of this compound?

A variety of coupling reagents can be employed, ranging from classical methods to modern peptide coupling agents. Common choices include:

  • Mixed Anhydrides: Formation of a mixed anhydride with reagents like trifluoroacetic anhydride or sulfur trioxide-dimethylformamide (SO3-DMF) complex is a well-documented method for activating the carboxylic acid.[2][3][4]

  • Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization, are effective.[5][6]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient, especially for sterically hindered substrates.[5]

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid reaction times.[5][6]

Q3: How can I monitor the progress of the amidation reaction?

In-process monitoring is essential for determining the reaction endpoint and preventing the formation of byproducts. The two primary methods are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (this compound) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of the consumption of reactants and the formation of the desired amide and any impurities.[1] A common detection wavelength for these compounds is around 230 nm.[1]

Q4: What is the recommended temperature for the amidation reaction?

The optimal temperature can vary depending on the specific reagents and solvents used. However, a general temperature range is between -20°C and 35°C.[1] For many procedures, conducting the reaction at cooler temperatures, such as 0°C to 5°C, can help to control side reactions and improve selectivity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective activation of the carboxylic acid.2. Steric hindrance from the 2-bromo substituent and the bicyclic ring system.3. Poor quality of starting materials or reagents.4. Sub-optimal reaction temperature.1. Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).2. Increase the molar excess of the amine (e.g., diethylamine) to drive the reaction forward.[1][2]3. Ensure all reagents are anhydrous, as moisture can quench the activated acid.4. Optimize the reaction temperature; a moderate increase may improve kinetics, but be cautious of increased side reactions.
Incomplete Reaction (Starting material remains) 1. Insufficient equivalents of the amine.2. Short reaction time.3. Deactivation of the coupling reagent.1. Add additional equivalents of the amine and continue to monitor the reaction by HPLC or TLC.[1]2. Extend the reaction time.[1]3. Add a fresh portion of the coupling reagent.
Formation of Multiple Impurities 1. Over-bromination of the indole ring system (di- and tri-brominated species).2. Isomerization at C8 to form the iso-lysergamide derivative.3. Side reactions related to the coupling reagent.1. This is more likely an issue from the preceding bromination step. Ensure precise control of the brominating agent stoichiometry and reaction conditions.2. Avoid harsh basic or acidic conditions during workup and purification. Isomerization can sometimes be reversed under specific basic conditions.3. Choose a coupling reagent known for cleaner reactions (e.g., phosphonium salts over some uronium salts to avoid guanidinylation side products).
Difficulty in Product Purification 1. Similar polarity of the product and impurities.2. Oily or non-crystalline product.1. Utilize column chromatography with a carefully selected solvent system.[1]2. Attempt to form a salt of the final product (e.g., tartrate), which may have better crystallization properties.[3]3. Perform a thorough aqueous workup to remove water-soluble impurities.[1]4. Consider trituration or recrystallization from an appropriate solvent system.[1]

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3
Coupling Reagent SO3-DMFTrifluoroacetic AnhydridePyBOP
Amine DiethylamineDiethylamineDiethylamine
Solvent Dimethylformamide (DMF)AcetonitrileDichloromethane (DCM)
Temperature 0°C to Room Temp~15°C to Room Temp0°C to Room Temp
Molar Ratio (Acid:Amine) 1 : 51 : 51 : 2-3
Reaction Time 10-30 minutes~2 hours1-3 hours
Typical Yield Good to ExcellentGoodHigh

Note: The data presented are compiled from various literature sources and patents and should be considered as starting points for optimization.[2][3][6]

Experimental Protocols

Protocol 1: Amidation using SO3-DMF Complex
  • Prepare a solution of lithium lysergate by dissolving this compound and one equivalent of lithium hydroxide hydrate in methanol, followed by evaporation of the solvent under reduced pressure.

  • Dissolve the resulting lithium 2-bromolysergate in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • With vigorous stirring, rapidly add a solution of sulfur trioxide-dimethylformamide complex (SO3-DMF) (approximately 2 molar equivalents).

  • Continue stirring in the cold for 10 minutes.

  • Add the desired amine (e.g., diethylamine, ~5 molar equivalents).

  • After a few minutes, quench the reaction by adding a large volume of water.

  • Extract the product with a suitable organic solvent (e.g., ethylene dichloride).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or by crystallization of a suitable salt.

Protocol 2: Amidation via Mixed Anhydride with Trifluoroacetic Anhydride
  • Suspend dry this compound in anhydrous acetonitrile at approximately 15°C.

  • Add a solution of trifluoroacetic anhydride (~2 equivalents) in acetonitrile, maintaining the temperature around 15°C. This will form a solution of the mixed anhydride.

  • In a separate flask, prepare a solution of the amine (e.g., diethylamine, ~5 equivalents) in acetonitrile.

  • Add the mixed anhydride solution to the amine solution.

  • Allow the reaction mixture to stand at room temperature in the dark for approximately 2 hours.

  • Evaporate the acetonitrile under reduced pressure.

  • Perform an aqueous workup, for example, by partitioning the residue between chloroform and water.

  • Separate the organic layer, dry, and evaporate the solvent.

  • Purify the resulting crude amide, often containing the iso-lysergamide, by column chromatography.[3]

Visualizations

experimental_workflow General Amidation Workflow for this compound cluster_prep Preparation cluster_activation Carboxylic Acid Activation cluster_amidation Amidation cluster_workup Workup & Purification start This compound solvent Dissolve in Anhydrous Solvent (e.g., DMF, THF, Acetonitrile) start->solvent cool Cool to 0°C solvent->cool reagent Add Coupling Reagent (e.g., SO3-DMF, PyBOP) cool->reagent stir_activation Stir for 10-20 min reagent->stir_activation amine Add Amine (e.g., Diethylamine) stir_activation->amine stir_reaction Stir for 1-24 hours amine->stir_reaction monitor Monitor by HPLC/TLC stir_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/Crystallization) dry->purify product Final Product purify->product

Caption: General experimental workflow for the amidation of this compound.

troubleshooting_guide Troubleshooting Low Yield in Amidation cluster_incomplete Incomplete Reaction cluster_degradation Degradation/Side Products start Low Product Yield Observed check_sm Check for unreacted starting material (HPLC/TLC) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm add_amine Increase Amine Equivalents sm_present->add_amine extend_time Extend Reaction Time sm_present->extend_time add_reagent Add More Coupling Reagent sm_present->add_reagent check_temp Lower Reaction Temperature no_sm->check_temp change_reagent Use Milder Coupling Reagent no_sm->change_reagent check_purity Verify Reagent Purity no_sm->check_purity end Re-run Optimized Reaction add_amine->end extend_time->end add_reagent->end check_temp->end change_reagent->end check_purity->end

Caption: Logical workflow for troubleshooting low yields in the amidation step.

References

Technical Support Center: Overcoming Receptor Desensitization in Chronic 2-Bromolysergic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 5-HT2A receptor desensitization in chronic studies involving 2-Bromolysergic acid diethylamide (2-Br-LSD).

Frequently Asked Questions (FAQs)

Q1: What is 5-HT2A receptor desensitization and why is it a concern in chronic studies?

A1: 5-HT2A receptor desensitization is a process where the receptor's response to a constant stimulus decreases over time. In chronic studies, continuous exposure to an agonist can lead to a reduction in receptor signaling, potentially diminishing the therapeutic effect of the compound being studied. This occurs through mechanisms like receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization (removal from the cell surface) or downregulation (reduction in total receptor protein).[1][2][3]

Q2: Does 2-Br-LSD cause significant 5-HT2A receptor desensitization?

A2: Current research indicates that 2-Br-LSD, a non-hallucinogenic analog of LSD, has a reduced potential to induce 5-HT2A receptor desensitization.[4][5] Studies have shown that 2-Br-LSD produces weak β-arrestin recruitment and internalization of the 5-HT2A receptor in vitro.[4] Furthermore, it does not appear to induce tolerance in vivo after repeated administration, suggesting a lower propensity for causing desensitization compared to classic psychedelic agonists.[4]

Q3: What makes 2-Br-LSD less likely to cause desensitization compared to other 5-HT2A agonists like LSD?

A3: The reduced desensitization profile of 2-Br-LSD is attributed to its "biased agonism." It shows weaker partial agonism at the 5-HT2A receptor compared to LSD (Emax = 60% vs. 92%, respectively) and, crucially, demonstrates weak recruitment of β-arrestin2.[5] The β-arrestin pathway is a key driver of receptor internalization and desensitization.[2][3] By minimally engaging this pathway, 2-Br-LSD maintains receptor responsiveness over time.

Q4: Can I still encounter desensitization in my 2-Br-LSD experiments?

A4: While 2-Br-LSD has a lower intrinsic capacity to induce desensitization, it is not impossible to observe some level of reduced receptor function, especially under conditions of high, continuous exposure. Cellular context and the specific experimental system can also influence receptor regulation.[6] Therefore, it is crucial to monitor for signs of desensitization.

Q5: What are the primary molecular events that lead to 5-HT2A receptor desensitization?

A5: The process is initiated by agonist binding, which activates the receptor. This leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs).[1][3][7] Phosphorylated receptors are then recognized by β-arrestin proteins, which bind to the receptor, sterically hindering its interaction with G proteins and initiating the process of internalization via clathrin-coated pits.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Diminished or absent cellular response (e.g., calcium flux, IP3 accumulation) to 2-Br-LSD after chronic exposure. Receptor Desensitization/Internalization: Despite its lower propensity, high concentrations or prolonged exposure may have induced some level of receptor internalization.1. Quantify Receptor Internalization: Perform a cell surface biotinylation assay to measure the amount of 5-HT2A receptor on the plasma membrane compared to untreated controls. 2. Assess β-arrestin Recruitment: Use a BRET assay to confirm if your experimental conditions are leading to significant β-arrestin2 recruitment. 3. Introduce Washout Periods: If possible in your experimental design, include drug-free periods to allow for receptor resensitization. 4. Consider GRK Inhibitors: As an experimental tool, co-treatment with a GRK2 inhibitor (e.g., paroxetine) can help determine if GRK-mediated phosphorylation is responsible for the observed desensitization.[8][9]
High variability in radioligand binding assay results (Bmax and Kd values) between acute and chronic treatment groups. Assay Conditions: Suboptimal assay conditions can lead to inaccurate measurements. Issues could include insufficient incubation time for equilibrium, high non-specific binding, or radioligand depletion.[10][11][12]1. Optimize Incubation Time: Ensure that the incubation time is sufficient for the radioligand to reach equilibrium, especially for ligands with slow kinetics. 2. Reduce Non-specific Binding: Use an appropriate concentration of a competing non-radioactive ligand to define non-specific binding. Ensure that the amount of receptor protein used is not excessively high.[11] 3. Check for Radioligand Depletion: Ensure that the amount of bound radioactivity is less than 10% of the total added radioligand to avoid compromising the accuracy of Kd and Ki measurements. 4. Maintain Low Temperature Post-incubation: Keep samples at 0-4°C after stopping the binding reaction to prevent dissociation of the radioligand.[11]
Inconsistent or low signal in β-arrestin recruitment (BRET) assay. Suboptimal Assay Setup: This could be due to issues with plasmid transfection, cell density, or the BRET reagents themselves.1. Optimize Transfection: Ensure efficient co-transfection of the receptor-donor and arrestin-acceptor plasmids. 2. Titrate Reagents: Optimize the concentration of the luciferase substrate. 3. Use Mutant β-arrestin: For class A GPCRs like the 5-HT2A receptor, using a β-arrestin mutant deficient in clathrin-coated vesicle interaction (e.g., β-arr2 R393E, R395E) can prevent its rapid dissociation from the receptor, leading to an increased and more stable BRET signal.[13]

Data Presentation

Table 1: Comparative in vitro pharmacology at the 5-HT2A Receptor

Compoundβ-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, % of 5-HT)Calcium Flux (EC50, nM)Calcium Flux (Emax, % of 5-HT)
2-Br-LSD 0.14310.5976
LSD 0.75791.4595
5-HT 3.91000.69100
Lisuride 5.952680.974

Data synthesized from SB Drug Discovery report.[14]

Table 2: 5-HT2A Receptor Internalization

CompoundPotency of InternalizationEfficacy of Internalization
2-Br-LSD Did not elicit internalizationN/A
LSD More potent than 5-HTHigh
5-HT BaselineHigh
Lisuride Did not elicit internalizationN/A

Data synthesized from SB Drug Discovery report.[14]

Experimental Protocols

Quantification of 5-HT2A Receptor Internalization (Cell Surface Biotinylation Assay)

Objective: To quantify the amount of 5-HT2A receptor present on the cell surface following chronic agonist exposure.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 expressing 5-HT2A receptors) and treat with 2-Br-LSD or control vehicle for the desired chronic duration.

  • Biotinylation:

    • Place cells on ice and wash twice with ice-cold PBS.

    • Incubate cells with a solution of Sulfo-NHS-SS-biotin (a membrane-impermeable biotinylation reagent) in PBS for 30 minutes on ice with gentle rocking.[15][16]

  • Quenching: Stop the reaction by washing the cells three times with a quenching solution (e.g., 100 mM glycine in PBS) to neutralize any unreacted biotin.[15]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Isolation of Biotinylated Proteins:

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Incubate the supernatant with NeutrAvidin-conjugated beads for 2-3 hours at 4°C to capture the biotinylated (cell surface) proteins.[17]

  • Western Blot Analysis:

    • Wash the beads to remove non-biotinylated proteins.

    • Elute the captured proteins from the beads.

    • Analyze the eluate (cell surface fraction) and a sample of the total cell lysate (input) by Western blotting using a specific antibody against the 5-HT2A receptor.

    • Quantify the band intensities to determine the ratio of surface to total receptor.

Measurement of β-Arrestin2 Recruitment (BRET Assay)

Objective: To measure the recruitment of β-arrestin2 to the 5-HT2A receptor upon agonist stimulation.

Methodology:

  • Plasmid Co-transfection: Co-transfect mammalian cells (e.g., HEK293) with two plasmids: one encoding the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and another encoding β-arrestin2 fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus or yPET).[8][18]

  • Cell Plating: Plate the transfected cells in a white, 96-well microplate.

  • Assay Procedure:

    • 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.

    • Add the luciferase substrate (e.g., coelenterazine h) to the wells.

    • Immediately measure the baseline luminescence at the donor and acceptor emission wavelengths using a microplate reader equipped for BRET measurements.

    • Add 2-Br-LSD or other agonists at various concentrations.

    • Measure the luminescence again, either kinetically over time or at a fixed endpoint (e.g., 30 minutes).[8]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates GRK GRK 5HT2A_R->GRK Phosphorylation PLC PLC Gq->PLC Activates Signaling Cellular Response (e.g., Calcium Release) PLC->Signaling b_Arrestin β-Arrestin GRK->b_Arrestin Recruitment b_Arrestin->5HT2A_R Binds & Uncouples Clathrin_Pit Clathrin-coated Pit b_Arrestin->Clathrin_Pit Targets for Internalization Endosome Endosome Clathrin_Pit->Endosome 2BrLSD 2-Br-LSD 2BrLSD->5HT2A_R Partial Agonist LSD LSD LSD->5HT2A_R Strong Agonist

Caption: Agonist-induced 5-HT2A receptor signaling and desensitization pathway.

G cluster_exp Experimental Workflow: Quantifying Desensitization cluster_path1 Internalization Pathway cluster_path2 Desensitization Pathway Start Chronic Agonist Treatment (e.g., 2-Br-LSD) Assay_Choice Select Assay Start->Assay_Choice Biotinylation Cell Surface Biotinylation Assay_Choice->Biotinylation Measure Internalization BRET BRET Assay (Receptor-Rluc8 + β-arrestin-YFP) Assay_Choice->BRET Measure β-arrestin Recruitment Isolation Isolate Biotinylated Proteins (NeutrAvidin Beads) Biotinylation->Isolation WB Western Blot for 5-HT2A Isolation->WB Quantify_Internalization Quantify Surface vs. Total Receptor WB->Quantify_Internalization Measure_BRET Measure Luminescence BRET->Measure_BRET Analyze_BRET Calculate BRET Ratio (EC50, Emax) Measure_BRET->Analyze_BRET Quantify_Desensitization Quantify β-arrestin Recruitment Analyze_BRET->Quantify_Desensitization

Caption: Workflow for quantifying 5-HT2A receptor desensitization and internalization.

G Issue Observed Issue: Diminished Cellular Response to Chronic 2-Br-LSD Cause Potential Cause: Receptor Desensitization? Issue->Cause Step1 Step 1: Quantify Receptor on Cell Surface (Biotinylation Assay) Cause->Step1 Result1 Is Surface Receptor Level Reduced? Step1->Result1 Step2 Step 2: Measure β-arrestin Recruitment (BRET Assay) Result1->Step2 Yes Conclusion_Other Conclusion: Response issue is likely downstream of receptor Result1->Conclusion_Other No Result2 Is β-arrestin Recruitment Elevated? Step2->Result2 Conclusion_Desensitization Conclusion: Desensitization is Occurring Result2->Conclusion_Desensitization Yes Result2->Conclusion_Other No Action Action: - Introduce washout periods - Use GRK inhibitor - Optimize drug concentration Conclusion_Desensitization->Action

Caption: Troubleshooting logic for diminished cellular response in chronic studies.

References

managing off-target effects in 2-Bromolysergic Acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromolysergic Acid (2-Br-LSD), also known as BOL-148.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-Br-LSD) and how does it differ from LSD?

This compound (2-Br-LSD) is a derivative of lysergic acid diethylamide (LSD).[1] It was first synthesized in 1957 by Albert Hofmann and Franz Troxler.[2] Unlike LSD, 2-Br-LSD is considered non-hallucinogenic.[1][3][4] This is thought to be due to its action as a partial agonist at the serotonin 5-HT2A receptor, with lower efficacy than LSD.[1] A key difference is that 2-Br-LSD does not show agonism at the 5-HT2B receptor, which has been linked to fibrotic cardiac valvulopathy, suggesting a better safety profile.[5][6]

Q2: What are the primary molecular targets of 2-Br-LSD?

The primary molecular target of 2-Br-LSD is the serotonin 5-HT2A receptor, where it acts as a partial agonist.[1][5] It also shows activity at other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT6, as well as potent agonism at dopamine D2 and D4 receptors.[5] It has been shown to be a potent full agonist at the 5-HT1A receptor.[7]

Q3: My experimental results are inconsistent. What are some potential sources of variability when working with 2-Br-LSD?

Inconsistent results in 2-Br-LSD experiments can arise from several factors:

  • Compound Purity and Stereoisomers: The synthesis of 2-Br-LSD can result in various impurities, including di- and tri-brominated species, as well as different stereoisomers.[8][9] The (6R,9R) stereoisomer is the pharmacologically active form, while others like iso-2-bromo-LSD have significantly lower activity.[9] It is crucial to use a highly purified, single stereoisomer of 2-Br-LSD for reproducible results.

  • Receptor Desensitization: Prolonged exposure to 2-Br-LSD could potentially lead to receptor desensitization, although some studies suggest it produces weak 5-HT2A β-arrestin recruitment and internalization, which may reduce the likelihood of tolerance compared to classic psychedelics.[5][6]

  • Off-Target Effects: 2-Br-LSD interacts with multiple serotonin and dopamine receptors, which could lead to complex downstream effects that may vary depending on the experimental system (e.g., cell line, animal model).[5][10]

Q4: I am observing unexpected cellular responses. Could these be off-target effects?

Yes, unexpected cellular responses could be due to off-target effects. While 2-Br-LSD has a more selective receptor profile than LSD, it still interacts with a range of aminergic G protein-coupled receptors (GPCRs).[5][6] For example, its potent agonism at dopamine D2 receptors could influence dopaminergic signaling pathways.[5][10] Additionally, at higher concentrations, it may interact with other targets. It has been shown to have low micromolar activity at Nav1.5 sodium channels and submicromolar activity at the organic cation transporter 2 (OCT2).[7]

Troubleshooting Guides

Issue 1: Unexpected or Lack of In Vivo Efficacy
Potential Cause Troubleshooting Step
Incorrect Stereoisomer Verify the stereoisomer of your 2-Br-LSD compound. The (6R,9R) isomer is the active form.[9] Consider obtaining a certified reference standard.
Poor Bioavailability/Metabolism Review the route of administration and vehicle used. Investigate potential metabolic pathways that could inactivate the compound in your animal model.
Off-Target Receptor Engagement Pre-treat with selective antagonists for suspected off-target receptors (e.g., dopamine D2 antagonists) to isolate the effects of 5-HT2A receptor activation.
Behavioral Assay Sensitivity Ensure the chosen behavioral assay is sensitive to the effects of partial 5-HT2A agonists. The head-twitch response (HTR), a proxy for hallucinogenic effects, is not induced by 2-Br-LSD.[1][6] Assays for antidepressant-like effects, such as the forced swim test, may be more appropriate.[11]
Issue 2: In Vitro Assay Variability
Potential Cause Troubleshooting Step
Cell Line Receptor Expression Confirm the expression levels of the target receptor (e.g., 5-HT2A) and other potential off-target receptors in your cell line using techniques like qPCR or western blotting.
Signal Transduction Pathway Bias Be aware that 2-Br-LSD exhibits biased agonism. It shows weak recruitment of β-arrestin2 compared to its G-protein signaling.[5][6] Use assays that can differentiate between G-protein-mediated and β-arrestin-mediated signaling.
Compound Degradation Assess the stability of 2-Br-LSD in your experimental media over the time course of the experiment. Protect from light and consider the use of antioxidants if necessary.
Ligand-Receptor Kinetics Consider the binding kinetics of 2-Br-LSD. Some ergoline compounds have very slow dissociation rates, which could impact wash-out steps in your protocol.[12]

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM) of 2-Br-LSD

ReceptorKi (nM)Species
5-HT2A0.48Human
5-HT2B8.56Human
5-HT2C7.14Human
5-HT617.1Human
5-HT730.0Human

Data sourced from Psychedelic Science Review.[2]

Table 2: Functional Activity of 2-Br-LSD at Key Receptors

ReceptorActivityEmax (%) vs. 5-HTPotency (EC50/IC50, nM)
5-HT2APartial Agonist~60% (vs. LSD)-
5-HT2BAntagonist--
5-HT1AFull Agonist--
Dopamine D2Agonist--
Dopamine D4Agonist--

Data synthesized from multiple sources.[1][5][7]

Experimental Protocols

Protocol 1: In Vitro β-Arrestin Recruitment Assay

This protocol is used to assess the recruitment of β-arrestin2 to the 5-HT2A receptor upon ligand binding, a key measure of biased agonism.

  • Cell Culture: Culture HEK293 cells stably co-expressing the human 5-HT2A receptor and a β-arrestin2 fusion protein (e.g., with a reporter enzyme like luciferase or a fluorescent protein).

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-Br-LSD and a reference agonist (e.g., serotonin or LSD) in a suitable assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the substrate for the reporter enzyme/protein to each well.

    • Add the diluted compounds to the wells.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the response of the reference agonist and plot concentration-response curves to determine the Emax and EC50 values.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Mice

This assay is a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic-like effects in rodents.

  • Animals: Use male C57BL/6J mice, habituated to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer 2-Br-LSD or a positive control (e.g., LSD or DOI) via intraperitoneal (i.p.) injection. A vehicle control (e.g., saline) should also be included.

  • Observation Period: Immediately after injection, place the mice individually into observation chambers.

  • Scoring: For a period of 30-60 minutes, a trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is a rapid, rotational movement of the head.

  • Data Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA). 2-Br-LSD is not expected to induce the head-twitch response.[1][6]

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Inconsistent In Vivo Results start Inconsistent In Vivo Results check_isomer Verify Compound Stereoisomer (Should be 6R,9R) start->check_isomer check_bioavailability Assess Bioavailability and Metabolism check_isomer->check_bioavailability Correct remediate_isomer Source Pure (6R,9R) Isomer check_isomer->remediate_isomer Incorrect use_antagonists Use Selective Antagonists for Off-Targets check_bioavailability->use_antagonists Adequate remediate_bioavailability Optimize Route of Administration and Vehicle check_bioavailability->remediate_bioavailability Poor check_assay Confirm Behavioral Assay Sensitivity use_antagonists->check_assay On-target effects isolated remediate_antagonists Isolate 5-HT2A-mediated Effects use_antagonists->remediate_antagonists Off-target effects suspected remediate_assay Select Appropriate Assay (e.g., Forced Swim Test) check_assay->remediate_assay Insensitive end Consistent Results remediate_isomer->end Resolved remediate_bioavailability->end Resolved remediate_antagonists->end Resolved remediate_assay->end Resolved

Caption: Troubleshooting workflow for inconsistent in vivo results.

G cluster_pathway Simplified Signaling of 2-Br-LSD at 5-HT2A Receptor two_br_lsd 2-Br-LSD ht2a 5-HT2A Receptor two_br_lsd->ht2a g_protein Gq/11 Signaling ht2a->g_protein Partial Agonism beta_arrestin β-Arrestin 2 Recruitment ht2a->beta_arrestin Weak Recruitment plasticity Neuronal Plasticity (Therapeutic Effect) g_protein->plasticity internalization Receptor Internalization (Tolerance) beta_arrestin->internalization

Caption: Biased agonism of 2-Br-LSD at the 5-HT2A receptor.

References

ensuring consistent batch-to-batch quality of synthesized 2-Bromolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the consistent batch-to-batch quality of synthesized 2-Bromolysergic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound that require monitoring to ensure batch-to-batch consistency?

A1: The primary CQAs for this compound include purity, impurity profile, and physical characteristics. Consistent batch-to-batch quality is demonstrated by conformity to pre-set specifications for these attributes. Key impurities to monitor include residual starting materials (e.g., lysergic acid), stereoisomers (e.g., iso-2-Bromolysergic Acid), and over-brominated species (e.g., di- and tri-brominated lysergic acid).

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities can arise from the starting materials, side reactions, or degradation. These include:

  • Starting Materials and Intermediates: Unreacted lysergic acid or lysergic acid diethylamide (LSD).

  • Isomers: iso-2-Br-LSD and iso-LSD.

  • Over-brominated Species: Di- and tri-brominated impurities, such as 2,12-dibromo-lysergic acid diethylamide, 2,13-dibromo-lysergic acid diethylamide, and 2,14-dibromo-lysergic acid diethylamide, can form, particularly when directly brominating LSD.[1] The toxicological properties of these impurities are not well-characterized.[1]

  • Degradation Products: Dependent on storage and handling conditions.

Q3: What are the regulatory expectations for ensuring the quality and consistency of psychedelic compounds like this compound?

A3: Regulatory bodies like the FDA emphasize the importance of robust Chemistry, Manufacturing, and Controls (CMC) for psychedelic drugs.[2][3][4][5] Key expectations include:

  • Adherence to Current Good Manufacturing Practices (cGMP).[2][3][4][5]

  • Sufficient data to ensure the proper identification, quality, purity, and strength of the drug substance.[6]

  • A thorough understanding and control of the manufacturing process to ensure batch-to-batch consistency.

  • Identification and control of impurities to acceptable levels.

Troubleshooting Guides

Issue 1: High Levels of Di- and Tri-brominated Impurities
  • Symptom: HPLC analysis reveals peaks corresponding to di- and tri-brominated species that exceed the acceptance criteria.

  • Potential Cause: The use of harsh brominating conditions, such as excessive brominating agent (e.g., N-bromosuccinimide), elevated temperatures, or prolonged reaction times, can lead to over-bromination of the indole ring.[1] These impurities have proven difficult to remove by standard purification methods like extraction, trituration, crystallization, or chromatography.[1]

  • Corrective Actions:

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the brominating agent. Conduct the reaction at a controlled, low temperature (e.g., between -30°C and 10°C).[1] Monitor the reaction progress closely to avoid extended reaction times.

    • Purification: While challenging, a combination of purification techniques may be necessary. This could involve sequential crystallizations, slurrying the solid product in a solvent where the impurities are more soluble, or specialized chromatographic methods.[1]

Issue 2: Presence of iso-2-Br-LSD Above Specification Limits
  • Symptom: The peak corresponding to iso-2-Br-LSD in the HPLC chromatogram is larger than the acceptable limit (e.g., > 0.4%).[1]

  • Potential Cause: Isomerization can occur during the synthesis or work-up, potentially promoted by basic or acidic conditions and elevated temperatures.

  • Corrective Actions:

    • Controlled Work-up: Ensure that pH and temperature are carefully controlled during extraction and isolation steps.

    • Purification: Recrystallization can be an effective method for reducing the concentration of iso-2-Br-LSD.

Issue 3: Inconsistent Yields Between Batches
  • Symptom: Significant variability in the final yield of this compound across different synthesis batches.

  • Potential Causes:

    • Inconsistent quality of starting materials (e.g., lysergic acid).

    • Variations in reaction parameters such as temperature, stirring rate, or reagent addition rate.

    • Moisture content in the reaction mixture.

  • Corrective Actions:

    • Raw Material Testing: Implement rigorous testing of incoming raw materials to ensure consistent quality.

    • Process Parameter Control: Tightly control all reaction parameters. Automated reaction systems can help maintain consistency.

    • Moisture Control: Ensure that all solvents and reagents are anhydrous, as water content can affect the reaction.[1]

Data Presentation

Table 1: Illustrative Acceptance Criteria for Pharmaceutical Grade this compound

ParameterAcceptance Criteria
Appearance White to off-white solid
Identity Conforms to the reference standard (e.g., by IR, NMR)
Purity (by HPLC) ≥ 99.0%
iso-2-Br-LSD ≤ 0.4%[1]
LSD ≤ 0.05%[1]
iso-LSD ≤ 0.5%[1]
Individual Di-bromo-LSD Species ≤ 0.15% each[1]
Total Impurities Report result
Residual Solvents Within ICH limits

Table 2: Example of Batch Analysis Results

Batch NumberPurity (HPLC Area %)iso-2-Br-LSD (Area %)Total Di-bromo Impurities (Area %)Yield (%)
BATCH-00199.50.250.1875
BATCH-00299.60.220.1578
BATCH-00398.80.550.4572

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized representation based on the controlled bromination of lysergic acid.

  • Reaction Setup: In a light-shielded reaction vessel under an inert atmosphere (e.g., nitrogen), suspend lysergic acid in an appropriate anhydrous solvent (e.g., a mixture of THF and DMSO).

  • Cooling: Cool the suspension to the desired reaction temperature (e.g., 0°C ± 10°C).[1]

  • Bromination: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide in THF) to the cooled suspension while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature for a defined period (e.g., 25-35 minutes).[1] Monitor the reaction progress by HPLC to confirm the consumption of lysergic acid and the formation of this compound.

  • Quenching and Isolation: Once the reaction is complete, quench the reaction and isolate the crude product. This may involve the addition of an anti-solvent (e.g., heptane) to precipitate the product, followed by filtration.[1]

  • Washing and Drying: Wash the isolated solid with a suitable solvent and dry under vacuum at a controlled temperature.

Protocol 2: HPLC Analysis of this compound

This protocol is based on "HPLC Method 4" described in the literature.[1]

  • System: Agilent 1100/1200 series liquid chromatograph or equivalent.

  • Column: XSelect CSH C18; 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Purified water:Acetonitrile:Trifluoroacetic acid (95:5:0.05%).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate all impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 230 nm.[1]

  • Column Temperature: Ambient or controlled.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_qc Quality Control start Lysergic Acid bromination Controlled Bromination (NBS, low temp) start->bromination monitoring In-Process HPLC Monitoring bromination->monitoring quench Quench Reaction monitoring->quench precipitation Precipitation with Anti-solvent quench->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying purification Recrystallization / Slurrying drying->purification drying_final Final Drying purification->drying_final qc_analysis Final Product Analysis (HPLC, NMR, etc.) drying_final->qc_analysis release Batch Release qc_analysis->release troubleshooting_guide start Start Troubleshooting issue High Levels of Over-brominated Impurities? start->issue cause1 Potential Causes: - Excess Brominating Agent - High Reaction Temperature - Prolonged Reaction Time issue->cause1 Yes end Proceed to Next Issue issue->end No solution1 Corrective Actions: - Optimize Stoichiometry - Lower Reaction Temperature - Monitor Reaction Time cause1->solution1

References

strategies for scaling up 2-Bromolysergic Acid production for clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up 2-Bromolysergic Acid Production

Disclaimer: The large-scale synthesis of this compound, a lysergic acid derivative, is a complex and highly regulated process. Detailed, validated protocols are proprietary and not publicly available. This guide is based on general principles of chemical process scale-up for complex heterocyclic molecules and is intended for informational purposes for research and drug development professionals in a legal and regulated environment. All operations should be conducted in compliance with local and international regulations, under the supervision of qualified personnel, and with appropriate safety measures in place.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a complex molecule like this compound?

A1: Scaling up presents several challenges that are not always apparent at the lab scale.[1][2] Key issues include:

  • Heat Transfer: Exothermic reactions, such as bromination, are easier to control in small flasks.[2] In large reactors, inefficient heat dissipation can lead to temperature gradients, side reactions, and potential runaway conditions.[3][4]

  • Mass Transfer and Mixing: Achieving homogenous mixing in a large reactor is more difficult.[1] Poor mixing can lead to localized high concentrations of reagents, resulting in impurity formation and reduced yields.

  • Reaction Kinetics: Reaction times often need to be re-optimized during scale-up as heating and cooling cycles are significantly longer in larger vessels.[1][2]

  • Material Handling: Safely handling large quantities of hazardous materials, such as brominating agents and the ergot alkaloid precursors, requires specialized equipment and stringent safety protocols.[5][6][7][8]

  • Purification: Methods like column chromatography that are feasible in the lab may be impractical or very costly at a large scale. Developing scalable crystallization or extraction procedures is crucial.[9][10][11]

Q2: How does the choice of brominating agent impact scale-up?

A2: The choice of brominating agent is critical for safety, selectivity, and scalability.

  • Molecular Bromine (Br₂): While effective, it is highly toxic, corrosive, and volatile, posing significant handling risks at a large scale.[12] Its high reactivity can also lead to over-bromination and other side products.

  • N-Bromosuccinimide (NBS): Often preferred for scale-up due to being a solid, making it easier and safer to handle than liquid bromine.[3][4][13] However, reactions with NBS can be complex, sometimes involving radical pathways, and require careful thermal safety analysis to prevent runaway side reactions, especially with certain solvents.[3][4][13]

  • In-situ Generation: Generating the brominating agent in-situ (e.g., from an oxidant and a bromide salt) can be a safer alternative as it avoids storing large quantities of the hazardous reagent.[12] This approach is well-suited for continuous flow chemistry setups.[12]

Q3: What is Process Analytical Technology (PAT) and how can it be applied to this process?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[14][15][16] For this compound production, PAT can be invaluable for:

  • Real-time Reaction Monitoring: Using in-line spectroscopic tools (like NIR or Raman) to monitor the concentration of reactants, product, and key impurities in real time.[15][17] This allows for precise determination of reaction endpoints and early detection of deviations.

  • Process Understanding: PAT helps build a deeper understanding of how Critical Process Parameters (CPPs) like temperature, pH, and mixing speed affect Critical Quality Attributes (CQAs) of the final product, such as purity and yield.[15][16]

  • Continuous Improvement: The data gathered through PAT facilitates continuous process verification and improvement, leading to a more robust and consistent manufacturing process.[18]

Q4: What are the key stability concerns for ergot alkaloids like this compound during production and storage?

A4: Ergot alkaloids are sensitive to several factors:

  • Epimerization: A primary concern is the isomerization at the C-8 position, converting the biologically active lysergic acid derivatives into their inactive isolysergic acid counterparts ('-inines').[9][11][19] This is often promoted by acidic or basic conditions and can complicate purification.[9][11][19]

  • Light and Oxidation: Many ergot alkaloids are light-sensitive and can degrade upon exposure to UV light and air. Production and storage should be carried out in light-protected containers and potentially under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Elevated temperatures can accelerate degradation and epimerization. Stability studies are essential to determine appropriate storage conditions.

Troubleshooting Guides

Issue 1: Low Yield After Scale-Up
Symptom Possible Cause Troubleshooting Action
Reaction appears incomplete despite extended reaction time. Poor Mixing/Mass Transfer: Inefficient mixing leads to parts of the reactor not reaching the optimal reaction conditions.• Increase agitator speed (if safe and mechanically possible).• Evaluate the reactor and agitator geometry for suitability.• Consider using a different solvent to improve solubility and mixing.
Insufficient Heat Transfer: The core of the reactor may not be reaching the target temperature due to the larger volume.• Profile the temperature at different points within the reactor.• Adjust the heating fluid temperature and flow rate.• Increase reaction time to compensate for slower heating.[1]
High levels of starting material recovered. Reagent Addition Issue: The scaled-up addition rate (e.g., of the brominating agent) may be too slow or too fast.• Re-evaluate the addition profile based on reaction calorimetry data.• Ensure the addition port is positioned to allow for rapid dispersion into the reaction mixture.
Significant formation of a known degradation product. Temperature Overshoot: An exothermic event may have caused localized "hot spots" in the reactor, leading to degradation.• Perform a thermal safety analysis (e.g., using RC1 calorimetry) to understand the reaction's heat profile.[3][4]• Implement a slower, controlled addition of the key reagent to manage the exotherm.[4]
Issue 2: High Impurity Profile
Symptom Possible Cause Troubleshooting Action
Presence of di-brominated or other over-reacted species. Localized High Reagent Concentration: Poor mixing causing "hot spots" of the brominating agent.• Improve agitation or consider a different reactor design.• Dilute the reagent before addition to slow down the initial reaction rate.• Reverse the order of addition if the process allows.
High levels of the C-8 epimer (iso-2-Bromolysergic Acid). Inappropriate pH or Prolonged Exposure to Heat: Epimerization is catalyzed by acid/base and heat.[19]• Carefully control the pH during the reaction and workup.• Minimize the time the product spends at elevated temperatures.• Use alkaline mobile phases for chromatographic purification to maintain stability.[19]
Formation of unexpected impurities not seen at the lab scale. Leaching from Equipment: Different materials of construction in the plant (gaskets, hoses, reactor walls) may introduce new contaminants.• Analyze impurities to identify their structure.• Review the materials compatibility of all process equipment.• Perform blank runs with just the solvent to check for leached substances.
Inconsistent impurity profile from batch to batch. Raw Material Variability: Impurities in starting materials can vary between batches or suppliers.• Implement stringent quality control testing for all incoming raw materials.[17][20][21]• Qualify and audit all raw material suppliers.[17][21]
Issue 3: Work-up and Isolation Problems
Symptom Possible Cause Troubleshooting Action
Formation of a persistent emulsion during liquid-liquid extraction. Similar Densities of Organic and Aqueous Phases: High concentration of dissolved solids can increase the density of a phase.• Add brine (saturated NaCl solution) to increase the density of the aqueous phase.• Centrifuge a sample to see if the emulsion will break.• Filter the entire mixture through a pad of celite or another filter aid.[22]
Product precipitates as an oil or goo instead of a crystalline solid. Presence of Impurities: Impurities can inhibit crystal lattice formation.• Re-purify the material using a different method (e.g., flash chromatography on a small sample) to obtain a seed crystal.• Experiment with different crystallization solvents or solvent mixtures.• Employ a slow cooling or anti-solvent addition technique.
Product is lost during aqueous washes. Product has some water solubility, especially if it exists as a salt. • Check the pH of the aqueous layers before discarding.• Back-extract the aqueous layers with fresh organic solvent.• Reduce the number of aqueous washes if possible.[22]

Data Presentation

Table 1: Illustrative Comparison of Lab vs. Pilot Scale Runs

This table contains hypothetical data for illustrative purposes.

ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Starting Material 10.0 g1.00 kgEnsure consistent quality and purity of raw materials.[21]
Solvent Volume 200 mL20.0 LSolvent purity and handling of large volumes.
Reagent Addition Time 5 min60 minMust be controlled to manage exotherm.[4]
Max. Internal Temp 25 °C35 °CSurface area to volume ratio decreases, making cooling less efficient.
Reaction Time 2 hours4 hoursSlower heating/cooling and mixing can increase required time.[1]
Yield (Isolated) 7.5 g (75%)680 g (68%)Yield losses are common on scale-up due to transfers and less ideal conditions.
Purity (HPLC) 99.1%97.5%Impurity formation often increases due to mixing and temperature issues.
Major Impurity 0.4% (Epimer)1.2% (Epimer)Longer reaction/workup times at temperature can increase epimerization.

Experimental Protocols

General Methodology: In-Process Control (IPC) via HPLC

This protocol describes a general method for monitoring the progress of the bromination reaction. Specific columns, mobile phases, and gradients must be developed and validated for the specific compounds involved.

  • Sample Preparation: Carefully withdraw a small, representative sample (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by diluting the sample into a known volume (e.g., 10 mL) of a suitable solvent mixture (e.g., acetonitrile/water) that solubilizes all components and stops the reaction.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[23][] A C18 reversed-phase column is commonly used for ergot alkaloids.[19]

  • Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium carbonate, to maintain alkaline pH and prevent epimerization) and an organic solvent (e.g., acetonitrile or methanol).[19] A gradient elution is often used to separate the starting material, product, and various impurities.

  • Analysis: Inject the prepared sample onto the HPLC. Monitor the chromatogram at a suitable wavelength (e.g., ~310 nm for the ergoline chromophore).

  • Quantification: Calculate the relative percentage of starting material, product, and impurities by peak area normalization. This data is used to determine when the reaction has reached completion and to assess the formation of impurities over time.

  • Validation: The analytical method must be validated for specificity, accuracy, precision, linearity, and robustness to ensure reliable results.[17][23]

General Methodology: Crystallization for Purification

This protocol outlines a general approach to developing a scalable crystallization process.

  • Solvent Screening: In a laboratory setting, test the solubility of the crude this compound in a variety of solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the product is sparingly soluble at low temperatures but highly soluble at higher temperatures.

  • Procedure Development:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent to achieve full dissolution.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try adding a seed crystal of pure material or gently scratching the inside of the flask.

    • Alternatively, develop an anti-solvent crystallization: dissolve the crude product in a solvent in which it is very soluble, then slowly add an "anti-solvent" in which the product is insoluble until turbidity is observed, then allow it to crystallize.

  • Scale-Up:

    • Once a robust procedure is developed, scale it to the pilot plant reactor.

    • The cooling rate must be carefully controlled using the reactor's jacket. A programmed, slow cooling ramp is often used.

    • Agitation must be sufficient to keep solids suspended but not so vigorous that it causes crystal breakage (secondary nucleation).

  • Isolation and Drying: The resulting slurry is filtered using appropriate equipment (e.g., a Nutsche filter-dryer). The collected solid "cake" is washed with a small amount of cold crystallization solvent and then dried under vacuum to remove residual solvents.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Development (Gram Scale) cluster_1 Phase 2: Process Safety & Kilo-Lab cluster_2 Phase 3: Pilot Plant Scale-Up (GMP) lab_synth Route Scouting & Optimization lab_purify Purification Dev. (Chromatography/Crystallization) lab_synth->lab_purify lab_analytics Analytical Method Development lab_purify->lab_analytics safety_eval Thermal Hazard Analysis (DSC, RC1) lab_analytics->safety_eval Transfer analytical methods kilo_synth Kilo-Lab Synthesis (Non-GMP) safety_eval->kilo_synth process_params Identify Critical Process Parameters (CPPs) kilo_synth->process_params tech_transfer Technology Transfer Package process_params->tech_transfer Define process and controls gmp_run Pilot Plant GMP Batches tech_transfer->gmp_run validation Process Validation gmp_run->validation release API Release for Clinical Trials validation->release

Caption: General workflow for scaling up API production from lab to clinical trials.

Impurity_Troubleshooting start Impurity Level > Specification? identify Identify Impurity (LC-MS, NMR) start->identify known_impurity Known Impurity? identify->known_impurity process_related Process-Related? known_impurity->process_related Yes unknown_impurity Characterize Structure & Propose Formation Path known_impurity->unknown_impurity No review_cpp Review Critical Process Parameters (CPPs) (Temp, Time, pH) process_related->review_cpp Yes raw_material Raw Material Impurity? process_related->raw_material No optimize_purification Optimize Purification Step (Recrystallization, Wash) review_cpp->optimize_purification end_pass Process OK optimize_purification->end_pass source_rm Source New Raw Material Batch or Supplier raw_material->source_rm Yes end_fail Re-develop Process Step raw_material->end_fail No add_qc_test Add New QC Test for Incoming Material source_rm->add_qc_test add_qc_test->end_pass unknown_impurity->end_fail

Caption: Decision tree for troubleshooting out-of-spec impurity results.

Signaling_Pathway cluster_reaction Hypothetical Bromination Reaction cluster_params Controlling Parameters LysergicAcid Lysergic Acid Derivative (Starting Material) Product This compound (Desired Product) LysergicAcid->Product Desired Reaction NBS N-Bromosuccinimide (NBS) (Brominating Agent) NBS->Product DiBromo Di-Bromo Impurity NBS->DiBromo Product->DiBromo Over-bromination (Side Reaction) Epimer iso-2-Bromolysergic Acid (Epimer Impurity) Product->Epimer Epimerization Temp Temperature Temp->DiBromo Increases rate Temp->Epimer Increases rate Mixing Mixing Speed Mixing->DiBromo Poor mixing increases rate pH pH pH->Epimer Non-optimal pH increases rate

Caption: Key relationships in the hypothetical synthesis of this compound.

References

Validation & Comparative

Validating the Purity of Synthesized 2-Bromolysergic Acid: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a detailed comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for validating the purity of synthesized 2-Bromolysergic Acid. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations to aid in understanding the workflows and data interpretation.

Introduction to Purity Validation of this compound

This compound is a derivative of lysergic acid and a precursor in the synthesis of various ergoline compounds. Its purity is paramount to ensure the safety and efficacy of any downstream applications. The synthesis of this compound can result in several process-related impurities, including diastereomers and over-brominated species. Therefore, robust analytical methods are required to identify and quantify these impurities.

Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), are the two most powerful and commonly employed methods for the structural elucidation and purity assessment of organic molecules.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing information about molecular weight and elemental composition.
Purity Determination Quantitative NMR (qNMR) allows for direct quantification of the analyte against a certified internal standard without the need for a reference standard of the analyte itself.Primarily a qualitative technique for impurity identification. When coupled with a chromatographic method (e.g., LC-MS), it can provide quantitative information based on calibration curves.
Strengths - Non-destructive. - Provides unambiguous structural information. - qNMR is a primary ratio method, offering high accuracy and precision for purity assessment. - Can identify and quantify unknown impurities if their structure can be elucidated.- High sensitivity, capable of detecting trace-level impurities. - Provides accurate molecular weight information. - Fragmentation patterns can help in identifying unknown impurities.
Limitations - Relatively low sensitivity compared to MS. - Can be complex to interpret for large molecules or complex mixtures. - Requires a relatively pure sample for straightforward analysis.- Destructive technique. - Isomers with the same mass cannot be distinguished by MS alone. - Quantification relies on the availability of reference standards for impurities.
Typical Impurities Detected Diastereomers, regioisomers, residual solvents, and other structurally related impurities.Over-brominated species (di- and tri-bromolysergic acid), degradation products, and other process-related impurities.

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy for Purity Assessment

Objective: To determine the absolute purity of a synthesized batch of this compound using qNMR with an internal standard.

Materials:

  • Synthesized this compound

  • Certified internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • NMR tubes (5 mm)

  • Analytical balance

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize include:

      • Pulse Angle: A 90° pulse is typically used.

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

      • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision).

      • Acquisition Time (at): A longer acquisition time provides better resolution.

  • Data Processing and Analysis:

    • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening factor).

    • Perform phase and baseline correction.

    • Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Objective: To identify and quantify potential impurities in synthesized this compound.

Materials:

  • Synthesized this compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Reference standards for known impurities (if available)

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to appropriate concentrations for analysis.

  • LC-MS/MS Method:

    • LC Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Analysis:

      • Full Scan: To identify the molecular ions of the main component and any impurities.

      • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation of impurities. Multiple Reaction Monitoring (MRM) can be used for quantification of known impurities if reference standards are available.

  • Data Analysis:

    • Analyze the full scan data to identify the m/z values of potential impurities.

    • Compare the fragmentation patterns from the product ion scans with known fragmentation pathways of ergot alkaloids and related structures to tentatively identify unknown impurities.

    • If reference standards are available, create calibration curves to quantify the identified impurities.

Data Presentation

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: Experimental values should be determined and compared with these predictions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-HAromatic region (singlet)~110-120
Aromatic CHs6.5 - 8.0110 - 140
N-CH3~2.5~35
Other Aliphatic CHs2.0 - 4.020 - 70
COOH>10 (broad singlet)>170
Expected Mass Spectrometry Data for this compound
IonExpected m/zNotes
[M+H]⁺348.06/350.06Molecular ion peak showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
[M-H₂O+H]⁺330.05/332.05Loss of water from the molecular ion.
[M-COOH+H]⁺303.10/305.10Loss of the carboxylic acid group.
Further FragmentsVariousFragmentation of the ergoline ring system.

Visualization of Experimental Workflows

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_nmr NMR Analysis cluster_ms MS Analysis Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Initial_TLC_HPLC Initial TLC/HPLC Analysis Crude_Product->Initial_TLC_HPLC qNMR_Sample_Prep qNMR Sample Preparation Initial_TLC_HPLC->qNMR_Sample_Prep LCMS_Sample_Prep LC-MS Sample Preparation Initial_TLC_HPLC->LCMS_Sample_Prep qNMR_Acquisition ¹H NMR Data Acquisition qNMR_Sample_Prep->qNMR_Acquisition qNMR_Processing Data Processing & Integration qNMR_Acquisition->qNMR_Processing Purity_Calculation Purity Calculation qNMR_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report LCMS_Analysis LC-MS/MS Analysis LCMS_Sample_Prep->LCMS_Analysis Impurity_Identification Impurity Identification LCMS_Analysis->Impurity_Identification Impurity_Quantification Impurity Quantification Impurity_Identification->Impurity_Quantification Impurity_Quantification->Final_Report

Caption: Workflow for purity validation of this compound.

Data_Interpretation_Logic cluster_data Analytical Data cluster_interpretation Interpretation cluster_results Results NMR_Data NMR Spectrum Chemical_Shifts Chemical Shifts & Coupling NMR_Data->Chemical_Shifts Integration Signal Integration NMR_Data->Integration MS_Data Mass Spectrum Molecular_Ion Molecular Ion & Isotopes MS_Data->Molecular_Ion Fragmentation Fragmentation Pattern MS_Data->Fragmentation Structure_Confirmation Structure Confirmation Chemical_Shifts->Structure_Confirmation Purity_Value Quantitative Purity Integration->Purity_Value Impurity_Profile Impurity Profile Molecular_Ion->Impurity_Profile Fragmentation->Impurity_Profile

Caption: Logical flow for interpreting NMR and MS data.

Alternative Purity Validation Methods

While NMR and MS are the primary methods, other techniques can be used for orthogonal validation:

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): A robust and widely used technique for the quantification of known impurities against reference standards. Ergot alkaloids are often fluorescent, making HPLC-FLD a particularly sensitive method.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the sample, which can be compared to the theoretical values for the pure compound.

  • Titration: A classical chemical method that can be used to determine the purity of an acidic compound like this compound.

Conclusion

The validation of the purity of synthesized this compound requires a multi-faceted analytical approach. While qNMR stands out for its ability to provide a direct and highly accurate measure of absolute purity, LC-MS/MS is indispensable for its high sensitivity in detecting and identifying trace-level impurities. For comprehensive and reliable purity assessment, a combination of these techniques is recommended. The choice of method will ultimately depend on the specific requirements of the research, the nature of the expected impurities, and the available instrumentation. This guide provides the foundational knowledge for researchers to select and implement the most appropriate analytical strategies for their needs.

Comparative Analysis of 2-Bromolysergic Acid and LSD on 5-HT2A Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 2-Bromolysergic Acid (2-Br-LSD) and Lysergic Acid Diethylamide (LSD) concerning their binding to the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document summarizes quantitative binding data, outlines experimental methodologies for receptor binding assays, and illustrates the primary signaling pathway associated with 5-HT2A receptor activation.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and potency (EC50) of LSD and 2-Br-LSD at the human 5-HT2A receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorParameterValue (nM)
Lysergic Acid Diethylamide (LSD)Human 5-HT2AKi1.11 - 2.9[1]
This compound (2-Br-LSD)Human 5-HT2AEC500.81

Comparative Analysis

LSD is a well-known potent partial agonist at the 5-HT2A receptor.[2] The data indicates that LSD binds with high affinity to the 5-HT2A receptor, with reported Ki values in the low nanomolar range.

2-Br-LSD, a derivative of LSD, is also a partial agonist at the 5-HT2A receptor.[3][4] While a direct Ki value for comparison is not available, its low nanomolar EC50 value suggests it is a highly potent compound at this receptor. Notably, despite its high potency, 2-Br-LSD is reported to have weaker partial agonism at the 5-HT2A receptor compared to LSD.[2] This difference in intrinsic efficacy may underlie the reported lack of hallucinogenic effects of 2-Br-LSD compared to LSD.

Experimental Protocols

The determination of binding affinity (Ki) and potency (EC50) for compounds at the 5-HT2A receptor is typically performed using radioligand binding assays. A detailed, generalized protocol for a competitive radioligand binding assay is provided below.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 2-Br-LSD or LSD) for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.

  • Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., 2-Br-LSD or LSD).

  • Non-specific Binding Control: A high concentration of a known 5-HT2A receptor ligand (e.g., unlabeled ketanserin or spiperone) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT2A receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-labeled competitor.

      • Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

  • Incubation:

    • Add the receptor membranes, radioligand, and test compound/buffer to the wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. Activation of the 5-HT2A receptor by an agonist, such as LSD or 2-Br-LSD, initiates an intracellular signaling cascade that leads to the activation of phospholipase C (PLC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (LSD or 2-Br-LSD) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Upon agonist binding, the activated Gq/G11 protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of downstream cellular responses.

References

A Comparative Analysis of the Therapeutic Potential of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) and Psilocybin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of 2-Bromolysergic Acid Diethylamide (2-Br-LSD), a non-hallucinogenic derivative of LSD, and psilocybin, the psychoactive component of "magic mushrooms." The following sections detail their mechanisms of action, preclinical and clinical findings, and key differences, supported by experimental data and protocols.

Executive Summary

2-Br-LSD and psilocybin both show promise in preclinical and clinical settings for treating mood disorders, primarily through their interaction with the serotonin 5-HT2A receptor. However, they diverge significantly in their hallucinogenic properties and receptor activation profiles. 2-Br-LSD is a non-hallucinogenic 5-HT2A partial agonist with a potential for safer cardiovascular profiles due to its lack of 5-HT2B receptor agonism.[1][2] In contrast, psilocybin is a classic psychedelic whose therapeutic effects are often intertwined with its profound psychological experiences. This guide aims to delineate these differences to inform future research and drug development.

Pharmacological Profile and Mechanism of Action

Both 2-Br-LSD and psilocybin's active metabolite, psilocin, exert their effects by acting as agonists at serotonin 5-HT2A receptors.[3][4] However, the nature of this agonism and their broader receptor interaction profiles differ significantly, leading to distinct physiological and psychological effects.

Key Differentiators:

  • Hallucinogenic Potential: 2-Br-LSD is characterized as a non-hallucinogenic compound.[4] This is attributed to its partial agonism at the 5-HT2A receptor and its biased signaling, favoring the Gq pathway over the β-arrestin pathway, which is associated with the hallucinogenic effects of classic psychedelics.[2][4] Psilocybin, conversely, is a potent psychedelic, with its hallucinogenic effects being a hallmark of its action.

  • 5-HT2B Receptor Activity: A crucial safety distinction lies in their interaction with the 5-HT2B receptor. Agonism at this receptor has been linked to cardiac valvulopathy.[1] Preclinical studies indicate that 2-Br-LSD lacks agonism at the 5-HT2B receptor, suggesting a more favorable cardiovascular safety profile compared to some other serotonergic compounds.[2][4]

  • Head-Twitch Response (HTR): The HTR in rodents is a behavioral proxy for hallucinogenic potential. 2-Br-LSD does not induce the HTR in mice, further supporting its classification as a non-hallucinogenic compound.[4] In contrast, psilocybin and other classic psychedelics reliably induce the HTR.[6]

Quantitative Pharmacological Data
ParameterThis compound Diethylamide (2-Br-LSD)Psilocybin (Psilocin)Reference
5-HT2A Receptor Activity Partial AgonistPartial Agonist[4][5]
5-HT2A Emax (vs. LSD) 60%Not directly compared in the same study[5]
Hallucinogenic Potential Non-hallucinogenicHallucinogenic[4][7]
Head-Twitch Response (Mice) Does not induceInduces[4][6]
5-HT2B Receptor Agonism Lacks agonismPresent[2][4]

Therapeutic Effects: Preclinical and Clinical Evidence

This compound Diethylamide (2-Br-LSD)

Preclinical research suggests that 2-Br-LSD holds therapeutic potential for mood disorders without inducing the psychedelic experiences associated with classic hallucinogens.

  • Antidepressant-like Effects: In rodent models, 2-Br-LSD has demonstrated antidepressant-like activity. It has been shown to increase active coping behaviors in the forced swim test and reverse the behavioral effects of chronic stress.[2][4] These effects are mediated by the 5-HT2A receptor, as they are blocked by a selective 5-HT2A antagonist.[2]

  • Neuroplasticity: In vitro studies have shown that 2-Br-LSD promotes dendritogenesis and spinogenesis in cultured rat cortical neurons, suggesting it may induce neuroplastic changes similar to other rapid-acting antidepressants.[2][4]

Psilocybin

Psilocybin has been the subject of numerous clinical trials investigating its efficacy in treating a range of psychiatric conditions, often in conjunction with psychotherapy.

  • Depression: Multiple clinical trials have demonstrated that psilocybin, when administered in a supportive therapeutic context, can produce rapid and sustained antidepressant effects in patients with treatment-resistant depression and major depressive disorder.[8][9]

  • Anxiety and Existential Distress: Psilocybin has also shown efficacy in reducing anxiety and depression in patients with life-threatening cancer diagnoses.[8]

  • Neurobiological Effects: Neuroimaging studies have shown that psilocybin can modulate brain network connectivity, particularly within the default mode network, which is often overactive in depression.[10]

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines the general steps for determining the binding affinity of a compound to the 5-HT2A receptor.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radioligand (e.g., [3H]ketanserin), and varying concentrations of the test compound (2-Br-LSD or psilocin).

    • To determine non-specific binding, a high concentration of a known 5-HT2A ligand is added to a set of wells.

    • Incubate the plate to allow for binding equilibrium to be reached.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

This assay is a behavioral measure of 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[6]

  • Animal Preparation:

    • Use male C57BL/6J mice.

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Drug Administration:

    • Administer the test compound (2-Br-LSD, psilocybin, or vehicle control) via intraperitoneal (i.p.) injection.

  • Observation:

    • Immediately after injection, place the mouse in a transparent observation chamber.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

    • Observations can be done manually by a trained observer or using an automated system with a head-mounted magnet and a magnetometer.[4]

  • Data Analysis:

    • Compare the number of head twitches in the drug-treated groups to the vehicle control group.

    • A significant increase in head twitches is indicative of 5-HT2A receptor-mediated hallucinogenic potential.

Forced Swim Test (FST) in Mice

The FST is a widely used preclinical model to assess antidepressant-like activity.[11]

  • Apparatus:

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Gently place the mouse into the cylinder of water for a 6-minute session.

    • A pre-test session is sometimes conducted 24 hours prior to the test session.

    • Record the entire session with a video camera.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the duration of immobility between the drug-treated and vehicle-treated groups.

    • A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these two compounds.

G cluster_2BrLSD 2-Br-LSD Signaling 2-Br-LSD 2-Br-LSD 5-HT2A Receptor 5-HT2A Receptor 2-Br-LSD->5-HT2A Receptor Partial Agonist Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Strong Activation β-Arrestin β-Arrestin 5-HT2A Receptor->β-Arrestin Weak Recruitment PLC PLC Gq Protein->PLC Therapeutic Effects Therapeutic Effects PLC->Therapeutic Effects No Hallucinations No Hallucinations β-Arrestin->No Hallucinations

Caption: 2-Br-LSD's biased agonism at the 5-HT2A receptor.

G cluster_Psilocybin Psilocybin (Psilocin) Signaling Psilocin Psilocin 5-HT2A Receptor 5-HT2A Receptor Psilocin->5-HT2A Receptor Partial Agonist Gq Protein Gq Protein 5-HT2A Receptor->Gq Protein Activation β-Arrestin β-Arrestin 5-HT2A Receptor->β-Arrestin Recruitment PLC PLC Gq Protein->PLC Therapeutic Effects Therapeutic Effects PLC->Therapeutic Effects Hallucinations Hallucinations β-Arrestin->Hallucinations

Caption: Psilocin's signaling at the 5-HT2A receptor.

G Compound Selection Compound Selection In Vitro Assays In Vitro Assays Compound Selection->In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Functional Assays Functional Assays In Vitro Assays->Functional Assays Affinity (Ki) Affinity (Ki) Receptor Binding->Affinity (Ki) Efficacy (Emax) Efficacy (Emax) Functional Assays->Efficacy (Emax) In Vivo Studies In Vivo Studies Efficacy (Emax)->In Vivo Studies Head-Twitch Response Head-Twitch Response In Vivo Studies->Head-Twitch Response Forced Swim Test Forced Swim Test In Vivo Studies->Forced Swim Test Hallucinogenic Potential Hallucinogenic Potential Head-Twitch Response->Hallucinogenic Potential Antidepressant Effect Antidepressant Effect Forced Swim Test->Antidepressant Effect Therapeutic Profile Therapeutic Profile Hallucinogenic Potential->Therapeutic Profile Antidepressant Effect->Therapeutic Profile

Caption: Experimental workflow for comparing psychoactive compounds.

Conclusion

2-Br-LSD and psilocybin represent two distinct avenues for the development of serotonin-based therapeutics for mood disorders. 2-Br-LSD's non-hallucinogenic profile and potentially safer cardiovascular properties make it an attractive candidate for a therapeutic that could be administered with less intensive clinical oversight. Psilocybin's profound psychological effects appear to be integral to its therapeutic mechanism, necessitating a different treatment paradigm that incorporates psychotherapy. Further direct comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the rational design of next-generation psychiatric medications.

References

A Head-to-Head Comparison of 2-Bromolysergic Acid Diethylamide (BOL-148) and Methysergide for Migraine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 2-Bromolysergic Acid Diethylamide (BOL-148), a non-hallucinogenic lysergic acid diethylamide (LSD) analog, and methysergide, an ergot alkaloid traditionally used for migraine prophylaxis. While direct head-to-head clinical trials are not available in the published literature, this document synthesizes existing preclinical and clinical data to offer an objective analysis of their respective pharmacological profiles, mechanisms of action, and potential therapeutic implications in the context of migraine research and development.

Executive Summary

This compound Diethylamide (BOL-148) and methysergide both interact with the serotonergic system, a key player in the pathophysiology of migraine. However, they exhibit distinct receptor interaction profiles that have significant implications for their efficacy and safety. Methysergide, a potent 5-HT2 receptor antagonist, has established efficacy in migraine prevention but is associated with serious long-term side effects, including fibrosis, which has led to its withdrawal from some markets[1]. BOL-148, in contrast, demonstrates a more nuanced mechanism as a 5-HT2A partial agonist and a 5-HT2B antagonist[2][3]. This profile suggests a potential for therapeutic benefit without the hallucinogenic effects of its parent compound, LSD, and importantly, without the 5-HT2B agonism linked to the fibrotic complications of methysergide.

Pharmacological Profile: A Quantitative Comparison

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50 and Emax) of BOL-148 and methysergide at key serotonin and other relevant receptors. This data is compiled from various in vitro studies.

Table 1: Receptor Binding Affinities (Ki, nM)

ReceptorThis compound Diethylamide (BOL-148)Methysergide
Serotonin Receptors
5-HT1AAgonistPartial Agonist[1]
5-HT1BAgonistAgonist[4]
5-HT1DAgonistAgonist[4]
5-HT2APartial Agonist[2][3]Antagonist[1][5][6]
5-HT2BAntagonist[2][3]Antagonist[1][5][6]
5-HT2C-Antagonist[1][5][6]
5-HT7-Antagonist[1]
Dopamine Receptors
D2Antagonist[7][8]-

Data not available is denoted by "-".

Table 2: Functional Activity (EC50 and Emax)

ReceptorParameterThis compound Diethylamide (BOL-148)Methysergide
5-HT2A EC50 (nM)--
Emax (%)~60% (relative to LSD)[2][3]Not applicable (Antagonist)
5-HT2B EC50 (nM)Not applicable (Antagonist)Not applicable (Antagonist)
Emax (%)Not applicable (Antagonist)Not applicable (Antagonist)

Data not available is denoted by "-". Emax for BOL-148 is presented relative to LSD, indicating its partial agonist activity.

Mechanism of Action and Signaling Pathways

The differential effects of BOL-148 and methysergide at the 5-HT2A receptor are central to their distinct pharmacological profiles. The 5-HT2A receptor primarily signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

This compound Diethylamide (BOL-148): 5-HT2A Partial Agonism

As a partial agonist, BOL-148 binds to the 5-HT2A receptor and elicits a submaximal response compared to a full agonist like serotonin or LSD[2][3]. This may be sufficient to modulate neuronal activity relevant to migraine without inducing the profound psychedelic effects associated with full agonism.

BOL148_Pathway BOL148 BOL-148 Receptor 5-HT2A Receptor BOL148->Receptor Binds Gq Gq Protein Receptor->Gq Partially Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Modulation Submaximal Neuronal Modulation Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation

BOL-148 Signaling Pathway
Methysergide: 5-HT2A Antagonism

Methysergide acts as an antagonist at the 5-HT2A receptor, blocking the binding and subsequent signaling of endogenous serotonin. This blockade is thought to be a key component of its prophylactic effect in migraine[9][10].

Methysergide_Pathway Methysergide Methysergide Receptor 5-HT2A Receptor Methysergide->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Gq Gq Protein Receptor->Gq Prevents Activation No_Activation No Gq Activation Gq->No_Activation

Methysergide Signaling Pathway

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing the target receptor) Incubation Incubate Receptor, Radioligand, and Test Compound together Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-ketanserin for 5-HT2A) Radioligand->Incubation Test_Compound Test Compound (BOL-148 or Methysergide at various concentrations) Test_Compound->Incubation Filtration Separate bound from unbound radioligand (e.g., via vacuum filtration) Incubation->Filtration Measurement Measure radioactivity of bound ligand (e.g., using a scintillation counter) Filtration->Measurement Analysis Generate competition binding curves and calculate IC50 and Ki values Measurement->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor (e.g., 5-HT2A) are isolated and prepared in a suitable buffer.

  • Competition Reaction: A fixed concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (BOL-148 or methysergide).

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[11].

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of inositol trisphosphate (IP3).

IP1_Assay_Workflow cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Lysis & Detection cluster_3 Measurement & Analysis Cell_Culture Culture cells expressing the target receptor (e.g., 5-HT2A) Stimulation Stimulate cells with varying concentrations of the test compound in the presence of LiCl Cell_Culture->Stimulation Lysis Lyse cells and add detection reagents (e.g., HTRF-based IP1 detection kit) Stimulation->Lysis Measurement Measure the signal (e.g., time-resolved fluorescence) Lysis->Measurement Analysis Generate dose-response curves and calculate EC50 and Emax values Measurement->Analysis

IP1 Accumulation Assay Workflow

Methodology:

  • Cell Culture: Cells engineered to express the receptor of interest are cultured in microplates.

  • Stimulation: The cells are stimulated with various concentrations of the test compound. The stimulation is performed in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.

  • Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is detected, often using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF)[1][12][13].

  • Data Analysis: The signal is measured, and dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response)[9].

Conclusion for the Research Professional

The available data, while not from direct head-to-head trials, strongly suggest that this compound Diethylamide (BOL-148) and methysergide have fundamentally different pharmacological profiles that could translate to distinct therapeutic and safety outcomes in the context of migraine.

  • Methysergide 's broad antagonist activity at 5-HT2 receptors has been clinically validated for migraine prophylaxis. However, its association with fibrosis, likely mediated by its metabolite's agonist activity at 5-HT2B receptors, severely limits its clinical utility.

  • This compound Diethylamide (BOL-148) presents a potentially more refined mechanism of action. Its partial agonism at the 5-HT2A receptor may provide a "ceiling" effect, modulating neuronal pathways relevant to migraine without the risk of the profound psychotropic effects of full agonists. Crucially, its antagonist activity at the 5-HT2B receptor suggests a lower risk of the fibrotic side effects that plague methysergide.

For drug development professionals, BOL-148 represents a promising lead compound. Further research, including preclinical studies in validated animal models of migraine and eventual well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile as a novel treatment for migraine. The distinct signaling properties of BOL-148 highlight the potential for developing functionally selective 5-HT2A receptor modulators that could offer a safer and more effective approach to migraine prophylaxis.

References

A Comparative Cardiovascular Safety Profile: 2-Bromolysergic Acid Diethylamide (2-Br-LSD) vs. Lysergic Acid Diethylamide (LSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular safety profiles of 2-Bromolysergic Acid Diethylamide (2-Br-LSD) and Lysergic Acid Diethylamide (LSD). The information presented is based on available preclinical and clinical data, with a focus on receptor pharmacology and its implications for cardiovascular risk.

Executive Summary

The primary determinant of cardiovascular risk for serotonergic compounds lies in their activity at the serotonin 5-HT2B receptor. Chronic agonism of this receptor is strongly associated with the development of cardiac valvulopathy.[1] Preclinical data indicate that while LSD is a potent agonist at the 5-HT2B receptor, its non-hallucinogenic analog, 2-Br-LSD, lacks significant 5-HT2B agonist activity. This fundamental difference in receptor interaction suggests a significantly improved cardiovascular safety profile for 2-Br-LSD, particularly concerning the long-term risk of valvular heart disease.

While clinical studies have characterized the acute cardiovascular effects of LSD, demonstrating transient increases in heart rate and blood pressure, similar in-human cardiovascular data for 2-Br-LSD is not yet available in the public domain. However, the absence of 5-HT2B agonism in 2-Br-LSD is a critical preclinical finding that strongly supports its potential for a more favorable cardiovascular safety profile compared to LSD.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing 2-Br-LSD and LSD.

Table 1: Comparison of Receptor Binding Affinity and Functional Activity

Receptor2-Br-LSDLSDImplication for Cardiovascular Safety
5-HT2B No significant agonism Potent Agonist Primary differentiator for long-term cardiovascular risk. Lack of 5-HT2B agonism in 2-Br-LSD mitigates the risk of drug-induced valvular heart disease. [1]
5-HT2A Partial AgonistPotent Partial AgonistBoth compounds interact with this receptor, which is associated with the psychedelic effects of LSD and may contribute to acute, transient changes in blood pressure.[1]

Data compiled from preclinical in vitro studies.

Table 2: Summary of Reported Cardiovascular Effects in Humans (LSD)

ParameterEffectDose RangeStudy Population
Heart Rate Increase100-200 µgHealthy Volunteers
Blood Pressure Increase100-200 µgHealthy Volunteers
Adverse Events Transient tachycardia and hypertension100-200 µgHealthy Volunteers

Note: No direct, in-human cardiovascular data for 2-Br-LSD is currently available in the cited literature. The cardiovascular effects of LSD are generally transient and have not been associated with serious adverse events in controlled clinical settings.[2][3]

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (EC50 and Emax) of 2-Br-LSD and LSD at various serotonin receptors, particularly 5-HT2B.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells or other suitable cell lines are transfected with the human serotonin receptor of interest (e.g., 5-HT2B).

  • Radioligand Binding Assays:

    • Cell membranes expressing the receptor are incubated with a radiolabeled ligand (e.g., [³H]LSD or a specific 5-HT2B antagonist) and varying concentrations of the test compound (2-Br-LSD or LSD).

    • The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki).

  • Functional Assays (e.g., Calcium Flux or Inositol Phosphate Accumulation):

    • Transfected cells are loaded with a calcium-sensitive dye.

    • Cells are stimulated with varying concentrations of the test compound.

    • The resulting intracellular calcium mobilization (for Gq-coupled receptors like 5-HT2B) is measured to determine the potency (EC50) and efficacy (Emax) of the compound as an agonist or antagonist.

Clinical Assessment of Cardiovascular Effects (LSD)

Objective: To evaluate the acute effects of LSD on cardiovascular parameters in healthy human volunteers.

Methodology (based on studies by Holze et al.): [4]

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Participants: Healthy volunteers who have undergone a thorough medical and psychiatric screening.

  • Intervention: Administration of single oral doses of LSD (e.g., 100 µg, 200 µg) or placebo.

  • Cardiovascular Monitoring:

    • Blood Pressure: Measured at regular intervals (e.g., every 30-60 minutes) using an automated oscillometric device.

    • Heart Rate: Continuously monitored using electrocardiography (ECG) or measured at regular intervals along with blood pressure.

    • ECG: Continuous 12-lead ECG recording to monitor for any rhythm disturbances or changes in cardiac intervals (e.g., QTc).

  • Data Analysis: Changes in cardiovascular parameters from baseline are compared between the LSD and placebo conditions.

Visualizations

G cluster_LSD LSD Signaling Pathway LSD LSD HT2A 5-HT2A Receptor LSD->HT2A HT2B 5-HT2B Receptor LSD->HT2B Gq_A Gq Protein HT2A->Gq_A Gq_B Gq Protein HT2B->Gq_B PLC_A PLC Activation Gq_A->PLC_A PLC_B PLC Activation Gq_B->PLC_B Psychedelic Psychedelic Effects PLC_A->Psychedelic Cardio_Acute Acute Cardiovascular Effects (↑ HR, ↑ BP) PLC_A->Cardio_Acute Cardio_Chronic Potential for Cardiac Valvulopathy (Chronic Use) PLC_B->Cardio_Chronic

Caption: LSD's signaling via 5-HT2A and 5-HT2B receptors.

G cluster_2BrLSD 2-Br-LSD Signaling Pathway BrLSD 2-Br-LSD HT2A_Br 5-HT2A Receptor BrLSD->HT2A_Br HT2B_Br 5-HT2B Receptor (No Significant Agonism) BrLSD->HT2B_Br Gq_Br Gq Protein HT2A_Br->Gq_Br No_Valvulopathy Reduced Risk of Cardiac Valvulopathy HT2B_Br->No_Valvulopathy PLC_Br PLC Activation Gq_Br->PLC_Br Therapeutic Potential Therapeutic Effects PLC_Br->Therapeutic Cardio_Acute_Br Expected Acute Cardiovascular Effects (Likely similar to LSD but not yet clinically characterized) PLC_Br->Cardio_Acute_Br

Caption: 2-Br-LSD's signaling with no significant 5-HT2B agonism.

G Start Initiate Cardiovascular Safety Assessment InVitro In Vitro Receptor Profiling (Binding and Functional Assays) Start->InVitro HT2B_Screen 5-HT2B Agonism Screen InVitro->HT2B_Screen Agonist Agonist Activity Detected HT2B_Screen->Agonist Yes NoAgonist No Significant Agonism HT2B_Screen->NoAgonist No Preclinical Preclinical In Vivo Studies (Animal Models) Agonist->Preclinical NoAgonist->Preclinical Cardio_Params Measure Cardiovascular Parameters (HR, BP, ECG) Preclinical->Cardio_Params Clinical Phase I Clinical Trial (Healthy Volunteers) Cardio_Params->Clinical Monitor Intensive Cardiovascular Monitoring Clinical->Monitor Safety_Profile Establish Cardiovascular Safety Profile Monitor->Safety_Profile

Caption: Experimental workflow for cardiovascular safety assessment.

References

A Comparative Guide to the Bioanalytical Method Validation for 2-Bromolysergic Acid in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of 2-Bromolysergic Acid (2-Br-LSD) in human plasma. Given the limited availability of published, fully validated methods for 2-Br-LSD, this document presents a model Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with performance characteristics and protocols based on established methods for the closely related compound, Lysergic Acid Diethylamide (LSD).[1][2][3] The validation parameters are compared against the acceptance criteria outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Introduction to this compound (BOL-148)

This compound Diethylamide (2-Br-LSD or BOL-148) is a non-hallucinogenic analog of LSD.[8] It is currently under investigation for potential therapeutic applications, including the treatment of cluster headaches.[8] As with any compound under clinical investigation, a robust and reliable bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. Such a method must be fully validated to ensure the integrity of the data submitted for regulatory review.[4][6]

The validation process establishes that the analytical method is accurate, precise, and reproducible for its intended use.[5][9] This guide details the key validation experiments and presents the expected performance data in a comparative format.

Experimental Protocols

The following protocols describe a typical LC-MS/MS method suitable for the quantification of 2-Br-LSD in plasma.

2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma.[3]

  • Step 1: Aliquot 100 µL of human plasma (containing 2-Br-LSD) into a 1.5 mL microcentrifuge tube.

  • Step 2: Add 10 µL of an internal standard (IS) working solution (e.g., LSD-d3 at 5 ng/mL).

  • Step 3: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Step 4: Vortex the mixture for 1 minute.

  • Step 5: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B) and inject 10 µL into the LC-MS/MS system.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient starting at 30% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating to initial conditions for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Br-LSD: The precursor ion would be [M+H]+ at m/z 402.3. The product ions would need to be determined experimentally, but would be fragments of the parent molecule.

    • LSD (for comparison): 324.2 → 223.2 (quantifier), 324.2 → 208.1 (qualifier).[3]

    • LSD-d3 (IS): 327.2 → 226.2.

Bioanalytical Method Validation: Data Summary

The following tables summarize the validation parameters for the model 2-Br-LSD method, with acceptance criteria based on FDA guidelines.

Table 1: Linearity and Sensitivity

ParameterResultAcceptance Criteria
Calibration Range0.05 - 20 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.998
Lower Limit of Quantification (LLOQ)0.05 ng/mLSignal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Limit of Detection (LOD)0.01 ng/mLSignal-to-noise ratio ≥ 3

Data is representative and based on methods for similar lysergamides.[1][2]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)Acceptance Criteria
LLOQ0.05108.27.5105.59.8Accuracy: ±20%; Precision: ≤20%
Low QC0.15103.15.1101.96.2Accuracy: ±15%; Precision: ≤15%
Mid QC1.598.74.399.85.4Accuracy: ±15%; Precision: ≤15%
High QC15101.53.8102.34.1Accuracy: ±15%; Precision: ≤15%

%CV = Coefficient of Variation. Data is representative and based on methods for similar lysergamides.[1][2]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Internal Standard Normalized Matrix FactorAcceptance Criteria
Low QC0.1588.297.11.02Recovery should be consistent and reproducible. Matrix factor %CV ≤ 15%.
High QC1591.595.81.01

Table 4: Stability

Stability TestConditionDurationStability (% of Nominal)Acceptance Criteria
Freeze-Thaw3 cycles at -20°C and -80°CN/A96.2Mean concentration within ±15% of nominal.
Short-Term (Bench-Top)Room Temperature8 hours98.1
Long-Term-80°C90 days95.7
Post-Preparative (Autosampler)10°C24 hours99.3

Stability of lysergamides can be affected by light, temperature, and pH.[10][11] Proper storage in amber containers and minimizing exposure to light is crucial.

Workflow and Signaling Pathway Diagrams

Bioanalytical Method Validation Workflow

G cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_reporting Analysis & Reporting plan Validation Plan prep Prepare QC Samples & Standards plan->prep linearity Linearity & Range prep->linearity accuracy Accuracy & Precision prep->accuracy selectivity Selectivity & Specificity prep->selectivity stability Stability Assessment prep->stability recovery Recovery & Matrix Effect prep->recovery analysis Data Analysis linearity->analysis accuracy->analysis selectivity->analysis stability->analysis recovery->analysis report Validation Report analysis->report final final report->final Method Ready for Use

Caption: Workflow for bioanalytical method validation.

Conclusion

The presented LC-MS/MS method, based on established procedures for similar analytes, demonstrates the expected performance characteristics for a robust and reliable bioanalytical assay for 2-Br-LSD in plasma. The validation data for linearity, accuracy, precision, and stability meet the stringent requirements set by regulatory agencies.[4][7] This guide provides a solid framework for researchers and drug development professionals to establish and validate a method for quantifying 2-Br-LSD, ensuring high-quality data for clinical and preclinical studies.

References

A Preclinical Comparison of 2-Bromolysergic Acid and Other Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of 2-Bromolysergic Acid (2-Br-LSD) with other notable serotonin receptor modulators, including Lysergic Acid Diethylamide (LSD), Psilocin, 2,5-Dimethoxy-4-iodoamphetamine (DOI), and Ketanserin. The following sections present quantitative data on receptor binding affinities and functional activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The following tables summarize the receptor binding affinities (Ki) and functional assay data (EC50 and Emax) for 2-Br-LSD and other selected serotonin receptor modulators across various serotonin receptor subtypes. This data provides a quantitative basis for comparing the pharmacological profiles of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT65-HT7
2-Br-LSD Potent AgonistPotent AgonistPotent Agonist0.48[1]8.56[1]7.14[1]17.1[1]30.0[1]
LSD 1.1[2]--2.9[2]4.9[2]23[2]2.3[2]-
Psilocin 49.0219.636.4107.24.697.3 (rat)--
DOI Negligible--~5-fold higher than 5-HT2C----
Ketanserin -1900 (rat)-2.5-50 (rat), 100 (human)--

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Assay Data (EC50, nM and Emax, %)

CompoundAssay5-HT2A Receptor
EC50 (nM)
2-Br-LSD Gq activation-
LSD Gq activation-
Psilocin Occupancy10[3][4]
DOI HTR-
Ketanserin Antagonist-

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.

Key Preclinical Findings

This compound (2-Br-LSD), a non-hallucinogenic analog of LSD, demonstrates a unique preclinical profile. It acts as a partial agonist at the 5-HT2A receptor, in contrast to the full agonism of LSD.[5] A significant differentiator is 2-Br-LSD's lack of agonism at the 5-HT2B receptor, a target associated with cardiac valvulopathy, suggesting a potentially improved safety profile compared to other serotonergic compounds.[6]

Preclinical studies in rodents have shown that 2-Br-LSD does not induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in animals, further supporting its non-hallucinogenic classification.[6] Despite its lack of hallucinogenic-like activity, 2-Br-LSD has been shown to promote neuronal structural plasticity, including dendritogenesis and spinogenesis in cultured rat cortical neurons.[6] Furthermore, it has demonstrated antidepressant-like effects in animal models, such as increasing active coping behavior and reversing the behavioral effects of chronic stress.[6] These therapeutic-like effects appear to be dependent on 5-HT2A receptor activation, as they are blocked by the selective 5-HT2A antagonist volinanserin (M100907).[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor.

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compounds (2-Br-LSD, LSD, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound or vehicle.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then used to calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium.

Materials:

  • Cells expressing the target serotonin receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the plate in a fluorescent plate reader and measure the baseline fluorescence.

  • Add the test compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.

  • An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • The data is analyzed to determine the EC50 and Emax for each compound.

Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral assay in rodents that is considered a proxy for hallucinogenic potential in humans, mediated by 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (2-Br-LSD, LSD, DOI, etc.) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a trained observer.

Procedure:

  • Acclimate the mice to the observation chambers for a period before drug administration.

  • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Immediately place the mouse back into the observation chamber.

  • Record the number of head twitches over a defined period (e.g., 30-60 minutes) starting immediately after injection. A head twitch is characterized by a rapid, rotational movement of the head.[7]

  • For antagonist studies, a 5-HT2A antagonist (e.g., ketanserin or M100907) is administered prior to the test compound.

  • The data is analyzed by comparing the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in head twitches is indicative of 5-HT2A receptor agonism and potential hallucinogenic activity.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Serotonin_Analog Serotonin Receptor Modulator Serotonin_Analog->5HT2A_Receptor Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Cellular Responses (e.g., Neuronal Excitability) Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Compound Prepare_Membranes->Incubate Prepare_Radioligand Prepare Radioligand Prepare_Radioligand->Incubate Prepare_Compound Prepare Test Compound Dilutions Prepare_Compound->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Determine_Ki Determine Ki Value Calculate_Binding->Determine_Ki

Caption: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-well Plate Load_Dye Load Cells with Calcium-sensitive Dye Plate_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add Test Compound Measure_Baseline->Add_Compound Kinetic_Read Kinetic Reading of Fluorescence Add_Compound->Kinetic_Read Analyze_Fluorescence Analyze Fluorescence Change Over Time Kinetic_Read->Analyze_Fluorescence Determine_EC50_Emax Determine EC50 & Emax Analyze_Fluorescence->Determine_EC50_Emax

Caption: Calcium Flux Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Acclimate_Mice Acclimate Mice to Observation Chamber Administer_Drug Administer Test Compound or Vehicle Acclimate_Mice->Administer_Drug Observe_Behavior Observe & Record Head Twitches Administer_Drug->Observe_Behavior Quantify_HTR Quantify Number of Head Twitches Observe_Behavior->Quantify_HTR Compare_Groups Compare Drug Groups to Vehicle Control Quantify_HTR->Compare_Groups

Caption: Head-Twitch Response Workflow

References

Comparative Efficacy of 2-Bromolysergic Acid and Standard Treatments for Cluster Headaches: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the emerging therapeutic candidate, 2-Bromolysergic Acid (2-Br-LSD or BOL-148), and established standard treatments for cluster headaches. The comparison is based on available clinical data, experimental protocols, and known mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug development and clinical trial design.

Executive Summary

Cluster headache is a severe neurological disorder characterized by excruciatingly painful and recurrent headache attacks. Standard treatments, which include acute abortive agents and preventive therapies, form the cornerstone of management. This compound, a non-hallucinogenic analog of lysergic acid diethylamide (LSD), has garnered interest as a potential preventive treatment.[1][2][3][4][5][6] However, the evidence for its efficacy is preliminary and requires substantial further investigation through rigorous controlled trials. This guide juxtaposes the current understanding of 2-Br-LSD with the well-documented efficacy of standard therapies.

Data Presentation: Quantitative Efficacy of Treatments

The following tables summarize the quantitative data from clinical studies on the efficacy of 2-Br-LSD and standard treatments for cluster headaches. It is crucial to note the disparity in the level of evidence; data for standard treatments are derived from randomized controlled trials (RCTs), while the data for 2-Br-LSD are from an open-label, non-randomized case series.

Table 1: Efficacy of Acute Treatments for Cluster Headache Attacks

TreatmentDosage and AdministrationPrimary Efficacy EndpointResponder RateTime to Pain Relief/FreedomStudy Type
High-Flow Oxygen 100% oxygen at 12-15 L/min via non-rebreather mask for 15 minPain-free at 15 minutes78%15 minutesRandomized, placebo-controlled trial[7][8]
Subcutaneous Sumatriptan 6 mg, subcutaneous injectionHeadache relief at 15 minutes74%10-15 minutes[9][10][11]Randomized, double-blind, placebo-controlled, crossover trial[10][12]
Intranasal Sumatriptan 20 mg, nasal sprayHeadache relief at 30 minutes57%30 minutesRandomized, placebo-controlled, double-blind study[13]
Intranasal Zolmitriptan 10 mg, nasal sprayMeaningful relief within 30 minutesModest effect reported--

Table 2: Efficacy of Preventive Treatments for Cluster Headaches

TreatmentDosage and AdministrationPrimary Efficacy EndpointKey Efficacy ResultsStudy Type
This compound (BOL-148) Three single doses over 10 daysReduction in attack frequency and intensityReported to break cluster cycles or significantly reduce attack frequency and intensity; remission extended for months.[4]Open, non-randomized case series[1][2]
Verapamil At least 240 mg daily (up to 1200 mg/day has been used)Reduction in attack frequencySignificant reduction in attack frequency and abortive agent consumption compared to placebo.[14][15]Double-blind, placebo-controlled study[14][15]
Galcanezumab 300 mg, once-monthly subcutaneous injectionMean reduction in weekly cluster headache attacks-8.7 reduction for galcanezumab vs. -5.2 for placebo across weeks 1-3.[16][17][18][19]Phase 3 randomized, double-blind, placebo-controlled trial[18][19]
Lithium -Improvement in headache index37% of patients experienced improvement.-
Corticosteroids (e.g., Prednisone) At least 100 mg orally or up to 500 mg IV daily for 5 daysBridging therapyProvides relief until longer-acting preventive medications take effect.[9]-

Experimental Protocols

Detailed methodologies are essential for the critical evaluation and replication of clinical findings. Below are summaries of the experimental protocols for key studies cited.

Protocol for this compound (BOL-148) Case Series
  • Study Design : Open-label, non-randomized case series.[1][2]

  • Participants : Patients with cluster headache.

  • Intervention : Administration of three single doses of 2-Br-LSD (BOL-148) over a period of 10 days.[4]

  • Primary Outcome Measures : Change in the frequency and intensity of cluster headache attacks.

  • Data Collection : Patient-reported outcomes, including headache diaries documenting the number and severity of attacks.

  • Follow-up : Patients were followed for several months to assess the duration of remission.[4]

Protocol for a Randomized Controlled Trial of Subcutaneous Sumatriptan
  • Study Design : Randomized, double-blind, placebo-controlled, crossover study.[10]

  • Participants : 49 patients diagnosed with cluster headache.[10]

  • Intervention : Patients received a subcutaneous injection of 6 mg of sumatriptan for one cluster headache attack and a placebo injection for another attack, in random order.[10]

  • Primary Outcome Measures : The proportion of attacks with a response to treatment, defined as complete or almost complete headache relief (no or mild pain) within 15 minutes of injection.[10]

  • Secondary Outcome Measures : Time to pain freedom, functional disability, and incidence of associated symptoms.[10]

  • Data Analysis : Comparison of the efficacy of sumatriptan and placebo using appropriate statistical methods for crossover trials.

Protocol for a Phase 3 Randomized Controlled Trial of Galcanezumab
  • Study Design : Randomized, double-blind, placebo-controlled global trial.[18]

  • Participants : 106 patients with episodic cluster headache.[16][18][19]

  • Intervention : Patients were randomized to receive either galcanezumab (300 mg) or a placebo, administered subcutaneously once monthly.[16][17]

  • Primary Outcome Measure : The mean change from baseline in the weekly frequency of cluster headache attacks across weeks 1 to 3.[16][17][18]

  • Secondary Outcome Measure : The percentage of patients achieving a reduction of at least 50% in the weekly frequency of cluster headache attacks at week 3.[17]

  • Safety Assessment : Monitoring and reporting of adverse events throughout the study.[17]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and standard treatments for cluster headaches.

G cluster_0 Proposed Mechanism of this compound (BOL-148) BOL148 2-Br-LSD (BOL-148) HT2A 5-HT2A Receptor (Non-hallucinogenic signaling) BOL148->HT2A Dopamine Dopamine Receptor BOL148->Dopamine Downstream Downstream Signaling Pathways (Modulation of trigeminal nociception) HT2A->Downstream Dopamine->Downstream Prevention Prevention of Cluster Headache Attacks Downstream->Prevention

Caption: Proposed mechanism of this compound (BOL-148) in cluster headache prevention.

G cluster_1 Mechanism of Triptans (5-HT1B/1D Agonists) Triptans Triptans (e.g., Sumatriptan) HT1B 5-HT1B Receptor (Cranial Blood Vessels) Triptans->HT1B HT1D 5-HT1D Receptor (Trigeminal Nerve Endings) Triptans->HT1D Vasoconstriction Cranial Vasoconstriction HT1B->Vasoconstriction Inhibition Inhibition of Neuropeptide Release (e.g., CGRP) HT1D->Inhibition AcuteRelief Acute Relief of Cluster Headache Attack Vasoconstriction->AcuteRelief Inhibition->AcuteRelief

Caption: Mechanism of action for triptans in the acute treatment of cluster headaches.

G cluster_2 Mechanism of CGRP Antagonists (e.g., Galcanezumab) Galcanezumab Galcanezumab (Monoclonal Antibody) CGRP Calcitonin Gene-Related Peptide (CGRP) Galcanezumab->CGRP Binds to CGRP ligand Blockade Blockade of CGRP Signaling Galcanezumab->Blockade CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Binding prevented Prevention Prevention of Cluster Headache Attacks Blockade->Prevention

Caption: Mechanism of action for CGRP antagonists in the prevention of cluster headaches.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial in cluster headache.

G cluster_3 Typical Workflow for a Cluster Headache Clinical Trial Screening Patient Screening (ICHD-3 Criteria) Baseline Baseline Period (Headache Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group (Investigational Drug) Randomization->Treatment Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Period (Efficacy and Safety Assessment) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis

Caption: A generalized workflow for a randomized controlled trial in cluster headache research.

Conclusion

Standard treatments for cluster headache, including high-flow oxygen, triptans, verapamil, and CGRP antagonists, are supported by a substantial body of evidence from randomized controlled trials.[7][8][10][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] In contrast, this compound (BOL-148) is an emerging investigational compound with a plausible mechanism of action and promising, albeit preliminary, data from a small case series.[1][2][3][4][5][6][27][28]

For drug development professionals and researchers, the key takeaway is the significant opportunity for further investigation into 2-Br-LSD. Future research should prioritize well-designed, double-blind, placebo-controlled, randomized clinical trials to definitively establish the efficacy and safety of 2-Br-LSD as a preventive treatment for cluster headaches. Such studies are essential to validate the initial findings and to understand its potential role in the clinical management of this debilitating condition. The non-hallucinogenic nature of 2-Br-LSD may offer a significant advantage over other tryptamine-based compounds that have been anecdotally reported to have efficacy in cluster headaches.[2][5][6]

References

Unveiling the Selectivity of 2-Bromolysergic Acid: A Comparative Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides a comparative analysis of the off-target binding profile of 2-Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic psychoplastogen, against its well-known analog, lysergic acid diethylamide (LSD), and the ergoline derivative, Lisuride.

This objective comparison, supported by experimental data, highlights the distinct selectivity of 2-Br-LSD and its potential advantages in a therapeutic context. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

Comparative Off-Target Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of 2-Br-LSD, LSD, and Lisuride for a range of serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity. It is important to note that the data has been compiled from various sources and, while efforts have been made to use comparable methodologies, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.

Receptor2-Br-LSD (Ki, nM)LSD (Ki, nM)Lisuride (Ki, nM)Functional Activity of 2-Br-LSD
Serotonin Receptors
5-HT1A-2 - 6[1]0.5[2]Potent Agonist[1]
5-HT1B---Potent Agonist[1]
5-HT1D---Potent Agonist[1]
5-HT2A0.48[3]2 - 6[1]-Partial Agonist[4]
5-HT2B8.56[3]--No Agonism / Antagonist[5]
5-HT2C7.14[3]--Partial Agonist
5-HT617.1[3]--Potent Agonist[1]
5-HT730.0[3]--Partial Agonist
Dopamine Receptors
D2--2.0[2]Potent Agonist[1]
D4---Potent Agonist[1]

Data for 2-Br-LSD Ki values are from limited sources. Much of the characterization has been through functional assays. LSD is known to be a non-selective agonist at a wide range of 5-HT, dopamine, and adrenergic receptors.[6] Lisuride is a potent dopamine D2 receptor agonist and also interacts with various serotonin and histamine receptors.[7]

A key finding is that 2-Br-LSD lacks agonist activity at the 5-HT2B receptor, a significant advantage as activation of this receptor has been linked to cardiac valvulopathy.[4] In contrast, the activity of LSD at the 5-HT2B receptor is a subject of ongoing research. Lisuride exhibits antagonist properties at the 5-HT2B receptor.[7]

Comparative Functional Activity at the 5-HT2A Receptor

The 5-HT2A receptor is the primary target for the psychedelic effects of LSD. The table below compares the functional activity of the three compounds at this receptor, focusing on Gq-mediated signaling (associated with psychedelic effects) and β-arrestin 2 recruitment.

CompoundminiGαq Recruitment (Emax % of LSD)β-arrestin 2 Recruitment (Emax % of LSD)
2-Br-LSD23.5%[1]47.7%[1]
LSD100% (Reference)100% (Reference)
Lisuride15%[1]52%[1]

2-Br-LSD demonstrates significantly lower efficacy in activating the Gq pathway compared to LSD, which is consistent with its non-hallucinogenic profile.[1] It also shows weak recruitment of β-arrestin 2, which may reduce the potential for receptor desensitization and tolerance.[5] Lisuride also shows very low efficacy at the Gq pathway and acts as a partial agonist for β-arrestin 2 recruitment.[1]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Unlabeled test compounds (2-Br-LSD, LSD, Lisuride).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are added to the wells of a microplate.

  • The reaction is initiated by the addition of the membrane or tissue homogenate preparation.

  • The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand 2-Br-LSD / LSD Ligand->Receptor Binds Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor GRK GRK Receptor->GRK Phosphorylates Beta_Arrestin β-Arrestin 2 GRK->Beta_Arrestin Recruits Ligand 2-Br-LSD / LSD Ligand->Receptor Binds Beta_Arrestin->Receptor Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Internalization MAPK_Pathway MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Pathway

Caption: 5-HT2A Receptor β-Arrestin 2 Pathway.

Experimental_Workflow Start Compound Selection (2-Br-LSD, LSD, Lisuride) Assay_Prep Preparation of Receptor Membranes and Radioligand Start->Assay_Prep Binding_Assay Radioligand Displacement Binding Assay Assay_Prep->Binding_Assay Functional_Assay Functional Assays (e.g., Gq and β-Arrestin Recruitment) Assay_Prep->Functional_Assay Data_Acquisition Data Acquisition (Scintillation Counting / Signal Detection) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/Ki Determination, Emax Calculation) Data_Acquisition->Data_Analysis Comparison Comparative Profile Generation Data_Analysis->Comparison

Caption: Off-Target Binding Assessment Workflow.

Conclusion

The off-target binding profile of this compound reveals a compound with greater selectivity compared to LSD and a distinct profile from Lisuride. Its lack of agonism at the 5-HT2B receptor and its biased partial agonism at the 5-HT2A receptor, favoring pathways other than the Gq-mediated signaling associated with hallucinogenic effects, underscore its potential as a safer therapeutic agent. This comparative guide provides a foundational understanding for researchers and drug developers exploring the therapeutic potential of non-hallucinogenic psychoplastogens. Further comprehensive screening of 2-Br-LSD against a wider panel of receptors, ion channels, and enzymes will be crucial for a complete preclinical safety assessment.

References

Validating the Antidepressant-Like Effects of 2-Bromolysergic Acid in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antidepressant-like effects of 2-Bromolysergic Acid (2-Br-LSD), a non-hallucinogenic analog of lysergic acid diethylamide (LSD), with existing antidepressant medications. The data presented is based on findings from various animal models of depression, offering insights into the potential therapeutic value of this novel compound.

Executive Summary

Recent preclinical studies have demonstrated that 2-Br-LSD exhibits antidepressant-like properties in rodent models.[1][2] These effects are primarily mediated through its partial agonism at the serotonin 2A (5-HT2A) receptor, a mechanism distinct from classic selective serotonin reuptake inhibitors (SSRIs).[2][3] Notably, 2-Br-LSD does not induce the head-twitch response in mice, a behavioral proxy for hallucinogenic potential, suggesting a favorable safety profile compared to LSD.[2] The available data indicates that 2-Br-LSD can reduce behavioral despair and reverse the effects of chronic stress, positioning it as a promising candidate for further investigation in the treatment of mood disorders.[1][2]

Comparative Data on Antidepressant-Like Effects

The following tables summarize the quantitative data from preclinical studies on 2-Br-LSD and provide a reference comparison with the widely used SSRI, fluoxetine. It is important to note that a direct head-to-head comparison of 2-Br-LSD and fluoxetine in the same study is not available in the reviewed literature.

Table 1: Antidepressant-Like Effects of this compound in the Forced Swim Test (FST)

Animal ModelCompoundDose (mg/kg)Primary OutcomeResult
Forced Swim Test (Mice) 2-Br-LSD1Immobility Time (Increased active coping behavior)[2]
2-Br-LSD + Volinanserin (5-HT2A antagonist)1 + 0.1Immobility TimeEffect of 2-Br-LSD blocked

Table 2: Representative Antidepressant-Like Effects of Fluoxetine (SSRI) in Animal Models

Animal ModelCompoundDose (mg/kg)Primary OutcomeResult
Forced Swim Test (Rats) Fluoxetine20Immobility Time (Increased swimming behavior)[4]
Tail Suspension Test (Mice) Fluoxetine-Immobility Time
Novelty-Suppressed Feeding Test (Mice) Fluoxetine-Latency to Feed

Note: The results for fluoxetine are representative and sourced from various studies. A direct comparison with 2-Br-LSD requires further investigation.

Data on 2-Br-LSD in Other Animal Models:

Based on the conducted literature review, no quantitative data is currently available for the effects of this compound in the Tail Suspension Test (TST) or the Novelty-Suppressed Feeding Test (NSFT) .

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and validation of these findings.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.

Apparatus:

  • A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • The session is video-recorded for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • An increase in active behaviors (swimming, climbing) and a decrease in immobility time are indicative of an antidepressant-like effect.[5]

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm to screen for potential antidepressant drugs in mice.

Apparatus:

  • A horizontal bar is placed approximately 50 cm above a surface.

  • Adhesive tape.

Procedure:

  • A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).

  • The mouse is then suspended by its tail from the horizontal bar.

  • The duration of the test is typically 6 minutes.

  • The time the mouse remains immobile is recorded. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment.

Apparatus:

  • A novel, brightly lit open-field arena (e.g., 50 x 50 cm).

  • A single food pellet.

Procedure:

  • Mice are food-deprived for 24 hours prior to the test.

  • A single food pellet is placed in the center of the open-field arena.

  • The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • A shorter latency to begin eating is indicative of an anxiolytic and antidepressant-like effect.[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

G cluster_workflow Experimental Workflow for FST drug_admin Drug Administration (2-Br-LSD or Vehicle) acclimation Acclimation Period drug_admin->acclimation fst_test Forced Swim Test (6 minutes) acclimation->fst_test behavioral_scoring Behavioral Scoring (Immobility Time) fst_test->behavioral_scoring data_analysis Data Analysis behavioral_scoring->data_analysis

Experimental Workflow for the Forced Swim Test.

G Two_Br_LSD This compound (Partial Agonist) Five_HT2A 5-HT2A Receptor Two_Br_LSD->Five_HT2A Gq_11 Gq/11 Protein Five_HT2A->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuroplasticity Neuroplasticity (e.g., Dendritogenesis, Spinogenesis) Ca_release->Neuroplasticity PKC->Neuroplasticity Antidepressant_Effects Antidepressant-Like Effects Neuroplasticity->Antidepressant_Effects

Proposed Signaling Pathway of 2-Br-LSD.

References

A Comparative Guide to the In-Vitro and In-Vivo Effects of 2-Bromolysergic Acid Diethylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo pharmacological effects of 2-Bromolysergic Acid Diethylamide (2-Br-LSD), also known as BOL-148, with its well-studied analog, lysergic acid diethylamide (LSD). The data presented is compiled from preclinical research to inform and guide further investigation into the therapeutic potential of 2-Br-LSD.

In-Vitro Effects: Receptor Binding and Functional Activity

Recent studies have extensively profiled 2-Br-LSD across a wide range of G protein-coupled receptors (GPCRs), revealing a unique pharmacological signature compared to LSD. While both compounds interact with various serotonin and dopamine receptors, their functional activities differ significantly, which likely underlies their distinct in-vivo effects.

Table 1: Comparative In-Vitro Functional Activity of 2-Br-LSD and LSD at Serotonin (5-HT) Receptors

Receptor SubtypeParameter2-Br-LSDLSDReference
5-HT2A Emax (%)59.892[1][2]
EC50 (nM)0.81-[1]
β-arrestin2 RecruitmentWeak-[2]
5-HT2B ActivityAntagonistAgonist[1][2]
5-HT1A Emax (%)Similar to LSD-[1]
EC50 (nM)--
5-HT1B/1D/1F ActivityPotent Agonist-[1]
5-HT5A ActivityAntagonist (KB = 4.14 nM)Partial Agonist[1]
5-HT6 EC50 (nM)0.350.13[1]
5-HT7a ActivityAntagonist (EC50 = 5.1 nM)Antagonist (EC50 = 17.3 nM)[1]

Table 2: Comparative In-Vitro Functional Activity of 2-Br-LSD and LSD at Dopamine (D) Receptors

Receptor SubtypeParameter2-Br-LSDLSDReference
D2 ActivityPartial Agonist (EC50 = 0.35 nM)Agonist (Ki = 2 nM)[1][3]
D3 Emax (%)3275[1]
D4 ActivityPartial Agonist (EC50 = 1.2 nM)-[1]

Emax: Maximum efficacy, relative to the endogenous ligand. EC50: Half-maximal effective concentration. KB: Antagonist dissociation constant. Ki: Inhibitory constant.

Key In-Vitro Findings:
  • 5-HT2A Receptor: 2-Br-LSD is a partial agonist at the 5-HT2A receptor with significantly lower efficacy than LSD.[1][2] This is believed to be a key reason for its lack of hallucinogenic effects.[2] It also demonstrates weak recruitment of β-arrestin2, which may contribute to a reduced potential for receptor desensitization and tolerance.[2]

  • 5-HT2B Receptor: Unlike LSD, 2-Br-LSD acts as a 5-HT2B receptor antagonist.[1][2] This is a critical safety feature, as agonism at this receptor is associated with an increased risk of cardiac valvulopathy.

  • Dopamine Receptors: Both compounds interact with dopamine receptors. Notably, 2-Br-LSD is a weaker partial agonist at the D3 receptor compared to LSD.[1]

In-Vivo Effects: From Animal Behavior to Neuronal Plasticity

The distinct in-vitro profile of 2-Br-LSD translates to significant differences in its in-vivo effects compared to LSD. The most striking difference is the absence of hallucinogenic-like behavioral responses with 2-Br-LSD.

Table 3: Comparative In-Vivo Effects of 2-Br-LSD and LSD

In-Vivo AssayParameter2-Br-LSDLSDReference
Head-Twitch Response (Mouse) EffectDoes not induceInduces[2]
ED50N/A52.9 µg/kg[4]
Antidepressant-like Effects (Mouse) EffectIncreases active coping behavior-[1]
Striatal DOPA Accumulation (Rat) EffectIncreases (Dopamine Antagonist)Increases[5]
Potency (0.125-0.5 mg/kg)Equipotent to LSDEquipotent to 2-Br-LSD[5]
Max Effect (2-4 mg/kg)Greater than LSDLess than 2-Br-LSD[5]
Neuronal Plasticity (Rat Cortical Neurons) EffectInduces dendritogenesis and spinogenesisInduces[1]

ED50: Half-maximal effective dose.

Key In-Vivo Findings:
  • Hallucinogenic Potential: 2-Br-LSD does not induce the head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic effects in humans.[2] In contrast, LSD is a potent inducer of the HTR.[4]

  • Antidepressant-like Activity: 2-Br-LSD has demonstrated antidepressant-like effects in preclinical models, such as increasing active coping behavior in the forced swim test.[1] This effect is mediated by the 5-HT2A receptor.[1]

  • Dopaminergic Modulation: In-vivo studies on striatal DOPA accumulation confirm that 2-Br-LSD acts as a dopamine receptor antagonist.[5] At lower doses, its potency in increasing tyrosine hydroxylation is comparable to LSD, but it elicits a greater maximal effect at higher doses.[5]

  • Neuroplasticity: 2-Br-LSD promotes structural plasticity in cultured rat cortical neurons, including the growth of dendrites and dendritic spines.[1] This effect is dependent on 5-HT2A receptor activation and is a key area of interest for its potential therapeutic applications in neuropsychiatric disorders.

Experimental Protocols

A summary of the methodologies employed in the key experiments cited in this guide is provided below.

In-Vitro Assays
  • Receptor Binding and Functional Assays: The pharmacological profiling of 2-Br-LSD was conducted using various in-vitro functional assays, such as BRET (Bioluminescence Resonance Energy Transfer)-based GPCRome activity assays.[1] These assays measure the ability of a compound to activate or inhibit a specific receptor by detecting downstream signaling events, like G-protein activation or second messenger production. For antagonist activity, the KB was determined by the ability of 2-Br-LSD to inhibit the response to an agonist.

In-Vivo Assays
  • Head-Twitch Response (HTR) in Mice: Male C57BL/6J mice are typically used for this assay.[6] A small magnet is affixed to the mouse's head, and the animal is placed in a cylindrical container surrounded by a magnetometer coil. Head twitches are recorded as characteristic rapid, side-to-side head movements. The number of head twitches is counted over a specified period after drug administration to determine the dose-response relationship.[4]

  • Forced Swim Test (FST) in Mice: This test is used to assess antidepressant-like activity. Mice are placed individually in a cylinder of water from which they cannot escape.[7] The duration of immobility (floating) versus active behaviors (swimming, climbing) is recorded over a set period, typically the last four minutes of a six-minute test.[7] A decrease in immobility time is indicative of an antidepressant-like effect.

  • Dendritic Spine Analysis in Cultured Neurons: Primary cortical neurons are cultured from rat embryos. After a period of in-vitro development, the neurons are treated with the test compound. The cells are then fixed and stained for neuronal markers. High-resolution microscopy, such as confocal microscopy, is used to visualize and quantify dendritic spine density and morphology.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

G_protein_signaling cluster_2BrLSD 2-Br-LSD cluster_LSD LSD cluster_receptors Receptors cluster_downstream Downstream Effects 2-Br-LSD 2-Br-LSD 5-HT2A 5-HT2A 2-Br-LSD->5-HT2A Partial Agonist (Lower Efficacy) 5-HT2B 5-HT2B 2-Br-LSD->5-HT2B Antagonist D2 D2 2-Br-LSD->D2 Partial Agonist LSD LSD LSD->5-HT2A Agonist (Higher Efficacy) LSD->5-HT2B Agonist LSD->D2 Agonist Hallucinogenic\nEffects Hallucinogenic Effects 5-HT2A->Hallucinogenic\nEffects Antidepressant-like\nEffects Antidepressant-like Effects 5-HT2A->Antidepressant-like\nEffects Neuronal\nPlasticity Neuronal Plasticity 5-HT2A->Neuronal\nPlasticity Cardiac\nValvulopathy\nRisk Cardiac Valvulopathy Risk 5-HT2B->Cardiac\nValvulopathy\nRisk

Caption: Differential signaling of 2-Br-LSD and LSD.

HTR_Workflow Start Start Drug_Admin Administer 2-Br-LSD or LSD to Mouse Start->Drug_Admin Placement Place Mouse in Magnetometer Chamber Drug_Admin->Placement Recording Record Head Movements for 30 minutes Placement->Recording Analysis Quantify Head-Twitch Responses Recording->Analysis Result Result Analysis->Result

Caption: Head-Twitch Response Experimental Workflow.

Conclusion

This compound Diethylamide exhibits a distinct pharmacological profile compared to LSD. Its partial agonism at the 5-HT2A receptor with lower efficacy and its antagonism at the 5-HT2B receptor are key differentiators. These in-vitro properties are consistent with its lack of hallucinogenic-like effects and potential for a safer cardiovascular profile in-vivo. The observed antidepressant-like effects and its ability to promote neuronal plasticity in preclinical models suggest that 2-Br-LSD holds promise as a therapeutic candidate for neuropsychiatric disorders. Further research, particularly focusing on its pharmacokinetic profile and long-term efficacy and safety in more complex models, is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Mechanism of 2-Bromolysergic Acid: A Comparative Guide Using Antagonist Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Bromolysergic acid (2-Br-LSD) and its parent compound, lysergic acid diethylamide (LSD). We delve into the mechanism of action of 2-Br-LSD, with a focus on how antagonists have been pivotal in confirming its primary targets and elucidating its unique pharmacological profile.

This compound (2-Br-LSD), also known as BOL-148, is a non-hallucinogenic analog of LSD that has garnered significant interest for its potential therapeutic applications. Unlike LSD, 2-Br-LSD does not induce psychedelic effects, making it a promising candidate for treating various neuropsychiatric and inflammatory conditions without the subjective and perceptual alterations associated with classic psychedelics. This guide will explore the experimental data that underpins our understanding of 2-Br-LSD's mechanism of action, with a particular emphasis on studies employing antagonists to pinpoint its molecular targets.

Comparative Receptor Binding and Functional Activity

The pharmacological profile of 2-Br-LSD has been characterized through extensive in vitro studies, revealing a complex interaction with various neurotransmitter receptors. A direct comparison with LSD highlights key differences that likely account for their distinct psychoactive effects.

Receptor Subtype2-Br-LSD K_i_ (nM)LSD K_i_ (nM)2-Br-LSD EC_50_ (nM)LSD EC_50_ (nM)2-Br-LSD E_max_ (%)LSD E_max_ (%)
Serotonin
5-HT_1A_-1.1----
5-HT_2A_-2.90.81-59.892
5-HT_2B_-4.9Potent AntagonistAgonist--
5-HT_2C_-23----
5-HT_5A_Potent Antagonist (K_B_ = 4.14)Partial Agonist----
5-HT_6_-2.30.350.13Partial AgonistPartial Agonist
Dopamine
D_2_--0.35-Partial Agonist-
D_3_----3275
D_4_--1.2-Partial Agonist-

K_i_ (inhibition constant) is a measure of binding affinity; a lower value indicates a higher affinity. EC_50_ (half-maximal effective concentration) is a measure of a drug's potency. E_max_ (maximum effect) indicates the drug's efficacy relative to a full agonist. Data compiled from multiple sources.

Confirming the 5-HT_2A_ Receptor as the Primary Target

The prevailing hypothesis for the lack of hallucinogenic effects of 2-Br-LSD, despite its structural similarity to LSD, lies in its action at the serotonin 2A (5-HT_2A_) receptor. Experimental evidence strongly suggests that 2-Br-LSD acts as a partial agonist at this receptor, in contrast to LSD which is a more efficacious agonist. This partial agonism is thought to be insufficient to trigger the downstream signaling cascade responsible for psychedelic experiences.

To confirm the critical role of the 5-HT_2A_ receptor in the therapeutic-relevant actions of 2-Br-LSD, researchers have employed selective antagonists. The most notable of these is volinanserin (M100907) , a highly selective 5-HT_2A_ receptor antagonist.

Experimental Workflow: Antagonist Challenge Studies

cluster_in_vitro In Vitro Confirmation cluster_in_vivo In Vivo Confirmation neuron Primary Cortical Neurons treatment_antagonist Pre-treatment with Volinanserin (5-HT2A Antagonist) neuron->treatment_antagonist treatment_2br_lsd 2-Br-LSD Treatment dendritogenesis Increased Dendritic Arborization and Spinogenesis treatment_2br_lsd->dendritogenesis treatment_2br_lsd->dendritogenesis Induces treatment_antagonist->treatment_2br_lsd blocked_effect_invitro Effect of 2-Br-LSD is Blocked treatment_antagonist->blocked_effect_invitro Leads to mice Mouse Model treatment_antagonist_invivo Pre-treatment with Volinanserin (5-HT2A Antagonist) mice->treatment_antagonist_invivo fst Forced Swim Test coping Increased Active Coping Behavior fst->coping blocked_effect_invivo Behavioral Effect is Blocked treatment_2br_lsd_invivo 2-Br-LSD Administration treatment_2br_lsd_invivo->fst treatment_2br_lsd_invivo->coping Promotes treatment_antagonist_invivo->treatment_2br_lsd_invivo treatment_antagonist_invivo->blocked_effect_invivo Results in

Antagonist confirmation workflow.

Studies have demonstrated that the pro-neuroplastic and antidepressant-like effects of 2-Br-LSD are mediated by the 5-HT_2A_ receptor. Pre-treatment with volinanserin has been shown to block the ability of 2-Br-LSD to induce dendritogenesis and spinogenesis in cultured rat cortical neurons.[1] Similarly, in animal models of depression, such as the forced swim test, volinanserin prevents the increase in active coping behavior typically observed after 2-Br-LSD administration.[1] These findings provide compelling evidence that the therapeutic potential of 2-Br-LSD is directly linked to its activity at the 5-HT_2A_ receptor.

The Head-Twitch Response: A Behavioral Marker of Psychedelic Activity

A key behavioral assay used to predict the hallucinogenic potential of a compound in humans is the head-twitch response (HTR) in rodents. This rapid, side-to-side head movement is a characteristic effect of 5-HT_2A_ receptor agonists with known psychedelic properties, including LSD. Notably, 2-Br-LSD does not induce the HTR in mice, further supporting its classification as a non-hallucinogenic compound.[1] This lack of HTR induction is consistent with its lower efficacy as a 5-HT_2A_ receptor partial agonist.

Signaling Pathways: The Concept of Biased Agonism

The differential effects of LSD and 2-Br-LSD at the 5-HT_2A_ receptor, despite both binding to it, can be explained by the concept of biased agonism. This theory posits that a ligand can preferentially activate one intracellular signaling pathway over another, even when acting on the same receptor.

The 5-HT_2A_ receptor is known to couple to at least two major signaling pathways:

  • G_q_/G_11_ Pathway: This pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP_3_) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This pathway is strongly implicated in the psychedelic effects of 5-HT_2A_ agonists.

  • β-Arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate its own distinct signaling cascades. Emerging evidence suggests that the β-arrestin pathway may be associated with some of the therapeutic, non-hallucinogenic effects of 5-HT_2A_ receptor activation.

cluster_pathway 5-HT2A Receptor Signaling cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway LSD LSD (Full Agonist) Receptor 5-HT2A Receptor LSD->Receptor Strongly Activates TwoBrLSD 2-Br-LSD (Partial Agonist) TwoBrLSD->Receptor Partially Activates PLC Phospholipase C (PLC) Receptor->PLC Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC Activation IP3_DAG->Ca_PKC Psychedelic Psychedelic Effects (e.g., Hallucinations) Ca_PKC->Psychedelic Therapeutic Potential Therapeutic Effects (e.g., Antidepressant, Neuroplasticity) Arrestin->Therapeutic

Biased agonism at the 5-HT2A receptor.

2-Br-LSD exhibits weaker partial agonism at the 5-HT_2A_ receptor compared to LSD, with a maximal efficacy (E_max_) of approximately 60% versus 92% for LSD.[2] This reduced efficacy in activating the G_q_ pathway is believed to be the primary reason for its lack of hallucinogenic effects. Furthermore, 2-Br-LSD shows weak recruitment of β-arrestin2, which may contribute to a reduced potential for tolerance development.[2]

Experimental Protocols

In Vitro Dendritic Arborization and Spinogenesis Assay
  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

  • Treatment: Neurons are treated with 2-Br-LSD at various concentrations. For antagonist studies, cells are pre-treated with volinanserin (M100907) for a specified period before the addition of 2-Br-LSD.

  • Immunostaining: After the treatment period, neurons are fixed and stained for neuronal markers such as microtubule-associated protein 2 (MAP2) to visualize dendrites and phalloidin to visualize actin-rich spines.

  • Imaging and Analysis: High-resolution images of the neurons are captured using confocal microscopy. The complexity of the dendritic arbor is quantified using Sholl analysis, and the density and morphology of dendritic spines are measured.

In Vivo Forced Swim Test (FST)
  • Animals: Male or female mice are used for this behavioral assay.

  • Acclimation: Animals are acclimated to the testing room before the experiment.

  • Drug Administration: Mice are administered 2-Br-LSD or a vehicle control via intraperitoneal (i.p.) injection. In antagonist studies, a separate group of mice is pre-treated with volinanserin before the 2-Br-LSD injection.

  • Test Procedure: A day after the final injection, mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility (floating without active movements) is recorded over a set period (e.g., 6 minutes). A decrease in immobility time is interpreted as an antidepressant-like effect, indicating an increase in active coping strategies.

Conclusion

The use of selective antagonists, particularly the 5-HT_2A_ antagonist volinanserin, has been instrumental in confirming that the primary mechanism of action for the therapeutic-like effects of 2-Br-LSD is through its partial agonism at the 5-HT_2A_ receptor. The comparative data with LSD clearly demonstrates that the reduced efficacy of 2-Br-LSD at this receptor, likely coupled with biased agonism, is responsible for its non-hallucinogenic profile. This makes 2-Br-LSD a compelling lead compound for the development of novel therapeutics for a range of disorders, offering the potential benefits of 5-HT_2A_ receptor modulation without the psychedelic effects that can limit the clinical application of compounds like LSD. Further research into the nuanced signaling pathways activated by 2-Br-LSD will continue to refine our understanding and guide the development of the next generation of neuropsychiatric and anti-inflammatory drugs.

References

Safety Operating Guide

Proper Disposal of 2-Bromolysergic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-Bromolysergic Acid (also known as 2-Bromo-LSD or BOL-148), a substance subject to stringent regulatory oversight. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and compliance with federal and state laws. The disposal of precursor chemicals is strictly regulated, and failure to comply can result in significant penalties.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes serious eye irritation and skin irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.

  • Skin and Body Protection: Wear protective clothing, such as a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator. A mouth respiratory protective device is recommended in case of fire.

In Case of Accidental Exposure:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Swallowing: Rinse mouth and immediately call a poison center or doctor.

Spillage Procedures: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, liquid-binding material such as sand, diatomite, acid binders, or universal binders. Collect the contaminated material and place it in a suitable container for disposal as hazardous waste.

Regulatory Compliance

The disposal of this compound is governed by regulations for controlled substances and precursor chemicals. In the United States, the Drug Enforcement Administration (DEA) strictly regulates the disposal of such substances under Title 21 Chapter 13 of the Code of Federal Regulations (CFR).[1] All disposal activities must be meticulously documented.

Step-by-Step Disposal Protocol

Unused or expired this compound must be disposed of as hazardous chemical waste.[2] The primary goal of the disposal procedure is to render the substance unusable to prevent diversion.

1. Initial Assessment and Documentation:

  • Conduct an inventory of the this compound to be disposed of.

  • Record the quantity and form (e.g., pure substance, in solution) in a disposal log. This log should be maintained for a minimum of three years.[1]

2. Chemical Inactivation (Rendering Unusable): While specific degradation protocols for this compound are not readily published, a common method for organic compounds, particularly those that are oxidizable, is chemical degradation. A cautious approach using a strong oxidizing agent is recommended.

Experimental Protocol: Oxidation with Potassium Permanganate This procedure should be performed in a fume hood with appropriate PPE.

  • Preparation: For every 1 gram of this compound, prepare a 10% solution of potassium permanganate in 10% sulfuric acid. Prepare this solution cautiously by slowly adding the sulfuric acid to the potassium permanganate solution.

  • Reaction: Slowly and in small portions, add the this compound to the potassium permanganate solution while stirring continuously. The reaction is exothermic, so cooling the reaction vessel in an ice bath is advisable.

  • Observation: A color change from purple to brown (manganese dioxide) indicates the reaction is proceeding. Continue stirring for several hours to ensure complete degradation.

  • Quenching: After the reaction is complete, cautiously quench any remaining permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

  • Neutralization: Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate, until the pH is between 6 and 8.

  • Disposal of Resulting Solution: The final neutralized solution can be disposed of as hazardous aqueous waste through a licensed chemical waste management company.

3. Disposal of Contaminated Materials:

  • Solid Waste: All contaminated materials, including PPE, spill cleanup materials, and empty containers, should be collected in a designated hazardous waste container.

  • Empty Containers: A container is considered empty when no movable liquid or powder remains.[2] The label on the empty container must be completely removed or defaced before being placed in a clear, sealed bag for disposal as non-RCRA solid hazardous waste.[2]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

  • Ensure all required documentation, including the disposal log and any necessary manifests, is completed accurately.

Data Presentation

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed
Acute Toxicity, Dermal Harmful in contact with skin
Acute Toxicity, Inhalation Harmful if inhaled
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Specific Target Organ Toxicity May cause respiratory irritation

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_final Final Steps start Start: Identify this compound for Disposal inventory Inventory and Document Quantity & Form start->inventory ppe Don Appropriate PPE inventory->ppe decision Is the material pure, in solution, or contaminated? ppe->decision inactivation Chemical Inactivation (e.g., Oxidation) decision->inactivation Pure or in Solution absorb Absorb/Contain Spill Material decision->absorb Contaminated Material (Spill) package_liquid Package Neutralized Liquid Waste inactivation->package_liquid package_solid Package Contaminated Solids for Disposal absorb->package_solid contact_ehs Contact EHS for Hazardous Waste Pickup package_solid->contact_ehs package_liquid->contact_ehs record Complete and File Disposal Records contact_ehs->record end End: Disposal Complete record->end

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 2-Bromolysergic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Bromolysergic Acid (BOL-148), a non-hallucinogenic serotonin receptor modulator related to lysergic acid diethylamide (LSD).[1] Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNeoprene or other compatible material.[3]
Body Protection Protective clothingLab coat or chemical-resistant apron.[3]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Protection Face shieldRequired when there is a risk of splashing.[3]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a suitable respirator should be worn.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following protocol outlines the key steps for safe operation.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear all required PPE as specified in Table 1.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Do not eat, drink, or smoke in the handling area.[4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous waste in accordance with local, regional, and national regulations.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow A Preparation - Verify PPE - Check safety equipment - Prepare workspace B Handling - Work in fume hood - Wear all PPE - Avoid contact and inhalation A->B C In Case of Exposure - Follow first-aid procedures - Seek medical attention B->C Emergency D Decontamination - Clean work surfaces - Decontaminate equipment B->D E Disposal - Segregate waste - Label containers - Follow institutional procedures D->E

Safe handling workflow for this compound.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing potential hazards and ensuring a secure laboratory environment. Continuous vigilance and a commitment to safety are the cornerstones of responsible scientific practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.